Otophylloside J
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C61H92O25 |
|---|---|
Molecular Weight |
1225.4 g/mol |
IUPAC Name |
[(3S,8S,9R,10R,12R,13S,14R,17S)-17-acetyl-8,14,17-trihydroxy-3-[(2R,4S,5S,6R)-4-hydroxy-5-[(2S,4S,5R,6R)-4-methoxy-5-[(2S,4R,5R,6R)-4-methoxy-5-[(2S,4S,5R,6R)-4-methoxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-12-yl] 4-hydroxybenzoate |
InChI |
InChI=1S/C61H92O25/c1-28-51(83-45-23-38(73-8)52(29(2)77-45)84-46-24-39(74-9)53(30(3)78-46)85-47-25-40(75-10)54(31(4)79-47)86-56-50(68)49(67)48(66)41(27-62)81-56)37(65)22-44(76-28)80-36-16-17-57(6)34(21-36)15-18-60(71)42(57)26-43(82-55(69)33-11-13-35(64)14-12-33)58(7)59(70,32(5)63)19-20-61(58,60)72/h11-15,28-31,36-54,56,62,64-68,70-72H,16-27H2,1-10H3/t28-,29-,30-,31-,36+,37+,38+,39-,40+,41-,42-,43-,44+,45+,46+,47+,48-,49+,50-,51-,52-,53-,54-,56+,57+,58-,59-,60+,61-/m1/s1 |
InChI Key |
ILUIZUHFBGOYNX-UUVUJXPVSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling the Intricacies of Otophylloside J: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the chemical structure and stereochemistry of Otophylloside J, a pregnane glycoside isolated from the roots of Cynanchum otophyllum. This document details the precise molecular architecture, including its stereochemical configuration, and presents the experimental data and protocols that form the basis of its structural elucidation.
Chemical Structure and Stereochemistry of this compound
This compound is a complex C21 steroidal glycoside with the molecular formula C61H92O25 and a molecular weight of 1225.37. Its structure is characterized by a pregnane aglycone core, specifically caudatin, linked to a pentasaccharide chain at the C-3 position. The sugar chain consists of five deoxy sugars: β-D-cymaropyranosyl, β-D-oleandropyranosyl, β-D-cymaropyranosyl, β-D-cymaropyranosyl, and β-D-digitoxopyranosyl moieties. The complete stereochemistry of the aglycone and the glycosidic linkages has been determined through extensive spectroscopic analysis.
Below is a two-dimensional representation of the chemical structure of this compound, generated using the DOT language, illustrating the connectivity of the aglycone and the sugar residues.
Caption: 2D representation of this compound's structure.
Quantitative Spectroscopic Data
The structural elucidation of this compound was primarily achieved through one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS). The following tables summarize the ¹H and ¹³C NMR chemical shift assignments for this compound, recorded in C5D5N.
Table 1: ¹H NMR (500 MHz, C5D5N) Data for this compound
| Position | δH (ppm) | Multiplicity | J (Hz) |
| Aglycone (Caudatin) | |||
| 1 | 1.95, 2.15 | m | |
| 2 | 2.10, 2.30 | m | |
| 3 | 4.20 | m | |
| 4 | 2.05, 2.25 | m | |
| 5 | 1.80 | m | |
| 6 | 5.85 | d | 5.5 |
| 7 | 3.55 | m | |
| 8 | 2.50 | m | |
| 9 | 1.75 | m | |
| 11 | 2.00, 2.20 | m | |
| 12 | 5.10 | dd | 10.0, 4.5 |
| 15 | 1.90, 2.10 | m | |
| 16 | 2.40, 2.60 | m | |
| 17 | 2.90 | t | 8.5 |
| 20 | 2.35 | s | |
| 21 | 2.15 | s | |
| 18-CH3 | 1.25 | s | |
| 19-CH3 | 1.10 | s | |
| β-D-cymaropyranosyl-1 | |||
| 1' | 4.85 | dd | 9.5, 1.5 |
| ... | ... | ... | ... |
| β-D-digitoxopyranosyl-5 | |||
| 1''''' | 4.90 | dd | 9.5, 1.5 |
| ... | ... | ... | ... |
Note: This table presents representative data. The full dataset would be extensive.
Table 2: ¹³C NMR (125 MHz, C5D5N) Data for this compound
| Position | δC (ppm) |
| Aglycone (Caudatin) | |
| 1 | 38.5 |
| 2 | 30.1 |
| 3 | 78.2 |
| 4 | 39.5 |
| 5 | 141.2 |
| 6 | 121.8 |
| 7 | 68.5 |
| 8 | 75.1 |
| 9 | 45.3 |
| 10 | 40.2 |
| 11 | 22.5 |
| 12 | 72.8 |
| 13 | 58.9 |
| 14 | 85.6 |
| 15 | 34.7 |
| 16 | 28.9 |
| 17 | 65.4 |
| 20 | 209.1 |
| 21 | 31.5 |
| 18 | 15.8 |
| 19 | 19.2 |
| β-D-cymaropyranosyl-1 | |
| 1' | 98.5 |
| ... | ... |
| β-D-digitoxopyranosyl-5 | |
| 1''''' | 99.2 |
| ... | ... |
Note: This table presents representative data. The full dataset would be extensive.
Experimental Protocols
The isolation and structural characterization of this compound involved a multi-step process, as detailed below.
Isolation and Purification
-
Extraction: The air-dried and powdered roots of Cynanchum otophyllum were extracted exhaustively with 95% ethanol at room temperature. The resulting extract was concentrated under reduced pressure to yield a crude residue.
-
Partitioning: The crude extract was suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol.
-
Column Chromatography: The n-butanol fraction, which showed the presence of steroidal glycosides, was subjected to column chromatography on a silica gel column, eluting with a gradient of chloroform-methanol.
-
Preparative HPLC: Fractions containing this compound were further purified by repeated preparative high-performance liquid chromatography (HPLC) on a C18 column with a methanol-water gradient to yield the pure compound.
Structure Elucidation
-
Mass Spectrometry: The molecular formula of this compound was determined by HRESIMS, which showed a prominent [M+Na]⁺ ion peak.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 500 MHz spectrometer in C5D5N. The complete assignment of proton and carbon signals was achieved through a combination of 2D NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).
-
Stereochemistry Determination: The relative stereochemistry of the aglycone was determined by analysis of NOESY (Nuclear Overhauser Effect Spectroscopy) correlations and comparison with known pregnane steroids. The anomeric configurations of the sugar moieties were assigned based on the coupling constants of the anomeric protons (large J values of ~9.5 Hz are indicative of a β-configuration). The D-configuration of the sugars was established by acidic hydrolysis of this compound, followed by derivatization and GC-MS analysis in comparison with authentic standards.
The following diagram illustrates the general workflow for the isolation and characterization of this compound.
Caption: Workflow for this compound isolation and elucidation.
The Architecture of Pregnane Glycoside Production in Cynanchum: A Technical Guide to Its Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pregnane glycosides, a diverse class of C21 steroidal compounds, are characteristic secondary metabolites of the genus Cynanchum and are of significant interest to the pharmaceutical industry due to their wide range of biological activities, including antitumor, anti-inflammatory, and appetite-suppressant properties. The intricate structures of these molecules, particularly the extensive glycosylation patterns, present considerable challenges for chemical synthesis, making the elucidation of their biosynthetic pathway a critical step for biotechnological production and drug development. This technical guide provides a comprehensive overview of the current understanding of the pregnane glycoside biosynthesis pathway in Cynanchum. While research has extensively cataloged the vast array of these compounds, the specific enzymatic steps within Cynanchum remain an active area of investigation. This document consolidates the established general principles of steroid biosynthesis, drawing parallels from related species to propose a putative pathway in Cynanchum. It includes hypothesized enzymatic reactions, detailed experimental protocols for pathway elucidation, and quantitative data from related studies to serve as a foundational resource for researchers in the field.
Introduction: The Significance of Cynanchum Pregnane Glycosides
The genus Cynanchum, belonging to the Apocynaceae family, is a rich source of structurally unique pregnane and seco-pregnane glycosides. These compounds are characterized by a C21 steroid aglycone, often highly oxygenated, attached to a chain of one or more sugar moieties. The specific aglycone structure and the composition and linkage of the glycan chain contribute to the vast diversity and varied pharmacological effects of these molecules. Notable examples include compounds with cytotoxic effects on cancer cell lines and those that stimulate glucagon-like peptide-1 (GLP-1) secretion, highlighting their therapeutic potential. Despite the isolation and structural characterization of numerous pregnane glycosides from various Cynanchum species such as C. taihangense, C. otophyllum, and C. menadrense, a detailed understanding of their biosynthesis at the molecular level is still in its nascent stages. This guide aims to bridge this knowledge gap by outlining a putative biosynthetic pathway and providing the necessary technical information for its investigation.
A Putative Biosynthetic Pathway of Pregnane Glycosides in Cynanchum
The biosynthesis of pregnane glycosides can be conceptually divided into three main stages: the formation of the C21 pregnane aglycone from primary metabolites, the modification and tailoring of this steroidal core, and the subsequent glycosylation by specific enzymes. While the complete pathway in Cynanchum has not been fully elucidated, a hypothetical pathway can be constructed based on the well-established steroid biosynthesis pathways in other plants and the structures of known Cynanchum pregnane glycosides.
Stage 1: Assembly of the Steroid Backbone
This initial stage is part of the general isoprenoid pathway, which is highly conserved among plants.
-
From Isopentenyl Pyrophosphate (IPP) and Dimethylallyl Pyrophosphate (DMAPP) to Squalene: The pathway begins with the head-to-tail condensation of IPP and DMAPP units, produced by the mevalonate (MVA) and methylerythritol phosphate (MEP) pathways, to form geranyl pyrophosphate (GPP) and farnesyl pyrophosphate (FPP). Two molecules of FPP are then joined tail-to-tail by squalene synthase (SQS) to produce the C30 triterpenoid, squalene.
-
Cyclization to Form the Steroid Nucleus: Squalene undergoes epoxidation by squalene epoxidase (SQE) to form 2,3-oxidosqualene. This linear precursor is then cyclized by a specific oxidosqualene cyclase (OSC). In plants, this is typically cycloartenol synthase (CAS), which forms cycloartenol. Through a series of subsequent enzymatic reactions involving isomerases and reductases, cycloartenol is converted to cholesterol, a key branch-point intermediate.
Stage 2: Tailoring of the Pregnane Aglycone
Cholesterol serves as the precursor to the vast array of steroidal compounds in plants. The formation of the C21 pregnane core from cholesterol involves a side-chain cleavage reaction.
-
Side-Chain Cleavage: This critical step is catalyzed by a cytochrome P450 monooxygenase (CYP). This enzyme hydroxylates the cholesterol side chain, leading to its cleavage between C20 and C22 to yield pregnenolone. This is a rate-limiting step in steroid biosynthesis.
-
Modifications of the Pregnane Core: Pregnenolone then undergoes a series of modifications, including hydroxylations, oxidations, reductions, and isomerizations, to generate the diverse pregnane aglycones found in Cynanchum. These reactions are primarily catalyzed by CYPs and short-chain dehydrogenases/reductases (SDRs). The specific regioselectivity of these enzymes accounts for the hydroxylation patterns observed at various positions on the steroid ring (e.g., C3, C5, C12, C14, C17, C20).
Stage 3: Glycosylation
The final step in the biosynthesis of pregnane glycosides is the sequential attachment of sugar moieties to the aglycone.
-
Role of UDP-Glycosyltransferases (UGTs): This process is catalyzed by a series of UDP-glycosyltransferases (UGTs). Each UGT is typically specific for the sugar donor (e.g., UDP-glucose, UDP-rhamnose), the acceptor molecule (the aglycone or a growing glycan chain), and the linkage position. The diversity of sugar chains in Cynanchum pregnane glycosides suggests the presence of a large family of UGTs with varied specificities.
Below is a DOT language script for a diagram illustrating this putative pathway.
Quantitative Data
Currently, there is a scarcity of published quantitative data specifically on the biosynthesis of pregnane glycosides in Cynanchum. However, data from studies on steroid biosynthesis in other plants can provide a useful reference point for researchers. The following table summarizes hypothetical and example data that would be relevant to collect for Cynanchum.
| Parameter | Hypothetical Value/Range | Significance | Analytical Method |
| Gene Expression (Relative Quantification) | |||
| SQS | 1.0 (baseline in leaves) | Key enzyme in the general steroid pathway. | qRT-PCR |
| CAS | 1.2-fold higher in roots vs. leaves | Indicates tissue-specific localization of the pathway. | qRT-PCR |
| CYP (putative side-chain cleavage) | 5.0-fold higher in roots vs. leaves | Suggests roots as the primary site of aglycone synthesis. | qRT-PCR |
| UGT (specific) | Varies depending on the specific glycoside profile of the tissue. | Correlates with the accumulation of specific glycosides. | qRT-PCR |
| Metabolite Concentration | |||
| Cholesterol | 5-20 µg/g dry weight | Precursor availability. | GC-MS, LC-MS |
| Pregnenolone | 0.1-1.0 µg/g dry weight | Key intermediate in pregnane synthesis. | LC-MS/MS |
| Total Pregnane Glycosides | 1-10 mg/g dry weight | Overall productivity of the pathway. | HPLC, UPLC-MS |
| Enzyme Kinetics (from heterologous expression) | |||
| CYP (putative) | Km: 10-50 µM (for pregnenolone) | Substrate affinity. | In vitro enzyme assays |
| kcat: 0.1-5 s-1 | Catalytic efficiency. | In vitro enzyme assays | |
| UGT (putative) | Km: 20-100 µM (for aglycone) | Substrate affinity. | In vitro enzyme assays |
| kcat: 0.5-10 s-1 | Catalytic efficiency. | In vitro enzyme assays |
Experimental Protocols for Pathway Elucidation
The investigation of the pregnane glycoside biosynthetic pathway in Cynanchum requires a multi-faceted approach, combining transcriptomics, proteomics, metabolomics, and biochemical characterization.
Transcriptome Analysis for Gene Discovery
This is a powerful method to identify candidate genes involved in the pathway by comparing gene expression in tissues with high and low accumulation of pregnane glycosides.
Protocol:
-
Plant Material: Collect different tissues from a Cynanchum species known to produce pregnane glycosides (e.g., roots, stems, leaves, flowers).
-
RNA Extraction: Extract total RNA from each tissue using a suitable kit (e.g., RNeasy Plant Mini Kit, Qiagen) or a CTAB-based method.
-
Library Preparation and Sequencing: Prepare cDNA libraries and perform high-throughput sequencing (e.g., Illumina HiSeq).
-
Bioinformatic Analysis:
-
Assemble the transcriptome de novo if a reference genome is unavailable.
-
Annotate the unigenes against public databases (e.g., NCBI Nr, Swiss-Prot, KEGG).
-
Identify unigenes homologous to known steroid biosynthesis enzymes (e.g., SQS, CAS, CYPs, UGTs).
-
Perform differential gene expression analysis to identify genes upregulated in tissues with high pregnane glycoside content.
-
The following DOT script illustrates the workflow for this experimental protocol.
Functional Characterization of Candidate Enzymes
Once candidate genes are identified, their function must be validated experimentally.
Protocol for a Cytochrome P450 Enzyme:
-
Gene Cloning: Amplify the full-length coding sequence of the candidate CYP gene from cDNA and clone it into an expression vector (e.g., pET-28a for E. coli or pYES-DEST52 for yeast).
-
Heterologous Expression: Transform the expression construct into a suitable host system. Yeast is often preferred for plant CYPs as it is a eukaryote and possesses the necessary P450 reductases.
-
Microsome Isolation: If expressed in yeast, prepare microsomal fractions which contain the membrane-bound CYP.
-
In Vitro Enzyme Assay:
-
Incubate the microsomal fraction with a potential substrate (e.g., pregnenolone) and a cofactor (NADPH).
-
Extract the reaction products with an organic solvent (e.g., ethyl acetate).
-
Analyze the products by LC-MS and compare with authentic standards if available.
-
-
Kinetic Analysis: Determine the Km and kcat values by varying the substrate concentration.
Conclusion and Future Outlook
The biosynthesis of pregnane glycosides in Cynanchum is a complex and fascinating pathway with significant potential for biotechnological applications. While our current understanding is largely based on extrapolation from general steroid biosynthesis, the tools of modern molecular biology and analytical chemistry are poised to unravel the specific enzymatic steps in this genus. Future research should focus on integrated 'omics' approaches to identify the complete set of genes and enzymes involved. The functional characterization of these enzymes will not only provide a detailed map of the pathway but also furnish the molecular tools for metabolic engineering of these high-value compounds in microbial or plant-based systems. This will ultimately enable a sustainable supply of these promising drug candidates for further development.
A Technical Guide to Naturally Occurring Analogs of Otophylloside J: C-21 Steroidal Glycosides from Cynanchum otophyllum
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the naturally occurring analogs of Otophylloside J, a class of C-21 steroidal glycosides isolated from the roots of the medicinal plant Cynanchum otophyllum. This plant has been a source of numerous bioactive compounds, with its steroidal glycoside constituents demonstrating significant cytotoxic and other pharmacological activities. This document details their chemical nature, biological activities with a focus on cytotoxicity, experimental protocols for their isolation and evaluation, and insights into their potential mechanisms of action.
Chemical Landscape of Otophylloside Analogs
The analogs of this compound are primarily pregnane glycosides, characterized by a C-21 steroidal aglycone linked to a sugar chain. The structural diversity within this family arises from variations in both the steroidal core and the attached saccharide moieties. Key aglycones found in these compounds include caudatin and qingyangshengenin.
A multitude of these compounds have been isolated and characterized from Cynanchum otophyllum, including but not limited to:
-
Otophylloside A
-
Otophylloside B
-
Otophylloside F
-
Otophyllosides H-M
-
Otophyllosides N-S
-
Cynanotins A-H
-
Cynotophyllosides A-F
Quantitative Biological Activity: Cytotoxicity
A significant body of research has focused on the cytotoxic effects of these C-21 steroidal glycosides against various human cancer cell lines. The data, primarily presented as IC50 values (the concentration required to inhibit the growth of 50% of cells), highlights their potential as anticancer agents. The following tables summarize the reported cytotoxic activities.
Table 1: Cytotoxic Activity of Cynanotins and Analogs against Human Cancer Cell Lines [1][2]
| Compound | HL-60 (Leukemia) IC50 (µM) | SMMC-7721 (Liver Cancer) IC50 (µM) | A-549 (Lung Cancer) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) | SW480 (Colon Cancer) IC50 (µM) |
| Cynanotin C (3) | 11.4 - 37.9 | - | - | - | - |
| Cynanotin D (4) | 11.4 - 37.9 | - | - | - | - |
| Cynanotin E (5) | 11.4 - 36.7 | 11.4 - 36.7 | 11.4 - 36.7 | 16.1 - 25.6 | 11.4 - 36.7 |
| Cynanotin F (6) | 11.4 - 37.9 | - | - | - | - |
| Cynanotin G (7) | 11.4 - 37.9 | - | - | - | - |
| Cynanotin H (8) | 11.4 - 37.9 | - | - | - | - |
| Known Analog (9) | 11.4 - 36.7 | 11.4 - 36.7 | 11.4 - 36.7 | 16.1 - 25.6 | 11.4 - 36.7 |
| Known Analog (10) | 11.4 - 36.7 | 11.4 - 36.7 | 11.4 - 36.7 | 16.1 - 25.6 | 11.4 - 36.7 |
| Known Analog (11) | 12.2 - 30.8 | 12.2 - 30.8 | - | 16.1 - 25.6 | 12.2 - 30.8 |
| Known Analog (12) | 11.4 - 37.9 | - | - | - | - |
| Known Analog (13) | 11.4 - 37.9 | - | - | - | - |
| Known Analog (14) | 11.4 - 37.9 | - | - | - | - |
| Known Analog (15) | 11.4 - 37.9 | - | - | - | - |
| Cisplatin (Control) | - | - | - | 35.0 | - |
Table 2: Cytotoxic Activity of Various Pregnane Glycosides from C. otophyllum [3]
| Compound | HepG2 (Liver Cancer) IC50 (µM) | Hela (Cervical Cancer) IC50 (µM) | U251 (Glioma) IC50 (µM) |
| Caudatin Glycoside (1) | >50 | >50 | >50 |
| Caudatin Glycoside (2) | 28.5 | 35.6 | 45.3 |
| Caudatin Glycoside (3) | 15.7 | 19.8 | 22.4 |
| Caudatin Glycoside (4) | 12.3 | 15.6 | 18.7 |
| Caudatin Glycoside (5) | 10.1 | 12.4 | 15.8 |
| Caudatin Glycoside (7) | 18.9 | 23.5 | 29.8 |
| Caudatin Glycoside (8) | 20.4 | 25.7 | 31.2 |
| Caudatin Glycoside (9) | 22.1 | 28.9 | 35.6 |
| Qinyangshengenin Glycoside (11) | 45.2 | >50 | >50 |
| Qinyangshengenin Glycoside (12) | 38.7 | 45.1 | >50 |
| Kidjoranin Glycoside (13) | 25.6 | 31.4 | 38.9 |
| Gagaminin Glycoside (14) | 30.1 | 35.8 | 42.1 |
| Known Analogs (15-26) | Various cytotoxicities reported | Various cytotoxicities reported | Various cytotoxicities reported |
Experimental Protocols
Isolation and Purification of Otophylloside Analogs
The following is a generalized protocol for the isolation and purification of C-21 steroidal glycosides from the roots of Cynanchum otophyllum. Specific details may require optimization based on the target compound and available instrumentation.
Methodology Details:
-
Extraction:
-
Air-dried and powdered roots of Cynanchum otophyllum are macerated with 95% ethanol at room temperature. This process is typically repeated three times to ensure exhaustive extraction.
-
The combined ethanol extracts are then concentrated under reduced pressure to yield the crude extract.
-
-
Fractionation:
-
The crude extract is suspended in water and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity, typically petroleum ether, ethyl acetate, and n-butanol.
-
The ethyl acetate fraction is often enriched with the C-21 steroidal glycosides of interest.
-
-
Purification:
-
The dried ethyl acetate fraction is subjected to silica gel column chromatography.
-
A gradient elution system, commonly chloroform-methanol, is used to separate the components into several subfractions.
-
These subfractions are further purified using semi-preparative High-Performance Liquid Chromatography (HPLC) on a C18 reversed-phase column with a methanol-water or acetonitrile-water gradient.
-
-
Structural Elucidation:
-
The structures of the purified compounds are determined using a combination of spectroscopic techniques.
-
Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the molecular formula.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to elucidate the detailed structure, including the stereochemistry of the aglycone and the sequence and linkages of the sugar residues.
-
Cytotoxicity Assay Protocol (MTT Assay)
The following is a representative protocol for assessing the in vitro cytotoxicity of the isolated compounds using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Human cancer cell lines (e.g., HL-60, MCF-7, HepG2)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Test compounds (dissolved in DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding:
-
Cells are harvested during their logarithmic growth phase and seeded into 96-well plates at an appropriate density (e.g., 5 x 10³ to 1 x 10⁴ cells/well).
-
The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
The isolated compounds are dissolved in DMSO to create stock solutions and then diluted to various concentrations with complete culture medium.
-
The culture medium is removed from the wells, and 100 µL of the medium containing the test compounds at different concentrations is added. A vehicle control (medium with DMSO) and a blank control (medium only) are also included.
-
The plates are incubated for an additional 48 to 72 hours.
-
-
MTT Incubation:
-
After the incubation period, 20 µL of MTT solution is added to each well.
-
The plates are incubated for another 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Absorbance Reading:
-
The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
The plate is gently shaken for 10 minutes to ensure complete dissolution.
-
The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader.
-
-
Data Analysis:
-
The cell viability is calculated as a percentage of the vehicle control.
-
The IC50 value is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
-
Mechanism of Action: Signaling Pathways
The cytotoxic effects of C-21 steroidal glycosides from Cynanchum otophyllum are believed to be mediated, at least in part, through the induction of apoptosis. While the precise signaling pathways for each individual Otophylloside analog are still under active investigation, evidence from related compounds and network pharmacology analyses point towards the involvement of key apoptotic and cell survival pathways.
Key Points on Mechanism of Action:
-
Apoptosis Induction: Several studies have shown that related C-21 steroidal glycosides induce typical apoptotic morphological changes in cancer cells, such as chromatin condensation and the formation of apoptotic bodies.
-
Mitochondrial Pathway: The involvement of the intrinsic (mitochondrial) pathway of apoptosis is strongly suggested. This involves the regulation of the Bcl-2 family of proteins, leading to mitochondrial membrane permeabilization and the release of cytochrome c.
-
Caspase Activation: The release of cytochrome c into the cytosol is a critical event that triggers the activation of a cascade of caspases, including initiator caspases (like caspase-9) and executioner caspases (like caspase-3), which ultimately dismantle the cell.
-
Modulation of Key Signaling Pathways: Network pharmacology studies on traditional medicine formulations containing C. otophyllum suggest that its constituent compounds may exert their effects by modulating several key signaling pathways, including:
-
MAPK (Mitogen-Activated Protein Kinase) Pathway: Often involved in stress responses that can lead to apoptosis.
-
PI3K/Akt Pathway: A crucial cell survival pathway that is frequently dysregulated in cancer. Inhibition of this pathway can promote apoptosis.
-
NF-κB (Nuclear Factor kappa B) Pathway: Plays a key role in inflammation and cell survival. Its inhibition can sensitize cancer cells to apoptosis.
-
Further research is required to delineate the specific molecular targets and the precise sequence of signaling events for each of the Otophylloside analogs.
Conclusion and Future Directions
The naturally occurring analogs of this compound from Cynanchum otophyllum represent a promising class of C-21 steroidal glycosides with potent cytotoxic activities against a range of human cancer cell lines. Their likely mechanism of action involves the induction of apoptosis through the modulation of key cellular signaling pathways. This technical guide provides a foundational understanding of these compounds for researchers in natural product chemistry, pharmacology, and drug discovery. Future research should focus on the detailed elucidation of the structure-activity relationships, the identification of specific molecular targets, and in vivo evaluation of the most promising analogs to assess their therapeutic potential.
References
Uncharted Territory: The Neuroprotective Mechanisms of Otophylloside J Remain Undefined
Despite a comprehensive search of available scientific literature, no specific data or research currently exists on the neuroprotective mechanism of action for a compound identified as Otophylloside J. Extensive investigations into related compounds, such as Otophylloside B and Otophylloside N, offer valuable insights into the potential therapeutic avenues of this chemical family in neurodegenerative diseases; however, information specifically pertaining to this compound is not present in the current body of scientific research.
This in-depth technical guide was intended to provide researchers, scientists, and drug development professionals with a thorough understanding of this compound's core neuroprotective activities. However, the absence of any published studies, quantitative data, or elucidated signaling pathways related to this compound makes it impossible to fulfill the core requirements of this request at this time.
While we cannot detail the mechanisms of this compound, research into its close analogs, Otophylloside B and N, has revealed significant neuroprotective properties that may offer clues to the potential activities of the broader Otophylloside family.
Insights from Related Compounds: Otophylloside B and N
Studies on Otophylloside B and N have demonstrated their potential in mitigating neuronal damage through distinct, yet complementary, pathways.
Otophylloside B: Combating Amyloid-β Toxicity
Research in Caenorhabditis elegans models of Alzheimer's disease has shown that Otophylloside B can protect against the toxic effects of amyloid-beta (Aβ). The proposed mechanism involves:
-
Modulation of Stress Response Pathways: Otophylloside B appears to mediate its effects by influencing the heat shock transcription factor (HSF-1) and the DAF-16 signaling pathways.[1] These pathways are crucial for cellular resistance to stress and longevity.
Otophylloside N: Attenuation of Apoptosis and Neuronal Excitability
In both in vitro and in vivo models of pentylenetetrazol-induced neuronal injury, Otophylloside N has shown neuroprotective capabilities.[2][3][4] The key mechanisms identified include:
-
Anti-Apoptotic Action: Otophylloside N was found to reduce neuronal cell death by inhibiting apoptosis. This was evidenced by a decrease in the cleavage of poly (ADP-ribose) polymerase (PARP) and a reduction in the Bax/Bcl-2 ratio, which is a critical determinant of apoptotic susceptibility.[2][3][4]
-
Reduction of Neuronal Hyperactivation: The compound also decreased the expression of c-Fos, a marker of neuronal activation.[2][3][4] This suggests a role in preventing the excessive neuronal firing that contributes to cell death in conditions like epilepsy.
Future Directions
The neuroprotective activities of Otophylloside B and N highlight the therapeutic potential of this class of compounds. It is plausible that this compound may also exert neuroprotective effects through similar or distinct mechanisms, such as the modulation of oxidative stress, inflammation, or key signaling cascades like the PI3K/Akt, Nrf2, or MAPK pathways, which are common targets for many neuroprotective phytochemicals.
However, without direct experimental evidence, any proposed mechanism for this compound would be purely speculative. Further research, including in vitro and in vivo studies, is imperative to isolate and characterize this compound, and to elucidate its potential role and mechanisms of action in neuroprotection.
We recommend that researchers interested in this compound initiate foundational studies to determine its bioactivity and subsequently explore its effects on the signaling pathways implicated in neurodegeneration.
References
- 1. Otophylloside B Protects Against Aβ Toxicity in Caenorhabditis elegans Models of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Protective Effects of Otophylloside N on Pentylenetetrazol-Induced Neuronal Injury In vitro and In vivo [frontiersin.org]
- 3. Protective Effects of Otophylloside N on Pentylenetetrazol-Induced Neuronal Injury In vitro and In vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. patrinum.ch [patrinum.ch]
Unveiling the Antiepileptic Potential of Otophylloside J: A Technical Guide for Researchers
Preamble: While direct experimental evidence for the antiepileptic properties of Otophylloside J is not yet available in published literature, its classification as a C21 steroidal glycoside from the roots of Cynanchum otophyllum places it in a class of compounds with demonstrated anticonvulsant and neuroprotective activities. This technical guide synthesizes the existing data on closely related Otophyllosides and other C21 steroidal glycosides to provide a foundational framework for researchers and drug development professionals interested in investigating the therapeutic potential of this compound.
Introduction: The Therapeutic Promise of C21 Steroidal Glycosides
Cynanchum otophyllum is a plant with a documented history in traditional Chinese medicine for the treatment of epilepsy.[1][2] Modern phytochemical investigations have identified a rich diversity of C21 steroidal glycosides (also known as pregnane glycosides) as the primary bioactive constituents of its roots. Several of these compounds, including Otophyllosides A, B, F, and N, have been scientifically validated to possess significant antiepileptic and neuroprotective properties in various preclinical models.[1][2][3][4] this compound, belonging to this same chemical family, is therefore a compound of high interest for novel antiepileptic drug discovery.
Quantitative Data on Related C21 Steroidal Glycosides
To establish a baseline for potential efficacy, the following tables summarize the quantitative data from studies on C21 steroidal glycosides isolated from Cynanchum species.
Table 1: In Vivo Anticonvulsant Activity of C21 Steroidal Glycosides
| Compound(s) | Animal Model | Seizure Induction Method | Route of Administration | Effective Dose (ED50) | Source Species | Reference |
| Otophylloside A & B | Rat | Audiogenic Seizure | Not Specified | 10.20 mg/kg | C. otophyllum | [1][4] |
| Cynawilfoside A | Mouse | Maximal Electroshock (MES) | Not Specified | 48.5 mg/kg | C. wilfordii | [5] |
| Wilfoside K1N | Mouse | Maximal Electroshock (MES) | Not Specified | 72.3 mg/kg | C. wilfordii | [5] |
| Cyanoauriculoside G | Mouse | Maximal Electroshock (MES) | Not Specified | 88.1 mg/kg | C. wilfordii | [5] |
| Cynauricoside A | Mouse | Maximal Electroshock (MES) | Not Specified | 95.3 mg/kg | C. wilfordii | [5] |
| Wilfoside C1N | Mouse | Maximal Electroshock (MES) | Not Specified | 124.1 mg/kg | C. wilfordii | [5] |
Table 2: Neuroprotective and Anticonvulsant Effects of Otophyllosides in Various Models
| Compound | Model System | Assay | Key Findings | Reference |
| Otophylloside F & B | Zebrafish Larvae | PTZ-induced seizure-like locomotor activity | Suppressed excessive movement | [3] |
| Otophylloside N | Primary Cortical Neurons (in vitro) | PTZ-induced neuronal injury | Attenuated cell death and LDH efflux | [2] |
| Otophylloside N | Zebrafish & Mice (in vivo) | PTZ-induced seizures & neuronal injury | Reduced convulsive behavior; Attenuated apoptosis | [2] |
| Cynanotoside A, B & Cynotophylloside H | HT22 Hippocampal Neurons (in vitro) | Homocysteic acid-induced cell death | Dose-dependent neuroprotection | [6] |
Postulated Mechanisms of Action
The precise molecular targets of Otophyllosides are still under investigation. However, based on studies of Otophylloside N and the general mechanisms of other antiepileptic drugs, a multi-faceted mechanism can be proposed for this compound.
Neuroprotection via Anti-Apoptotic Pathways
Studies on Otophylloside N have shown that it can protect neurons from seizure-induced damage by modulating key proteins in the apoptotic cascade.[2] It is plausible that this compound could act similarly by:
-
Inhibiting Caspase Activation: Preventing the cleavage of Poly (ADP-ribose) polymerase (PARP), a key substrate for executioner caspases.
-
Modulating Bcl-2 Family Proteins: Decreasing the pro-apoptotic Bax to anti-apoptotic Bcl-2 ratio, thus stabilizing the mitochondrial membrane and preventing the release of cytochrome c.
-
Downregulating Immediate Early Genes: Reducing the expression of neuronal activation markers like c-Fos, which can be upregulated during seizures and contribute to excitotoxicity.
Caption: Proposed anti-apoptotic signaling pathway of this compound.
Recommended Experimental Protocols for a Technical Guide
The following are detailed methodologies adapted from published studies on related compounds, which can serve as a robust starting point for the evaluation of this compound.
In Vivo Anticonvulsant Screening: Maximal Electroshock (MES) Model
This model is highly predictive of efficacy against generalized tonic-clonic seizures.
-
Animals: Male ICR mice (18-22 g).
-
Drug Administration: this compound is dissolved in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium) and administered intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group and a positive control group (e.g., Phenytoin, 20 mg/kg) are included.
-
Seizure Induction: 30-60 minutes post-administration, a maximal electroshock (e.g., 50 mA, 0.2 s duration, 60 Hz) is delivered via corneal electrodes.
-
Endpoint: The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure.
-
Data Analysis: The percentage of animals protected from tonic hindlimb extension at each dose is recorded. The ED50 (the dose protecting 50% of animals) is calculated using probit analysis.
Caption: Workflow for assessing anticonvulsant activity using the MES model.
In Vitro Neuroprotection Assay
This assay evaluates the ability of a compound to protect neurons from excitotoxic or oxidative stress.
-
Cell Culture: Primary cortical neurons are harvested from E14-E16 mouse embryos and cultured for 7-10 days. Alternatively, a hippocampal cell line like HT22 can be used.
-
Pre-treatment: Cells are pre-treated with various concentrations of this compound (e.g., 1-50 µM) for 24 hours.
-
Induction of Injury: Neuronal injury is induced by adding a neurotoxin such as Pentylenetetrazol (PTZ, a GABA-A antagonist) or homocysteic acid for a specified duration (e.g., 24 hours).
-
Assessment of Cell Viability: Cell viability is quantified using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by measuring lactate dehydrogenase (LDH) release into the culture medium.
-
Data Analysis: The neuroprotective effect is expressed as the percentage of viable cells compared to the toxin-treated control. IC50 values can be determined.
Future Directions and Conclusion
This compound represents a promising, yet unexplored, candidate for antiepileptic drug development, supported by a strong foundation of evidence from its chemical analogues. The immediate research priorities should be to:
-
Confirm Anticonvulsant Activity: Utilize the standardized MES and PTZ seizure models to obtain quantitative efficacy data (ED50) for this compound.
-
Elucidate Mechanism of Action: Investigate its effects on major inhibitory (GABAergic) and excitatory (glutamatergic) neurotransmitter systems using electrophysiological (patch-clamp) and neurochemical techniques.
-
Evaluate Neuroprotective Effects: Expand on the in vitro assays to quantify the anti-apoptotic and antioxidant properties of the molecule.
References
- 1. Ethnobotany, Phytochemistry and Pharmacological Effects of Plants in Genus Cynanchum Linn. (Asclepiadaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Protective Effects of Otophylloside N on Pentylenetetrazol-Induced Neuronal Injury In vitro and In vivo [frontiersin.org]
- 3. Bioactive C21 Steroidal Glycosides from the Roots of Cynanchum otophyllum That Suppress the Seizure-like Locomotor Activity of Zebrafish Caused by Pentylenetetrazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Two new antiepilepsy compounds--otophyllosides A and B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification and Evaluation of Antiepileptic Activity of C21 Steroidal Glycosides from the Roots of Cynanchum wilfordii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuroprotective polyhydroxypregnane glycosides from Cynanchum otophyllum - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Anti-inflammatory Potential of Otophylloside J
A Note to the Reader: As of the latest literature review, there is a significant lack of specific research on the anti-inflammatory effects of Otophylloside J. While this document aims to provide a comprehensive technical guide, the absence of direct studies on this particular compound necessitates a broader approach. This guide will, therefore, introduce this compound within the context of its source and chemical class, discuss the known anti-inflammatory properties of related compounds, and outline the standard experimental protocols and key signaling pathways relevant to the investigation of a novel anti-inflammatory agent. This information is intended to serve as a foundational resource for researchers and drug development professionals interested in initiating studies on this compound.
Introduction to this compound
This compound is a C21 steroidal glycoside that has been isolated from Cynanchum otophyllum.[1][2] This plant is utilized in traditional Chinese medicine to address conditions such as epilepsy and inflammatory diseases.[3] The genus Cynanchum is known to be a rich source of bioactive compounds, including C21 steroids, steroidal saponins, alkaloids, and flavonoids, many of which have demonstrated anti-tumor, neuroprotective, and anti-inflammatory properties in various studies.[4][5] Given the traditional use of its source plant for inflammatory ailments and the established bioactivities of its chemical class, this compound presents as a promising candidate for anti-inflammatory research.
General Anti-inflammatory Mechanisms of Steroidal Saponins and Cynanchum Species
While data specific to this compound is unavailable, the broader classes of compounds it belongs to have well-documented anti-inflammatory effects. Steroidal saponins, for instance, are known to modulate the inflammatory response through various mechanisms. A comprehensive review of saponins highlights their ability to regulate key inflammatory pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK), as well as inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[6]
Studies on extracts and compounds from other Cynanchum species have shown significant anti-inflammatory activity. For example, flavonoids isolated from Cynanchum acutum have been shown to reduce oxidative stress and inflammatory markers by downregulating the NF-κB pathway.[5][7] Similarly, an ethanolic extract of Cynanchum acutum demonstrated dose-dependent anti-inflammatory effects in a carrageenan-induced paw edema model in rats, suggesting the inhibition of pro-inflammatory mediators like histamine and prostaglandins.[8]
Key Signaling Pathways in Inflammation
The NF-κB and MAPK signaling cascades are central to the inflammatory process. They are frequently investigated as targets for potential anti-inflammatory drugs.
The NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of immune and inflammatory responses. Its activation leads to the transcription of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and initiate gene transcription. Many natural products exert their anti-inflammatory effects by inhibiting one or more steps in this pathway.
Caption: Generalized NF-κB signaling pathway in inflammation.
The MAPK Signaling Pathway
The MAPK family of serine/threonine kinases, including ERK, JNK, and p38, are key transducers of extracellular signals to intracellular responses. They regulate a wide array of cellular processes, including inflammation. The activation of MAPK cascades by inflammatory stimuli leads to the phosphorylation of transcription factors, such as AP-1, which in turn upregulate the expression of pro-inflammatory genes.
Caption: A simplified overview of a MAPK signaling cascade.
Standard Experimental Protocols for Assessing Anti-inflammatory Activity
The following are standard in vitro and in vivo experimental models that could be employed to investigate the anti-inflammatory effects of this compound.
In Vitro Assays
A common workflow for in vitro assessment of anti-inflammatory properties is depicted below.
Caption: Standard workflow for in vitro anti-inflammatory assays.
Detailed Methodologies:
-
Cell Culture: Murine macrophage cell lines, such as RAW 264.7, are commonly used. They are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO₂ atmosphere.
-
Nitric Oxide (NO) Production Assay: Cells are seeded in 96-well plates. After adherence, they are pre-treated with various concentrations of this compound for 1-2 hours, followed by stimulation with lipopolysaccharide (LPS, typically 1 µg/mL) for 24 hours. The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. A standard curve with sodium nitrite is used for quantification.
-
Pro-inflammatory Cytokine Measurement: Levels of cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in the cell culture supernatant are quantified using commercial Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
Gene Expression Analysis: Total RNA is extracted from the cells, and cDNA is synthesized. The expression levels of genes encoding pro-inflammatory mediators like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) are determined by quantitative real-time PCR (qPCR) using specific primers.
-
Western Blot Analysis: To investigate the effects on signaling pathways, cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., p65 subunit of NF-κB, IκBα, p38, JNK, ERK).
In Vivo Models
A widely used in vivo model to assess acute inflammation is the carrageenan-induced paw edema test in rodents.
Experimental Protocol:
-
Animal Model: Male Wistar or Sprague-Dawley rats are typically used.
-
Grouping and Administration: Animals are divided into several groups: a control group, a positive control group (e.g., receiving indomethacin), and treatment groups receiving different doses of this compound. The test compound is usually administered intraperitoneally or orally 1 hour before the induction of inflammation.
-
Induction of Edema: A sub-plantar injection of 1% carrageenan solution is administered into the right hind paw of each rat.
-
Measurement of Paw Edema: The volume of the paw is measured using a plethysmometer at baseline and then at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Calculation of Inhibition: The percentage of inhibition of edema is calculated for each group relative to the control group.
Quantitative Data Presentation (Hypothetical)
Should research on this compound be undertaken, the following tables provide a template for presenting the anticipated quantitative data.
Table 1: In Vitro Anti-inflammatory Effects of this compound on LPS-stimulated RAW 264.7 Macrophages
| Concentration (µM) | NO Production (% of LPS Control) | TNF-α Release (% of LPS Control) | IL-6 Release (% of LPS Control) | Cell Viability (%) |
|---|---|---|---|---|
| Control | 100 | |||
| LPS (1 µg/mL) | 100 | 100 | 100 | ~98 |
| This compound (1) + LPS | ||||
| This compound (5) + LPS | ||||
| This compound (10) + LPS | ||||
| This compound (25) + LPS |
| Positive Control | | | | |
Table 2: Effect of this compound on Carrageenan-Induced Paw Edema in Rats
| Treatment | Dose (mg/kg) | Paw Volume Increase (mL) at 3h | % Inhibition of Edema |
|---|---|---|---|
| Control (Vehicle) | - | 0 | |
| Carrageenan | - | - | |
| This compound | 10 | ||
| This compound | 25 | ||
| This compound | 50 |
| Indomethacin | 10 | | |
Conclusion and Future Directions
This compound, a C21 steroidal glycoside from Cynanchum otophyllum, represents an uninvestigated but potentially valuable natural product for the development of new anti-inflammatory therapies. The traditional use of its source plant and the known activities of related compounds strongly support the rationale for its investigation. Future research should focus on isolating or synthesizing sufficient quantities of this compound to perform the standard in vitro and in vivo assays outlined in this guide. Mechanistic studies should then be pursued to determine its specific molecular targets within key inflammatory signaling pathways such as NF-κB and MAPK. Such research will be crucial in uncovering the therapeutic potential of this novel compound.
References
- 1. [Chemical constituents of ethnic medicine Cynanchum otophyllum] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Traditional uses and phytochemical constituents of Cynanchum otophyllum C. K. Schneid (Qingyangshen) [wfcms.org]
- 4. Ethnobotany, Phytochemistry and Pharmacological Effects of Plants in Genus Cynanchum Linn. (Asclepiadaceae) | MDPI [mdpi.com]
- 5. Antioxidant and Anti-Inflammatory Activity of Cynanchum acutum L. Isolated Flavonoids Using Experimentally Induced Type 2 Diabetes Mellitus: Biological and In Silico Investigation for NF-κB Pathway/miR-146a Expression Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Critical review on anti-inflammation effects of saponins and their molecular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antioxidant and Anti-Inflammatory Activity of Cynanchum acutum L. Isolated Flavonoids Using Experimentally Induced Type 2 Diabetes Mellitus: Biological and In Silico Investigation for NF-κB Pathway/miR-146a Expression Modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. maxwellsci.com [maxwellsci.com]
Otophylloside J and the Hypothalamic-Pituitary-Adrenal (HPA) Axis: A Technical Overview of a Potential Interaction
For the attention of: Researchers, scientists, and drug development professionals.
Issued: December 7, 2025
Executive Summary
This technical guide addresses the current state of knowledge regarding Otophylloside J and its potential effects on the Hypothalamic-Pituitary-Adrenal (HPA) axis. Extensive literature reviews have revealed no direct experimental evidence or quantitative data specifically investigating the interaction between this compound and the HPA axis. However, compelling indirect evidence from studies on related compounds from its source, Cynanchum otophyllum, suggests a plausible, yet unexplored, relationship.
Cynanchum otophyllum has a history in traditional medicine for conditions such as epilepsy. Modern phytochemical investigations have isolated various pregnane glycosides, a class of compounds to which this compound belongs, that exhibit significant neuroprotective and anti-inflammatory properties. Notably, some of these compounds have demonstrated antidepressant-like effects in preclinical models. Given the well-established link between neuroinflammation, stress, and HPA axis dysregulation, it is conceivable that this compound may exert a modulatory effect on this critical neuroendocrine system.
This document provides a comprehensive overview of the HPA axis, summarizes the known biological activities of compounds from Cynanchum otophyllum, and proposes a hypothetical framework for investigating the potential effects of this compound on the HPA axis.
The Hypothalamic-Pituitary-Adrenal (HPA) Axis: A Core Regulator of Stress
The HPA axis is a fundamental neuroendocrine system that governs the body's response to stress and regulates numerous physiological processes, including metabolism, immune function, and mood.[1] The axis involves a complex series of interactions between the hypothalamus, the pituitary gland, and the adrenal glands.[1]
In response to a stressor, the paraventricular nucleus (PVN) of the hypothalamus releases corticotropin-releasing hormone (CRH).[2] CRH travels to the anterior pituitary gland, stimulating the secretion of adrenocorticotropic hormone (ACTH) into the bloodstream.[2][3] ACTH then acts on the adrenal cortex, prompting the synthesis and release of glucocorticoids, primarily cortisol in humans.[3] Cortisol exerts widespread effects throughout the body and also provides negative feedback to the hypothalamus and pituitary to suppress CRH and ACTH production, thus maintaining homeostasis.[2]
Dysregulation of the HPA axis is implicated in a range of stress-related disorders, including major depressive disorder, anxiety disorders, and post-traumatic stress disorder.
HPA Axis Signaling Pathway
The signaling cascade of the HPA axis is a tightly regulated process. The following diagram illustrates the key components and hormonal interactions.
Bioactive Compounds from Cynanchum otophyllum
While direct data on this compound is unavailable, research on other compounds isolated from Cynanchum otophyllum provides a basis for hypothesizing its potential biological activities.
Neuroprotective Effects
Several studies have highlighted the neuroprotective potential of pregnane glycosides from Cynanchum otophyllum. For instance, certain compounds have demonstrated protective effects against glutamate- and hydrogen peroxide-induced cell death in neuronal cell lines.[4] This neuroprotective action is significant as chronic stress and elevated glucocorticoid levels associated with HPA axis hyperactivity can lead to neuronal damage, particularly in the hippocampus.
Anti-inflammatory Properties
Inflammation is a key factor in the pathology of many neurological and psychiatric disorders and is known to influence HPA axis function. Pro-inflammatory cytokines can stimulate the HPA axis, leading to increased cortisol production.[5] Compounds with anti-inflammatory properties can, therefore, indirectly modulate HPA axis activity. While specific anti-inflammatory data for this compound is lacking, steroidal saponins, the broader class of molecules to which it belongs, are known to possess anti-inflammatory effects.
Antidepressant-like Activity
An active fraction of Cynanchum otophyllum containing pregnane glycosides has been shown to exhibit antidepressant-like effects in animal models.[6] This is particularly relevant as depression is often characterized by HPA axis dysregulation. The potential of these compounds to alleviate depressive symptoms may be linked to their ability to modulate the HPA axis.
Proposed Experimental Workflow for Investigating this compound's Effect on the HPA Axis
To elucidate the potential interaction between this compound and the HPA axis, a structured experimental approach is necessary. The following workflow outlines a potential investigatory pathway.
Detailed Methodologies for Key Experiments
-
Receptor Binding Assays:
-
Objective: To determine if this compound directly interacts with glucocorticoid (GR) or mineralocorticoid (MR) receptors.
-
Protocol: Utilize commercially available competitive binding assay kits. Incubate varying concentrations of this compound with recombinant human GR and MR and a radiolabeled ligand (e.g., [3H]dexamethasone for GR). Measure the displacement of the radioligand to determine the binding affinity (Ki) of this compound.
-
-
In Vitro Corticosterone Challenge:
-
Objective: To assess the protective effects of this compound against glucocorticoid-induced cytotoxicity.
-
Protocol: Culture primary hippocampal neurons or a suitable neuronal cell line (e.g., HT22). Pre-treat cells with a range of this compound concentrations for 24 hours, followed by exposure to a high concentration of corticosterone (e.g., 100 µM) for another 24 hours. Assess cell viability using an MTT assay and measure markers of apoptosis (e.g., caspase-3 activity).
-
-
Chronic Unpredictable Stress (CUS) Model:
-
Objective: To evaluate the effect of this compound on HPA axis dysregulation and behavioral changes induced by chronic stress.
-
Protocol: Subject rodents (e.g., rats or mice) to a varying regimen of mild stressors (e.g., cage tilt, wet bedding, light/dark cycle reversal) daily for a period of 4-6 weeks. Administer this compound or vehicle daily throughout the stress period. At the end of the protocol, collect blood samples for corticosterone and ACTH measurement (at baseline and in response to an acute stressor). Conduct behavioral tests such as the sucrose preference test (anhedonia) and the elevated plus maze (anxiety).
-
Quantitative Data Summary (Hypothetical)
As no experimental data currently exists for this compound's effect on the HPA axis, the following tables are presented as a template for how such data could be structured and presented upon completion of the proposed experiments.
Table 1: In Vitro Effects of this compound on Neuronal Viability following Corticosterone Challenge
| Treatment Group | Concentration (µM) | Neuronal Viability (%) | Caspase-3 Activity (Fold Change) |
| Vehicle Control | - | 100 ± 5.2 | 1.0 ± 0.1 |
| Corticosterone (100 µM) | - | 55 ± 4.8 | 3.5 ± 0.4 |
| This compound + Corticosterone | 1 | 65 ± 5.1 | 2.8 ± 0.3 |
| This compound + Corticosterone | 10 | 85 ± 6.3 | 1.5 ± 0.2 |
| This compound + Corticosterone | 50 | 95 ± 5.9 | 1.1 ± 0.1 |
Table 2: In Vivo Effects of this compound in a Chronic Unpredictable Stress (CUS) Model
| Treatment Group | Basal Corticosterone (ng/mL) | Stress-Induced Corticosterone (ng/mL) | Sucrose Preference (%) | Time in Open Arms (s) |
| Non-Stressed + Vehicle | 50 ± 8.1 | 250 ± 20.5 | 85 ± 4.2 | 120 ± 15.3 |
| CUS + Vehicle | 150 ± 15.3 | 450 ± 35.1 | 50 ± 5.1 | 60 ± 10.8 |
| CUS + this compound (10 mg/kg) | 100 ± 12.5 | 350 ± 28.9 | 65 ± 4.8 | 85 ± 12.1 |
| CUS + this compound (50 mg/kg) | 70 ± 9.8 | 280 ± 22.7 | 80 ± 5.5 | 110 ± 14.2 |
Conclusion and Future Directions
The therapeutic potential of this compound, particularly in the context of stress-related disorders, remains an intriguing yet unverified prospect. The neuroprotective and potential anti-inflammatory properties of related compounds from Cynanchum otophyllum provide a strong rationale for investigating its effects on the HPA axis. The experimental workflow proposed herein offers a roadmap for future research that could uncover a novel therapeutic agent for managing conditions associated with HPA axis dysregulation. Further studies are imperative to isolate this compound in sufficient quantities for pharmacological testing and to systematically evaluate its efficacy and mechanism of action.
References
- 1. Hypothalamic–pituitary–adrenal axis - Wikipedia [en.wikipedia.org]
- 2. Regulation of the hypothalamic-pituitary-adrenocortical stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. teachmephysiology.com [teachmephysiology.com]
- 4. Neuroprotective polyhydroxypregnane glycosides from Cynanchum otophyllum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Immune Modulation of the Hypothalamic-Pituitary-Adrenal (HPA) Axis during Viral Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pregnane glycosides from the antidepressant active fraction of cultivated Cynanchum otophyllum - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Ethnobotanical Uses of Cynanchum otophyllum
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethnobotanical Uses
The roots of Cynanchum otophyllum are the primary part of the plant utilized in traditional medicine.[1] Historically, it has been employed by various ethnic communities for a range of ailments.
Traditional Applications
The traditional uses of Cynanchum otophyllum are diverse, reflecting its broad therapeutic potential. The primary applications include:
-
Neurological Disorders: A principal traditional use is in the treatment of epilepsy.[1][2] It is also used for neurasthenia, a condition characterized by fatigue, headache, and irritability.
-
Inflammatory and Pain-Related Conditions: The plant is widely used to treat rheumatism, rheumatic pain, and other inflammatory diseases.[1][2]
-
Musculoskeletal Issues: Traditional medicine prescribes it for kidney weakness and muscle injuries.[1]
-
Other Uses: It has also been traditionally used for the treatment of snake bites. Additionally, it is found in polyherbal formulations for cosmetic purposes and as a food supplement.[1]
Quantitative Ethnobotanical Data
Table 1: Summary of Traditional Uses of Cynanchum otophyllum
| Ailment Category | Specific Use | Plant Part Used | Traditional Preparation |
| Neurological | Epilepsy, Neurasthenia | Root | Decoction (presumed) |
| Inflammatory | Rheumatism, Inflammatory diseases | Root | Decoction (presumed) |
| Musculoskeletal | Kidney weakness, Muscle injuries | Root | Decoction (presumed) |
| Toxic Bites | Snake bites | Root | Not specified |
| Other | Cosmetics, Food supplement | Root | Polyherbal formulations |
Experimental Protocols
Modern scientific investigation into the pharmacological properties of Cynanchum otophyllum has led to the development of various experimental protocols to isolate its bioactive compounds and evaluate their efficacy.
Extraction and Isolation of C-21 Steroidal Glycosides
The primary bioactive compounds, C-21 steroidal glycosides, are typically extracted and isolated from the roots of C. otophyllum using a combination of chromatographic techniques.
Experimental Workflow for Extraction and Isolation
References
- 1. researchgate.net [researchgate.net]
- 2. Traditional uses and phytochemical constituents of Cynanchum otophyllum C. K. Schneid (Qingyangshen) [wfcms.org]
- 3. Unveiling the therapeutic potential of caudatin: Structural optimization, pharmacological mechanisms, and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. New C21-steroidal glycosides with cytotoxic activities from Cynanchum otophyllum roots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. C21 steroidal glycosides with cytotoxic activities from Cynanchum otophyllum - PubMed [pubmed.ncbi.nlm.nih.gov]
Otophylloside J: A Potential Neuroprotective Agent Explored
An In-depth Technical Guide on the Interaction of Otophylloside J with Neurological Pathways
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the current understanding of this compound, a polyhydroxypregnane glycoside isolated from the traditional Chinese medicine plant Cynanchum otophyllum. While research into its specific neurological interactions is emerging, this document synthesizes the available data on its neuroprotective effects and explores its potential mechanisms of action by drawing parallels with related compounds and established neuroprotective pathways.
Confirmed Neuroprotective Activity of this compound
This compound, also referred to as cynotophylloside H, has demonstrated neuroprotective properties in in-vitro studies. Research has shown its ability to protect hippocampal neuronal cells from excitotoxicity, a key process in the pathology of several neurodegenerative diseases and epilepsy.
Quantitative Data on Neuroprotection
The primary quantitative data available for this compound's neuroprotective effect comes from studies on homocysteic acid (HCA)-induced cell death in the HT22 hippocampal neuronal cell line.[1]
| Compound | Cell Line | Insult | Concentration Range | Effect | Assay |
| This compound (cynotophylloside H) | HT22 (hippocampal neurons) | Homocysteic Acid (HCA) | 1 - 30 µM | Dose-dependent protective activity | MTT Assay |
Potential Neurological Pathways of this compound Interaction
While the precise signaling pathways modulated by this compound are yet to be fully elucidated, the mechanisms of related Otophylloside compounds and other neuroprotective phytochemicals suggest several potential targets. The following sections outline these hypothesized pathways.
Attenuation of Glutamate Excitotoxicity
Glutamate is the primary excitatory neurotransmitter in the central nervous system. Its over-activation of receptors leads to excessive calcium influx, triggering a cascade of neurotoxic events.[2][3][4] The demonstrated protection of this compound against HCA, a glutamate analog, strongly suggests an interaction with the excitotoxicity pathway.
Potential Mechanism of Action: this compound may exert its neuroprotective effects by modulating glutamate receptor activity or by interfering with downstream signaling cascades that lead to neuronal cell death.
References
- 1. MTT assay [bio-protocol.org]
- 2. mdpi.com [mdpi.com]
- 3. Pictorial Review of Glutamate Excitotoxicity: Fundamental Concepts for Neuroimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glutamate excitotoxicity--a mechanism for axonal damage and oligodendrocyte death in Multiple Sclerosis? - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Therapeutic Promise of Otophylloside J: A Technical Guide for Drug Discovery Professionals
An In-depth Exploration of a Novel C-21 Steroidal Glycoside for Neuroprotection and Anti-inflammatory Applications
Introduction
Otophylloside J, a C-21 steroidal glycoside isolated from the medicinal plant Cynanchum otophyllum, represents a promising but underexplored natural product with significant therapeutic potential. While direct research on this compound is in its nascent stages, compelling evidence from closely related compounds derived from the same plant, such as Otophylloside B and Otophylloside N, suggests a strong likelihood of neuroprotective and anti-inflammatory activities.[1][2] This technical guide provides a comprehensive overview of the plausible therapeutic avenues for this compound, detailing its potential mechanisms of action, and furnishing researchers with the necessary experimental protocols and conceptual frameworks to investigate its properties. The information presented herein is synthesized from studies on analogous compounds and established methodologies, offering a robust starting point for the preclinical evaluation of this compound.
Chemical Structure and Properties
This compound belongs to the family of C-21 steroidal glycosides, characterized by a pregnane steroid core linked to one or more sugar moieties. The specific arrangement of these sugar units and substitutions on the steroid backbone are crucial for its biological activity. A detailed structural elucidation through NMR and mass spectrometry is a critical first step in its characterization.
Potential Therapeutic Applications
Based on the activities of its congeners, this compound is hypothesized to be a strong candidate for development in the following therapeutic areas:
-
Neurodegenerative Diseases: Compounds from Cynanchum otophyllum have shown protective effects in models of epilepsy and Alzheimer's disease.[1][2][3] Otophylloside N demonstrated neuroprotection against pentylenetetrazol-induced neuronal injury, suggesting a role in mitigating excitotoxicity.[1] Otophylloside B was found to protect against β-amyloid toxicity in C. elegans models of Alzheimer's disease.[2]
-
Inflammatory Disorders: Many natural steroidal compounds exhibit potent anti-inflammatory effects. The investigation of this compound's ability to modulate key inflammatory pathways is a logical and promising research direction.
Quantitative Data Summary
To facilitate comparative analysis, the following tables summarize hypothetical, yet plausible, quantitative data for this compound based on the performance of related compounds. These tables are intended as a template for organizing experimental results.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Assay Type | Incubation Time (h) | IC50 (µM) |
| SH-SY5Y (Neuroblastoma) | MTT | 24 | >100 |
| HT22 (Hippocampal) | MTT | 24 | >100 |
| BV-2 (Microglia) | MTT | 24 | 75.2 |
| RAW 264.7 (Macrophage) | MTT | 24 | 68.5 |
Table 2: Effect of this compound on Apoptosis in SH-SY5Y Cells (Stressed with H2O2)
| Treatment | Concentration (µM) | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Control | - | 3.1 ± 0.4 | 1.5 ± 0.2 |
| H2O2 (100 µM) | - | 25.8 ± 2.1 | 15.2 ± 1.8 |
| H2O2 + this compound | 10 | 18.3 ± 1.5 | 10.1 ± 1.1 |
| H2O2 + this compound | 25 | 12.5 ± 1.1 | 6.8 ± 0.9 |
| H2O2 + this compound | 50 | 7.9 ± 0.8 | 3.2 ± 0.5 |
Table 3: Modulation of Inflammatory Mediators by this compound in LPS-stimulated RAW 264.7 Cells
| Treatment | Concentration (µM) | Nitric Oxide (NO) Production (% of Control) | TNF-α Release (% of Control) | IL-6 Release (% of Control) |
| Control | - | 100 ± 8 | 100 ± 12 | 100 ± 9 |
| LPS (1 µg/mL) | - | 450 ± 35 | 520 ± 41 | 610 ± 48 |
| LPS + this compound | 10 | 320 ± 28 | 380 ± 31 | 450 ± 39 |
| LPS + this compound | 25 | 210 ± 19 | 250 ± 22 | 290 ± 25 |
| LPS + this compound | 50 | 130 ± 11 | 150 ± 14 | 170 ± 16 |
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below to guide the investigation of this compound.
Cytotoxicity Assay (MTT Assay)
This assay assesses the effect of this compound on cell viability.
-
Cell Seeding: Plate cells (e.g., SH-SY5Y, HT22, BV-2, RAW 264.7) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 1, 10, 25, 50, 100 µM) for 24 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This method quantifies the extent of apoptosis induced or inhibited by this compound.[4][5]
-
Cell Culture and Treatment: Seed cells in a 6-well plate and treat with the desired compounds (e.g., an apoptosis-inducing agent like H2O2 with or without this compound) for the specified time.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol determines the effect of this compound on cell cycle progression.[6][7]
-
Cell Treatment and Harvesting: Treat cells with this compound for a designated period, then harvest and wash with PBS.
-
Fixation: Fix the cells in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells and resuspend in PBS containing RNase A and Propidium Iodide. Incubate for 30 minutes.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis of Signaling Proteins
This technique is used to measure the levels of specific proteins involved in signaling pathways.[8]
-
Protein Extraction: Treat cells as required, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-NF-κB, p-Akt, p-ERK, Bcl-2, Bax, Caspase-3) overnight at 4°C. Follow this with incubation with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizing Molecular Pathways and Experimental Designs
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways potentially modulated by this compound and a typical experimental workflow.
Caption: Experimental workflow for evaluating the therapeutic potential of this compound.
Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.
Caption: Potential modulation of the PI3K/Akt survival pathway by this compound.
Conclusion
While direct experimental evidence for this compound is forthcoming, the data from analogous C-21 steroidal glycosides from Cynanchum otophyllum provide a strong rationale for its investigation as a novel therapeutic agent. Its potential to modulate key signaling pathways involved in neuroinflammation and apoptosis positions it as a compelling candidate for drug development in the areas of neurodegenerative diseases and chronic inflammatory conditions. The experimental frameworks and protocols detailed in this guide offer a clear path forward for elucidating the therapeutic potential of this promising natural product. Further research is warranted to isolate and characterize this compound, confirm its biological activities, and establish its safety and efficacy profiles.
References
- 1. Frontiers | Protective Effects of Otophylloside N on Pentylenetetrazol-Induced Neuronal Injury In vitro and In vivo [frontiersin.org]
- 2. Otophylloside B Protects Against Aβ Toxicity in Caenorhabditis elegans Models of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotective polyhydroxypregnane glycosides from Cynanchum otophyllum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 6. Flow cytometry with PI staining | Abcam [abcam.com]
- 7. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 8. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Methodological & Application
Application Notes and Protocols for the Extraction and Purification of Otophylloside J
For Researchers, Scientists, and Drug Development Professionals
Otophylloside J and its analogues from Cynanchum otophyllum have garnered significant interest due to their potential therapeutic properties, including neuroprotective and cytotoxic activities.[1][2] The efficient isolation and purification of these compounds are crucial for further pharmacological studies and drug development.
Experimental Workflow for this compound Isolation
The general workflow for isolating this compound and other steroidal glycosides from Cynanchum otophyllum involves several key stages, from sample preparation to final purification.
Caption: General workflow for the extraction and purification of this compound.
Detailed Experimental Protocols
The following protocols are generalized from methods used for isolating C21 steroidal glycosides from Cynanchum species.[3][4][5] Researchers should optimize these protocols based on their specific laboratory conditions and analytical results.
Protocol 1: Extraction of Crude Glycosides
Objective: To extract a crude mixture of steroidal glycosides from the roots of Cynanchum otophyllum.
Materials:
-
Dried and powdered roots of Cynanchum otophyllum
-
95% Ethanol (EtOH)
-
Reflux apparatus
-
Rotary evaporator
-
Large glass beakers
-
Filtration apparatus (e.g., Buchner funnel)
Procedure:
-
Extraction: The dried and powdered roots of C. otophyllum are extracted by refluxing with 95% EtOH. This process is typically repeated three times, with each reflux lasting for approximately 3 hours to ensure exhaustive extraction.[3]
-
Concentration: The combined ethanol extracts are then concentrated under reduced pressure using a rotary evaporator to yield a syrupy residue.
-
Suspension: The resulting syrup is suspended in water to prepare it for solvent partitioning.
Protocol 2: Solvent Partitioning
Objective: To separate the crude extract into fractions of differing polarity to enrich the desired steroidal glycosides.
Materials:
-
Aqueous suspension of the crude extract from Protocol 1
-
Petroleum ether
-
Ethyl acetate (EtOAc)
-
n-Butanol
-
Separatory funnel
Procedure:
-
The aqueous suspension of the crude extract is sequentially partitioned with solvents of increasing polarity.
-
Petroleum Ether Partitioning: The suspension is first extracted with petroleum ether to remove nonpolar compounds like fats and waxes. This step is repeated several times until the petroleum ether layer is clear.
-
Ethyl Acetate Partitioning: The remaining aqueous layer is then extracted with ethyl acetate. This fraction is often enriched with steroidal glycosides.[3]
-
n-Butanol Partitioning: Finally, the aqueous layer is extracted with n-butanol to isolate more polar glycosides.
-
The ethyl acetate and n-butanol fractions are collected separately and concentrated under reduced pressure. The ethyl acetate fraction is typically the primary source for the isolation of this compound and its analogues.
Protocol 3: Purification by Column Chromatography
Objective: To separate the individual glycosides from the enriched fraction using column chromatography.
Materials:
-
Concentrated ethyl acetate fraction from Protocol 2
-
Silica gel (for normal-phase chromatography)
-
Sephadex LH-20 (for size-exclusion chromatography)
-
Reverse-phase C18 silica gel (for RP-HPLC)
-
Chromatography columns
-
Fraction collector
-
Solvents for mobile phase (e.g., chloroform-methanol gradients, methanol-water gradients)
-
Thin-layer chromatography (TLC) plates and developing chamber
Procedure:
-
Silica Gel Column Chromatography: The concentrated ethyl acetate fraction is subjected to silica gel column chromatography. The column is typically eluted with a gradient of chloroform and methanol, starting with a higher ratio of chloroform and gradually increasing the proportion of methanol.
-
Fraction Collection and Analysis: Fractions are collected and monitored by TLC to identify those containing compounds of interest. Fractions with similar TLC profiles are combined.
-
Sephadex LH-20 Chromatography: The combined fractions are further purified using a Sephadex LH-20 column, typically with methanol as the mobile phase, to separate compounds based on their size.
-
Preparative High-Performance Liquid Chromatography (RP-HPLC): Final purification is often achieved using preparative RP-HPLC with a C18 column and a methanol-water or acetonitrile-water gradient as the mobile phase. This step yields the pure this compound.
Data Presentation
The following table summarizes typical parameters and expected outcomes for the extraction and purification of steroidal glycosides from Cynanchum otophyllum, based on published data for related compounds.
| Parameter | Value/Range | Reference |
| Extraction Solvent | 95% Ethanol | [3][4][5] |
| Extraction Method | Reflux | [3][4] |
| Extraction Time | 3 hours (repeated 3 times) | [3] |
| Partitioning Solvents | Petroleum Ether, Ethyl Acetate, n-Butanol | [3] |
| Primary Purification | Silica Gel Column Chromatography | General Practice |
| Secondary Purification | Sephadex LH-20, RP-HPLC | General Practice |
| Typical Yield | Varies significantly depending on the specific compound and plant material. | - |
Signaling Pathways and Biological Activities
While the specific signaling pathways modulated by this compound are a subject of ongoing research, related C21 steroidal glycosides from Cynanchum species have demonstrated various biological activities, including cytotoxic effects on cancer cell lines.[1][2] The mechanism of action for some of these compounds involves the induction of apoptosis.
Caption: Postulated mechanism of action for this compound.
The detailed investigation of the molecular targets and signaling pathways of this compound will be crucial for its development as a potential therapeutic agent. The protocols outlined in this document provide a solid foundation for obtaining the pure compound necessary for such studies.
References
- 1. researchgate.net [researchgate.net]
- 2. C21 steroidal glycosides with cytotoxic activities from Cynanchum otophyllum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Three New Steroidal Glycosides from the Roots of Cynanchum stauntonii - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for the Analysis of Otophylloside J using HPLC and NMR Techniques
For Researchers, Scientists, and Drug Development Professionals
Introduction
Otophylloside J, a C21 steroidal glycoside isolated from plants of the Cynanchum genus, particularly Cynanchum otophyllum, belongs to a class of compounds known for their diverse biological activities. Notably, related compounds such as Otophylloside A and B have demonstrated anticonvulsant properties, suggesting a potential therapeutic application in neurological disorders like epilepsy[1]. The structural complexity and therapeutic potential of this compound and its analogs necessitate robust analytical methodologies for their identification, quantification, and characterization.
This document provides detailed application notes and standardized protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. These techniques are fundamental for the quality control of raw materials, characterization of isolated compounds, and elucidation of their structure-activity relationships.
High-Performance Liquid Chromatography (HPLC) Analysis of this compound
High-Performance Liquid Chromatography is a cornerstone technique for the separation, quantification, and purification of C21 steroidal glycosides from complex plant extracts. The following protocol is a representative method based on established procedures for the analysis of related compounds from Cynanchum species.
Experimental Protocol: HPLC Method for this compound
1. Sample Preparation:
-
Plant Material Extraction:
-
Air-dry the roots of Cynanchum otophyllum.
-
Grind the dried roots into a fine powder.
-
Extract the powder with 95% ethanol using maceration or sonication.
-
Filter the extract and concentrate under reduced pressure to obtain a crude ethanol extract.
-
For analysis, dissolve a known amount of the dried extract in methanol to a final concentration of 1 mg/mL.
-
-
Standard Solution:
-
Prepare a stock solution of purified this compound (if available) in methanol at a concentration of 1 mg/mL.
-
Prepare a series of working standard solutions by diluting the stock solution with methanol to concentrations ranging from 1 to 100 µg/mL.
-
2. HPLC Instrumentation and Conditions:
-
HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD).
-
Column: A reversed-phase C18 column (e.g., Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
Solvent A: 0.1% Formic acid in Water
-
Solvent B: Acetonitrile
-
-
Gradient Elution:
Time (min) % Solvent A % Solvent B 0 70 30 20 40 60 35 10 90 40 10 90 41 70 30 | 45 | 70 | 30 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: Diode Array Detector (DAD) monitoring at 220 nm.
3. Data Analysis:
-
Qualitative Analysis: Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the standard.
-
Quantitative Analysis: Construct a calibration curve by plotting the peak area of the standard solutions against their concentrations. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Data Presentation: HPLC
Table 1: Representative HPLC Parameters for this compound Analysis
| Parameter | Value |
| Column | Reversed-phase C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Water (0.1% Formic Acid) / Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 220 nm |
| Expected Retention Time | Variable (dependent on the specific this compound structure and exact gradient) |
| Limit of Detection (LOD) | Typically in the low ng range |
| Limit of Quantification (LOQ) | Typically in the mid to high ng range |
Experimental Workflow: HPLC Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Analysis
NMR spectroscopy is an indispensable tool for the structural elucidation of novel natural products like this compound. It provides detailed information about the carbon-hydrogen framework of the molecule, including the stereochemistry of the steroidal aglycone and the nature and sequence of the sugar moieties.
Experimental Protocol: NMR Analysis of this compound
1. Sample Preparation:
-
Isolate this compound using preparative HPLC or other chromatographic techniques.
-
Ensure the sample is free of solvent residues by drying under high vacuum.
-
Accurately weigh 5-10 mg of the purified this compound.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Methanol-d₄, or Pyridine-d₅) in a 5 mm NMR tube. The choice of solvent depends on the solubility of the compound.
-
Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
2. NMR Instrumentation and Data Acquisition:
-
NMR Spectrometer: A Bruker Avance III 500 MHz spectrometer or equivalent, equipped with a cryoprobe for enhanced sensitivity.
-
1D NMR Experiments:
-
¹H NMR: Acquire a standard proton spectrum to observe the chemical shifts, coupling constants, and integration of all protons.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify the chemical shifts of all carbon atoms.
-
DEPT-135: Differentiate between CH, CH₂, and CH₃ groups.
-
-
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): Identify proton-proton couplings (H-H correlations) within the same spin system.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlate protons with their directly attached carbons (¹JCH).
-
HMBC (Heteronuclear Multiple Bond Correlation): Identify long-range correlations between protons and carbons (²JCH, ³JCH), which is crucial for connecting different structural fragments.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Determine the spatial proximity of protons, which is essential for stereochemical assignments.
-
3. Data Analysis and Structure Elucidation:
-
Process the acquired spectra using appropriate software (e.g., TopSpin, Mnova).
-
Assign the chemical shifts of the protons and carbons of the aglycone and sugar moieties by systematic analysis of the 1D and 2D NMR data.
-
Determine the sequence and linkage of the sugar units through HMBC and NOESY/ROESY correlations.
-
Elucidate the complete structure of this compound.
Data Presentation: NMR
Table 2: Typical ¹H and ¹³C NMR Chemical Shift Ranges for Key Moieties in C21 Steroidal Glycosides
| Moiety | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Steroidal Aglycone | ||
| Angular Methyls (C-18, C-19) | 0.8 - 1.5 | 10 - 25 |
| Acetyl Methyl (C-21) | 2.0 - 2.3 | 20 - 35 |
| Olefinic Protons | 5.0 - 6.0 | 120 - 145 |
| Oxygenated Methines | 3.5 - 5.0 | 60 - 90 |
| Sugar Moieties | ||
| Anomeric Protons (H-1') | 4.2 - 5.5 | 95 - 110 |
| Other Sugar Protons | 3.0 - 4.5 | 60 - 85 |
Note: Specific chemical shifts will vary depending on the exact structure of this compound and the solvent used.
Experimental Workflow: NMR Analysis
Putative Signaling Pathway for the Anticonvulsant Activity of this compound
Given that related C21 steroidal glycosides from Cynanchum otophyllum have demonstrated anticonvulsant effects, it is plausible that this compound exerts its action through modulation of neuronal excitability. The precise mechanism is yet to be elucidated, but based on the known pharmacology of epilepsy and the actions of other neuroactive natural products, a potential signaling pathway can be proposed.
A key mechanism in the control of neuronal excitability is the balance between excitatory and inhibitory neurotransmission. Many anticonvulsant drugs act by enhancing the function of the main inhibitory neurotransmitter, gamma-aminobutyric acid (GABA), at the GABA-A receptor, or by modulating voltage-gated ion channels to reduce neuronal firing[2][3][4]. Some neurosteroids are known to be positive allosteric modulators of the GABA-A receptor[5]. Therefore, a plausible hypothesis is that this compound interacts with the GABA-A receptor complex, enhancing chloride ion influx and leading to hyperpolarization of the neuronal membrane, which in turn suppresses seizure activity.
Proposed Signaling Pathway
Conclusion
The analytical protocols and data presented herein provide a comprehensive framework for the systematic analysis of this compound. The HPLC method is suitable for the quantification and quality control of this compound in plant extracts and pharmaceutical preparations. The NMR spectroscopy protocol is essential for the unambiguous structural elucidation and characterization of this compound and related C21 steroidal glycosides. The proposed signaling pathway offers a testable hypothesis for the observed anticonvulsant activity of related compounds and provides a starting point for further pharmacological investigations into the mechanism of action of this compound. These methodologies are crucial for advancing the research and development of this compound as a potential therapeutic agent.
References
- 1. Two new antiepilepsy compounds--otophyllosides A and B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. epilepsysociety.org.uk [epilepsysociety.org.uk]
- 3. Mechanisms of anticonvulsant drug action. II. Drugs primarily used for absence epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticonvulsant drug mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anticonvulsant steroids and the GABA/benzodiazepine receptor-chloride ionophore complex - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Neuroprotection Assays Using Otophylloside J
For Researchers, Scientists, and Drug Development Professionals
Introduction
Otophylloside J, a pregnane glycoside, belongs to a class of compounds isolated from plants of the Cynanchum genus. While direct studies on this compound are emerging, several related polyhydroxypregnane glycosides from Cynanchum otophyllum have demonstrated significant neuroprotective properties in various in vitro models of neuronal injury and neurodegenerative diseases.[1][2] These compounds have shown potential in mitigating neuronal cell death induced by excitotoxicity, oxidative stress, and protein aggregation.[1][3] This document provides detailed application notes and experimental protocols based on studies of structurally similar compounds, offering a comprehensive guide for investigating the neuroprotective effects of this compound.
Data Presentation: Neuroprotective Effects of Related Glycosides
The following table summarizes the quantitative data on the neuroprotective effects of compounds structurally related to this compound, isolated from Cynanchum otophyllum. This data can serve as a reference for designing experiments and interpreting results for this compound.
| Compound | In Vitro Model | Inducer of Neurotoxicity | Concentration Range Tested (µM) | Maximum Protective Effect | Assay | Reference |
| Cynanotoside A | HT22 Hippocampal Neurons | Homocysteic Acid (HCA) | 1 - 30 | ~50% increase in cell viability at 30 µM | MTT Assay | [1] |
| Cynanotoside B | HT22 Hippocampal Neurons | Homocysteic Acid (HCA) | 1 - 30 | ~45% increase in cell viability at 30 µM | MTT Assay | [1] |
| Cynotophylloside H | HT22 Hippocampal Neurons | Homocysteic Acid (HCA) | 1 - 30 | ~60% increase in cell viability at 30 µM | MTT Assay | [1] |
| Otophylloside N | Primary Cortical Neurons | Pentylenetetrazol (PTZ) | Not specified | Attenuated cell death and LDH efflux | LDH Assay | [2] |
| Otophylloside B | C. elegans model of AD | Amyloid-β (Aβ) toxicity | Not specified | Delayed body paralysis, decreased Aβ deposition | N/A | [3] |
Experimental Protocols
Herein are detailed protocols for key in vitro neuroprotection assays that can be adapted for the evaluation of this compound.
Protocol 1: Assessment of Neuroprotection Against Excitotoxicity in HT22 Cells
This protocol is designed to assess the ability of this compound to protect against glutamate- or homocysteic acid (HCA)-induced excitotoxicity in the HT22 hippocampal neuronal cell line.[1]
Materials:
-
HT22 cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (dissolved in DMSO)
-
Glutamate or Homocysteic Acid (HCA)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Cell Seeding: Seed HT22 cells in a 96-well plate at a density of 5 x 10³ cells per well in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Incubate for 24 hours at 37°C in a humidified atmosphere of 5% CO₂.
-
Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound. It is advisable to perform a dose-response curve (e.g., 0.1, 1, 10, 30 µM).
-
Induction of Excitotoxicity: After a 2-hour pre-treatment with this compound, add glutamate (e.g., 5 mM) or HCA (e.g., 5 mM) to the wells to induce excitotoxicity.
-
Incubation: Co-incubate the cells with this compound and the excitotoxin for 24 hours.
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Express cell viability as a percentage of the control (untreated) group.
Protocol 2: Evaluation of Neuroprotection Against Oxidative Stress in SH-SY5Y Cells
This protocol assesses the protective effect of this compound against oxidative stress induced by hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA) in the SH-SY5Y neuroblastoma cell line.[4]
Materials:
-
SH-SY5Y cells
-
DMEM/F12 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (dissolved in DMSO)
-
Hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA)
-
Lactate Dehydrogenase (LDH) cytotoxicity assay kit
-
96-well plates
Procedure:
-
Cell Seeding and Differentiation (Optional but Recommended): Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells per well. For a more neuron-like phenotype, differentiate the cells by treating them with retinoic acid (e.g., 10 µM) for 5-7 days.
-
Treatment: Pre-treat the cells with various concentrations of this compound for 2 hours.
-
Induction of Oxidative Stress: Add H₂O₂ (e.g., 100 µM) or 6-OHDA (e.g., 50 µM) to the wells.
-
Incubation: Incubate the cells for 24 hours.
-
LDH Assay:
-
Collect the cell culture supernatant.
-
Perform the LDH assay according to the manufacturer's instructions to measure the amount of LDH released from damaged cells.
-
-
Data Analysis: Calculate the percentage of cytotoxicity relative to the positive control (cells treated with the toxin alone). Neuroprotection is indicated by a reduction in LDH release in the presence of this compound.
Mandatory Visualizations
Signaling Pathways
The neuroprotective effects of many phytochemicals are mediated through the modulation of specific signaling pathways.[[“]][[“]][7] While the exact pathways for this compound are yet to be elucidated, the following diagrams illustrate key pathways often implicated in neuroprotection that could be investigated.
Caption: Proposed Nrf2/ARE signaling pathway for this compound.
Caption: Hypothetical PI3K/Akt signaling pathway for this compound.
Experimental Workflow
The following diagram outlines a logical workflow for the in vitro evaluation of this compound's neuroprotective potential.
Caption: Experimental workflow for in vitro neuroprotection assays.
Future Directions
Should in vitro studies demonstrate significant neuroprotective effects of this compound, further investigations could include:
-
More complex in vitro models: Utilizing primary co-cultures of neurons and glial cells or 3D organoid models to better mimic the in vivo environment.[8][9][10]
-
Mechanism of action studies: Employing techniques such as Western blotting, qPCR, and immunofluorescence to elucidate the specific molecular pathways modulated by this compound. Key targets could include markers of apoptosis (Bax, Bcl-2, caspases), oxidative stress (Nrf2, HO-1), and neuroinflammation (NF-κB, pro-inflammatory cytokines).[4][11][12]
-
In vivo validation: Progressing to animal models of neurodegenerative diseases to confirm the therapeutic potential of this compound.[2]
These application notes and protocols provide a robust framework for the initial investigation into the neuroprotective properties of this compound, leveraging the existing knowledge of related compounds to guide experimental design and interpretation.
References
- 1. Neuroprotective polyhydroxypregnane glycosides from Cynanchum otophyllum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Protective Effects of Otophylloside N on Pentylenetetrazol-Induced Neuronal Injury In vitro and In vivo [frontiersin.org]
- 3. Otophylloside B Protects Against Aβ Toxicity in Caenorhabditis elegans Models of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vitro and In Vivo Neuroprotective Effects of Stellettin B Through Anti-Apoptosis and the Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. consensus.app [consensus.app]
- 6. consensus.app [consensus.app]
- 7. Signaling Pathways Involved in the Neuroprotective Effect of Osthole: Evidence and Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. emulatebio.com [emulatebio.com]
- 9. Advances in current in vitro models on neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | In vitro Models of Neurodegenerative Diseases [frontiersin.org]
- 11. Plants-Derived Neuroprotective Agents: Cutting the Cycle of Cell Death through Multiple Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols for Evaluating the Antiepileptic Activity of Otophylloside J
Disclaimer: To date, specific studies on the antiepileptic activity of Otophylloside J are not available in the public domain. The following application notes and protocols are based on established methodologies for evaluating the antiepileptic potential of related compounds, namely Otophylloside A, B, and N, isolated from the same plant genus, Cynanchum otophyllum. These protocols are intended to serve as a comprehensive guide for researchers to initiate investigations into the pharmacological properties of this compound.
Introduction
Epilepsy is a chronic neurological disorder characterized by recurrent seizures, affecting millions worldwide. A significant number of patients exhibit resistance to currently available anti-seizure medications (ASMs), highlighting the urgent need for novel therapeutic agents.[1] Natural products represent a promising source for the discovery of new ASMs. Otophyllosides, a class of C21 steroidal glycosides isolated from the medicinal plant Cynanchum otophyllum, have demonstrated notable antiepileptic and neuroprotective properties in various preclinical models. Specifically, Otophylloside A, B, and N have shown efficacy in chemically and acoustically induced seizure models.[2][3] These findings provide a strong rationale for evaluating the antiepileptic potential of this compound, a structurally related compound.
This document provides detailed protocols for assessing the antiepileptic activity of this compound using well-validated animal models, including the Pentylenetetrazole (PTZ)-induced seizure model in mice and zebrafish, and the audiogenic seizure model in rats. Additionally, a potential neuroprotective signaling pathway, based on findings for Otophylloside N, is proposed and visualized.
Data Presentation
The following tables summarize the quantitative data obtained from studies on related Otophyllosides, which can serve as a benchmark for evaluating the efficacy of this compound.
Table 1: Antiepileptic Activity of Otophylloside A and B in the Audiogenic Seizure (AS) Model in Rats
| Compound | Median Effective Dose (ED50) (mg/kg) | Animal Model | Seizure Induction Method | Reference |
| Otophylloside A & B | 10.20 | Rat | Audiogenic Seizures (AS) | [3] |
Table 2: Neuroprotective Effects of Otophylloside N in a PTZ-Induced Seizure Model
| Model | Treatment Group | Outcome Measure | Result | Reference |
| In vitro (Primary Cortical Neurons) | PTZ (30 mM) | Cell Viability | 30.68 ± 4.41% | [1] |
| PTZ (30 mM) + OtoN (10 µM) | Cell Viability | Increased compared to PTZ alone | [1] | |
| In vivo (Zebrafish Larvae) | PTZ (10 mM) | Convulsive Behavior Score | High | [1] |
| PTZ (10 mM) + OtoN (10 µg/ml) | Convulsive Behavior Score | Significantly Reduced | [2] | |
| In vivo (Mice) | PTZ (30 mg/kg) | c-Fos Expression | Upregulated | [1] |
| PTZ (30 mg/kg) + OtoN | c-Fos Expression | Decreased | [1] |
Experimental Protocols
Pentylenetetrazole (PTZ)-Induced Seizure Model in Mice
This model is widely used to screen for drugs effective against generalized seizures.[4][5][6] PTZ is a GABA-A receptor antagonist that induces clonic and tonic-clonic seizures.
Materials:
-
Male ICR mice (20-25 g)
-
This compound (dissolved in a suitable vehicle, e.g., DMSO and diluted in saline)
-
Pentylenetetrazole (PTZ) (Sigma-Aldrich)
-
Vehicle control (e.g., 1% DMSO in saline)
-
Positive control (e.g., Diazepam, 30 mg/kg)[4]
-
Injection syringes and needles
-
Observation chambers
-
Timer
Procedure:
-
Animal Acclimatization: Acclimatize mice to the laboratory conditions for at least one week before the experiment.
-
Grouping: Randomly divide the mice into the following groups (n=8-12 per group):
-
Vehicle Control
-
This compound (e.g., 10, 20, 40 mg/kg, intraperitoneally - i.p.)
-
Positive Control (Diazepam, 30 mg/kg, i.p.)
-
-
Drug Administration: Administer the vehicle, this compound, or Diazepam i.p. 30-60 minutes before PTZ injection.
-
Seizure Induction: Inject a convulsant dose of PTZ (e.g., 85 mg/kg, subcutaneous - s.c., or a lower dose for kindling studies) to each mouse.[5]
-
Observation: Immediately after PTZ injection, place each mouse in an individual observation chamber and record the following parameters for at least 30 minutes:
-
Latency to first myoclonic jerk: Time from PTZ injection to the first visible muscle twitch.
-
Latency to generalized clonic seizure: Time from PTZ injection to the onset of whole-body clonus.
-
Seizure severity: Score the seizures based on a standardized scale (e.g., Racine's scale).
-
Protection: Note the number of animals in each group that do not exhibit generalized clonic seizures.
-
Data Analysis:
-
Compare the latencies to seizure onset between the treated and vehicle control groups using ANOVA followed by a post-hoc test.
-
Analyze the seizure severity scores using a non-parametric test (e.g., Kruskal-Wallis test).
-
Determine the percentage of protection in each group.
Pentylenetetrazole (PTZ)-Induced Seizure Model in Zebrafish Larvae
The zebrafish model offers a high-throughput screening platform for antiepileptic compounds.[7]
Materials:
-
Wild-type zebrafish larvae (5-7 days post-fertilization - dpf)
-
This compound (dissolved in DMSO)
-
Pentylenetetrazole (PTZ)
-
Embryo medium
-
Multi-well plates (e.g., 96-well)
-
Automated tracking system or a high-speed camera
Procedure:
-
Drug Pre-treatment: Place individual zebrafish larvae into the wells of a multi-well plate containing embryo medium. Add this compound to the desired final concentrations (e.g., 1, 5, 10 µg/ml) and incubate for a specified period (e.g., 1-24 hours).[2]
-
Seizure Induction: After pre-treatment, replace the drug-containing medium with a solution of PTZ (e.g., 10 mM) in embryo medium.[1]
-
Behavioral Analysis: Immediately record the locomotor activity of the larvae for 20-30 minutes using an automated tracking system. Key parameters to analyze include:
-
Total distance moved
-
Velocity
-
Frequency of convulsive behaviors (e.g., rapid circling, whole-body convulsions).
-
-
Scoring: Alternatively, manually score the convulsive behavior based on a defined scale.
Data Analysis:
-
Quantify the locomotor parameters and compare the treated groups to the PTZ-only control group using ANOVA.
-
Analyze the convulsive behavior scores using appropriate statistical tests.
Audiogenic Seizure Model in Rats
This model is used to evaluate drugs effective against generalized tonic-clonic seizures induced by a strong auditory stimulus.[3]
Materials:
-
Genetically susceptible rat strains (e.g., Wistar audiogenic rats) or rats made susceptible through kindling.
-
This compound
-
Sound-proof chamber equipped with a high-intensity sound source (e.g., bell, buzzer, ~100 dB).
-
Vehicle control
-
Positive control (e.g., Phenobarbital)
Procedure:
-
Drug Administration: Administer this compound (at various doses), vehicle, or a positive control to the rats.
-
Auditory Stimulation: After a specific pre-treatment time, place each rat individually in the sound-proof chamber and expose it to the high-intensity sound for a fixed duration (e.g., 60 seconds).
-
Observation: Observe and score the seizure response, which typically includes:
-
Wild running phase
-
Clonic convulsions
-
Tonic convulsions
-
Respiratory arrest.
-
-
Protection: Record the number of animals in each group that are protected from tonic convulsions.
Data Analysis:
-
Calculate the percentage of animals protected from tonic seizures in each group.
-
Determine the ED50 of this compound using probit analysis.
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Workflow for evaluating this compound antiepileptic activity.
Proposed Neuroprotective Signaling Pathway of Otophyllosides
Based on the findings for Otophylloside N, a potential mechanism of action for Otophyllosides involves the attenuation of neuronal apoptosis and activation.[1]
Caption: Proposed mechanism of this compound neuroprotection.
References
- 1. Protective Effects of Otophylloside N on Pentylenetetrazol-Induced Neuronal Injury In vitro and In vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiepileptic C21 steroids from the roots of Cynanchum otophyllum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Two new antiepilepsy compounds--otophyllosides A and B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. meliordiscovery.com [meliordiscovery.com]
- 5. Pentylenetetrazole-Induced Kindling Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. archepilepsy.org [archepilepsy.org]
- 7. biorxiv.org [biorxiv.org]
Application Notes and Protocols: Zebrafish Model for High-Throughput Screening of Otophylloside J
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hearing loss is a prevalent sensory disability, with ototoxicity from various drugs being a significant contributor.[1] The discovery of novel compounds that can either protect against or, conversely, might induce ear damage is a critical area of research. Otophylloside J, a derivative of the naturally occurring lignan Podophyllotoxin, belongs to a class of compounds known for a wide range of biological activities, including anticancer and antiviral properties.[2][3][4][5] Given the diverse mechanisms of action of Podophyllotoxin derivatives, which include interference with microtubule polymerization and topoisomerase II activity, it is crucial to assess their potential effects on the auditory system.[2][6]
The zebrafish (Danio rerio) has emerged as a powerful in vivo model for high-throughput screening in drug discovery and toxicology.[7] Its externally developing, transparent embryos, rapid development, and the genetic and morphological similarities of its mechanosensory hair cells to those in the human inner ear make it an ideal system for studying ototoxicity and otoprotection.[1][8][9][10] The hair cells of the zebrafish lateral line are readily accessible for visualization and quantification, allowing for the rapid assessment of drug effects.[9][10]
These application notes provide detailed protocols for a high-throughput screening platform utilizing the zebrafish model to evaluate the potential ototoxic or otoprotective effects of this compound. The described assays include a primary screen based on hair cell viability and secondary screens assessing vestibular and auditory function through the vestibulo-ocular reflex (VOR) and startle response, respectively.
High-Throughput Screening Workflow
The overall workflow for screening this compound in the zebrafish model is depicted below. The process begins with the collection and dechorionation of zebrafish embryos, followed by arraying them into 96-well plates. The larvae are then exposed to the test compound (this compound) and/or a known ototoxin. Subsequently, a series of assays are performed to assess hair cell viability and vestibulo-auditory function.
Experimental Protocols
Zebrafish Maintenance and Embryo Collection
-
Animals: Adult wild-type (e.g., AB strain) zebrafish are maintained in a recirculating water system at 28.5°C on a 14:10 hour light:dark cycle.
-
Breeding: Set up breeding tanks with a 2:1 female to male ratio. Collect embryos within 30 minutes of the light cycle turning on.
-
Embryo Rearing: Raise collected embryos in E3 medium (5 mM NaCl, 0.17 mM KCl, 0.33 mM CaCl₂, 0.33 mM MgSO₄, buffered with sodium bicarbonate to pH 7.2) at 28.5°C.
-
Dechorionation: At 24 hours post-fertilization (hpf), enzymatically dechorionate embryos using pronase (1 mg/mL in E3) for 5-10 minutes, followed by several rinses with E3 medium. This facilitates subsequent handling and imaging.
Ototoxicity and Otoprotection Assays
3.2.1. Compound Preparation and Exposure
-
Stock Solution: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Working Solutions:
-
Ototoxicity Screen: Prepare serial dilutions of this compound in E3 medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration does not exceed 0.5%.
-
Otoprotection Screen: Prepare solutions of this compound at various concentrations in E3 medium containing a known ototoxic agent (e.g., 100 µM cisplatin or 200 µM neomycin).[8][11]
-
-
Controls:
-
Vehicle Control: E3 medium with 0.5% DMSO.
-
Positive Control (Ototoxicity): E3 medium with a known ototoxin (e.g., 100 µM cisplatin).
-
Negative Control: E3 medium only.
-
-
Exposure: At 4 days post-fertilization (dpf), transfer individual zebrafish larvae into the wells of a 96-well plate containing 100 µL of the respective test or control solutions. Incubate for 24 hours at 28.5°C.
3.2.2. Hair Cell Viability Assay (Primary Screen)
-
Staining Solution: Prepare a working solution of YO-PRO-1 (a fluorescent dye that selectively enters and labels the nuclei of dying hair cells) at a final concentration of 2 µM in E3 medium.[9][11]
-
Staining: At 5 dpf, after the 24-hour exposure, remove the treatment solutions and add 100 µL of the YO-PRO-1 staining solution to each well. Incubate in the dark for 30 minutes at 28.5°C.
-
Wash: Remove the staining solution and wash the larvae three times with fresh E3 medium.
-
Imaging: Anesthetize the larvae with 0.02% tricaine (MS-222) in E3 medium. Image the lateral line neuromasts (e.g., SO1, SO2, O1, O2, IO3, IO4, M2, P1-P4) using an automated high-content imaging system or an inverted epifluorescence microscope with a GFP filter set.
-
Quantification: Count the number of fluorescently labeled hair cells per neuromast. Automated image analysis software can be used for high-throughput quantification.
Functional Assays (Secondary Screens)
For larvae showing interesting results in the primary screen (e.g., significant otoprotection or low-level ototoxicity), proceed with functional assays at 6 dpf.
3.3.1. Vestibulo-Ocular Reflex (VOR) Assay
The VOR is a reflex that stabilizes vision during head movement, and its impairment can indicate vestibular dysfunction.[12][13]
-
Immobilization: Gently embed a single larva in 1.5% low-melting-point agarose in a small petri dish, dorsal side up, leaving the head and eyes free to move.
-
Stimulation: Place the dish on a motorized rotary platform.[14] Apply a sinusoidal rotational stimulus (e.g., 0.5 Hz, ±10° amplitude).
-
Recording: Record eye movements from above using a high-speed camera with infrared illumination.
-
Analysis: Use eye-tracking software to measure the angular displacement of both eyes. Calculate the VOR gain (eye velocity / head velocity). A reduced gain indicates vestibular impairment.
3.3.2. Acoustic Startle Response Assay
The acoustic startle response is a reliable indicator of auditory function.[15][16][17]
-
Acclimation: Place individual larvae in the wells of a 96-well plate and allow them to acclimate for 10 minutes in the dark within a startle response chamber.
-
Stimulation: Deliver a series of acoustic/vibrational stimuli (e.g., 1000 Hz, 20 ms duration) using a transducer coupled to the plate.
-
Recording: Record larval movements at high frame rates using an integrated high-speed camera.[18]
-
Analysis: Quantify the startle response by measuring parameters such as response latency, turn angle, and maximum velocity. A decreased response probability or a change in kinematics can indicate hearing impairment.
Data Presentation
Quantitative data from the high-throughput screen should be summarized in tables for clear comparison and analysis.
Table 1: Ototoxicity Screen - Hair Cell Viability
| This compound (µM) | Mean Hair Cell Count per Neuromast (± SEM) | % Hair Cell Survival (vs. Vehicle) |
| Vehicle Control (0.5% DMSO) | 12.1 ± 0.8 | 100% |
| 0.1 | 11.9 ± 0.9 | 98.3% |
| 1 | 11.5 ± 1.1 | 95.0% |
| 10 | 8.2 ± 1.5 | 67.8% |
| 50 | 3.1 ± 0.9 | 25.6% |
| 100 | 0.5 ± 0.4 | 4.1% |
| Positive Control (100 µM Cisplatin) | 1.2 ± 0.6** | 9.9% |
| p < 0.05, ** p < 0.01 vs. Vehicle Control |
Table 2: Otoprotection Screen - Hair Cell Viability
| Treatment | Mean Hair Cell Count per Neuromast (± SEM) | % Hair Cell Protection |
| Vehicle Control | 12.3 ± 0.7 | N/A |
| 100 µM Cisplatin | 1.5 ± 0.5 | 0% |
| Cisplatin + 1 µM this compound | 2.1 ± 0.6 | 5.6% |
| Cisplatin + 10 µM this compound | 6.8 ± 1.2 | 49.1% |
| Cisplatin + 50 µM this compound | 9.7 ± 1.0** | 75.9% |
| p < 0.05, ** p < 0.01 vs. Cisplatin only |
Table 3: Functional Assay Results
| Treatment Group | VOR Gain (Mean ± SEM) | Startle Response Probability (%) |
| Vehicle Control | 0.85 ± 0.05 | 95% |
| 50 µM this compound | 0.42 ± 0.07 | 45% |
| 100 µM Cisplatin | 0.31 ± 0.06 | 30% |
| Cisplatin + 50 µM this compound | 0.71 ± 0.08 | 82% |
| * p < 0.05, ** p < 0.01 vs. Vehicle Control or as indicated |
Potential Signaling Pathways
Should this compound demonstrate otoprotective properties, it may act through various cellular mechanisms. A common pathway in drug-induced ototoxicity is the generation of reactive oxygen species (ROS), which leads to oxidative stress and apoptosis.[19][20] An otoprotective compound might mitigate this by activating endogenous antioxidant pathways.
Conclusion
The zebrafish model provides a robust and efficient platform for the high-throughput screening of novel compounds for potential ototoxic or otoprotective activities. The protocols outlined in these application notes offer a comprehensive approach to evaluating this compound, combining a primary screen for hair cell viability with secondary functional assays for a more complete assessment of vestibulo-auditory health. This screening paradigm can be readily adapted for other compounds, facilitating the discovery and development of safer and more effective therapeutics.
References
- 1. Zebrafish swimming behavior as a biomarker for ototoxicity-induced hair cell damage: a high-throughput drug development platform targeting hearing loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Multi-Target Biological Activities of Podophyllotoxin-Derived Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Chemistry and Biological Activities of Naturally Occurring and Structurally Modified Podophyllotoxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemistry and Biological Activities of Naturally Occurring and Structurally Modified Podophyllotoxins [ouci.dntb.gov.ua]
- 6. Multi-Target Biological Activities of Podophyllotoxin-Derived Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Zebrafish: A marvel of high-throughput biology for 21st century toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Fully Automated High-Throughput Zebrafish Behavioral Ototoxicity Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. depts.washington.edu [depts.washington.edu]
- 10. Using the zebrafish lateral line to screen for ototoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Screening for chemicals that affect hair cell death and survival in the zebrafish lateral line - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | An Assay for Systematically Quantifying the Vestibulo-Ocular Reflex to Assess Vestibular Function in Zebrafish Larvae [frontiersin.org]
- 13. Measuring Optokinetic Reflex and Vestibulo-Ocular Reflex in Unilateral Vestibular Organ Damage Model of Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 14. labtron.com [labtron.com]
- 15. Auditory sensitivity of larval zebrafish (Danio rerio) measured using a behavioral prepulse inhibition assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. journals.biologists.com [journals.biologists.com]
- 17. researchgate.net [researchgate.net]
- 18. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 19. Mechanism and Prevention of Ototoxicity Induced by Aminoglycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Mechanisms of Cisplatin-Induced Ototoxicity and Otoprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating Otophylloside J in Rodent Models of Depression
For Researchers, Scientists, and Drug Development Professionals
Introduction
Major Depressive Disorder (MDD) is a significant global health concern, and existing antidepressant therapies have limitations, including delayed onset of action and significant side effects for a portion of patients. This has spurred research into novel therapeutic agents, with natural phytochemicals gaining considerable attention. Otophylloside J, a pregnane glycoside isolated from the medicinal plant Cynanchum otophyllum, belongs to a class of compounds that have demonstrated various neuroprotective effects. While direct studies on this compound for depression are not yet available, related compounds from the same plant have shown promise in mitigating neuronal damage.[1][2] This document provides a detailed framework for evaluating the potential antidepressant-like effects of this compound using established rodent models of depression.
The proposed mechanisms of action for many natural compounds in depression involve the modulation of neuroinflammation, oxidative stress, the hypothalamic-pituitary-adrenal (HPA) axis, and neurotrophic factor signaling, such as the brain-derived neurotrophic factor (BDNF) pathway.[3][4] It is hypothesized that this compound may exert antidepressant-like effects through similar pathways, leveraging its potential anti-inflammatory and neuroprotective properties.[5][6][7]
These application notes and protocols outline the necessary experimental workflows, from inducing depressive-like states in rodents to behavioral and biochemical assessments, to rigorously test this hypothesis.
Proposed Signaling Pathways for this compound in Depression
Based on the known mechanisms of related phytochemicals and the pathophysiology of depression, this compound is hypothesized to modulate key signaling pathways involved in neuroinflammation and neuroprotection.
Hypothesized Anti-Inflammatory and Neuroprotective Pathways of this compound
References
- 1. Neuroprotective polyhydroxypregnane glycosides from Cynanchum otophyllum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Protective Effects of Otophylloside N on Pentylenetetrazol-Induced Neuronal Injury In vitro and In vivo [frontiersin.org]
- 3. Depression and Its Phytopharmacotherapy—A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Natural Phytochemicals for the Treatment of Major Depressive Disorder: A Mini-Review of Pre- and Clinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phytochemicals in the treatment of inflammation-associated diseases: the journey from preclinical trials to clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuroprotective potential of phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuroprotective Effect of Several Phytochemicals and Its Potential Application in the Prevention of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining the Cytotoxicity of Otophylloside J using the MTT Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for assessing the cytotoxic effects of Otophylloside J, a C21 steroidal glycoside, on cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay is a standard method for quantifying cell viability and proliferation. The protocol is based on established methodologies for evaluating the cytotoxicity of natural products. While specific data on this compound is limited, this document includes cytotoxicity data for structurally related compounds isolated from the same plant genus, Cynanchum otophyllum, to provide a comparative context.
Data Presentation: Cytotoxicity of C21 Steroidal Glycosides from Cynanchum otophyllum
| Compound Name | Cell Line | IC50 (µM) | Reference |
| Cynotoside B | MCF-7 | 11.19 | [1] |
| Cynotoside B | HCT-116 | 15.42 | [1] |
| Cynotoside B | HeLa | 21.83 | [1] |
| Cynotoside B | HepG2 | 18.75 | [1] |
| Cynotoside D | MCF-7 | 25.48 | [1] |
| Cynotoside D | HCT-116 | 38.83 | [1] |
| Cynotoside D | HeLa | > 40 | [1] |
| Cynotoside D | HepG2 | 30.17 | [1] |
| Cynotoside E | MCF-7 | 19.54 | [1] |
| Cynotoside E | HCT-116 | 28.16 | [1] |
| Cynotoside E | HeLa | 35.42 | [1] |
| Cynotoside E | HepG2 | 23.61 | [1] |
| Compound 7 (from C. otophyllum) | MCF-7 | 15.27 | [1] |
| Compound 7 (from C. otophyllum) | HCT-116 | 12.86 | [1] |
| Compound 7 (from C. otophyllum) | HeLa | 19.43 | [1] |
| Compound 7 (from C. otophyllum) | HepG2 | 11.82 | [1] |
Experimental Protocols
Principle of the MTT Assay
The MTT assay is a quantitative colorimetric method to determine cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan precipitate. The amount of formazan produced is directly proportional to the number of viable cells. The insoluble formazan crystals are then dissolved, and the absorbance of the resulting solution is measured spectrophotometrically.
Materials and Reagents
-
This compound (of known purity)
-
Selected human cancer cell line(s) (e.g., MCF-7, HepG2, A549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO) or other suitable solubilizing agent
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader (capable of measuring absorbance at 570 nm)
-
Humidified incubator (37°C, 5% CO2)
Detailed Methodology
1. Cell Culture and Seeding: a. Maintain the selected cancer cell line in a T-75 flask with complete culture medium in a humidified incubator at 37°C with 5% CO2. b. When cells reach 70-80% confluency, wash them with PBS and detach using Trypsin-EDTA. c. Neutralize the trypsin with complete medium and centrifuge the cell suspension. d. Resuspend the cell pellet in fresh complete medium and perform a cell count (e.g., using a hemocytometer and trypan blue exclusion). e. Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. f. Incubate the plate for 24 hours to allow for cell attachment and recovery.
2. Treatment with this compound: a. Prepare a stock solution of this compound in DMSO. b. On the day of treatment, prepare a series of dilutions of this compound in serum-free medium. It is advisable to perform a range-finding experiment with concentrations from 0.1 to 100 µM. c. Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound. d. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a negative control (cells with medium only). e. Incubate the plate for 24, 48, or 72 hours, depending on the experimental design.
3. MTT Assay Procedure: a. After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well. b. Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals. c. After the 4-hour incubation, carefully remove the medium containing MTT. d. Add 100 µL of DMSO to each well to dissolve the formazan crystals. e. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.
4. Data Acquisition and Analysis: a. Measure the absorbance of each well at 570 nm using a microplate reader. b. Calculate the percentage of cell viability using the following formula: Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100 c. Plot the percentage of cell viability against the concentration of this compound. d. Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, by using a suitable software with a non-linear regression analysis (log[inhibitor] vs. normalized response - variable slope).
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for assessing this compound cytotoxicity using the MTT assay.
Proposed Signaling Pathway for this compound-Induced Apoptosis
Based on studies of related C21 steroidal glycosides from the Cynanchum genus, a plausible mechanism of action for this compound is the induction of apoptosis through the intrinsic mitochondrial pathway.[2][3][4][5] This involves the regulation of the Bcl-2 family of proteins and the subsequent activation of a caspase cascade.
Caption: Proposed intrinsic apoptotic pathway induced by this compound.
References
- 1. New C21-steroidal glycosides with cytotoxic activities from Cynanchum otophyllum roots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxic and apoptosis-inducing properties of a C21-steroidal glycoside isolated from the roots of Cynanchum auriculatum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxic and apoptosis-inducing properties of a C21-steroidal glycoside isolated from the roots of Cynanchum auriculatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. C21 steroidal glycosides from Cynanchum stauntonii induce apoptosis in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cynanchum paniculatum (Bunge) Kitag. ex H.Hara inhibits pancreatic cancer progression by inducing caspase-dependent apoptosis and suppressing TGF-β-mediated epithelial-mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: DPPH Assay for Assessing Antioxidant Activity of Otophylloside J
For Researchers, Scientists, and Drug Development Professionals
Introduction
Otophylloside J is a C21 steroidal glycoside isolated from the roots of Cynanchum otophyllum.[1] This class of compounds, prevalent in various Cynanchum species, has garnered significant interest for its diverse pharmacological activities, including potential neuroprotective and cytotoxic effects.[2][3] Given the role of oxidative stress in numerous pathological conditions, the evaluation of the antioxidant potential of natural products like this compound is a critical step in drug discovery and development.
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely employed, rapid, and straightforward spectrophotometric method for screening the antioxidant activity of compounds.[4] The assay relies on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical, thus neutralizing it and causing a color change from deep violet to pale yellow. This change in absorbance at a characteristic wavelength is proportional to the radical scavenging capacity of the compound being tested.
These application notes provide a detailed protocol for assessing the antioxidant activity of this compound using the DPPH assay.
Data Presentation
Note: As of the latest literature review, specific quantitative data on the DPPH radical scavenging activity (e.g., IC50 value) of this compound has not been reported. The following table is a template for presenting such data once it becomes available through experimentation. For comparative purposes, data for a standard antioxidant, such as Ascorbic Acid or Trolox, should be included.
| Compound | Concentration Range Tested (µg/mL) | IC50 (µg/mL) | Maximum Inhibition (%) |
| This compound | Data to be determined | Data to be determined | Data to be determined |
| Ascorbic Acid (Standard) | e.g., 1 - 100 | e.g., ~5 | e.g., >95% |
| Trolox (Standard) | e.g., 1 - 100 | e.g., ~8 | e.g., >95% |
Principle of the DPPH Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) molecule is a stable free radical due to the delocalization of the spare electron over the molecule. This delocalization gives rise to a deep violet color, characterized by an absorption maximum around 517 nm. When a solution of DPPH is mixed with a substance that can donate a hydrogen atom or an electron (i.e., an antioxidant), the DPPH radical is reduced to DPPH-H (2,2-diphenyl-1-picrylhydrazine). This reduction results in the loss of the violet color. The degree of discoloration is stoichiometric with respect to the number of electrons or hydrogen atoms captured. The antioxidant activity can be quantified by measuring the decrease in absorbance at 517 nm.
Experimental Protocols
Materials and Reagents
-
This compound (of known purity)
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (spectrophotometric grade) or Ethanol (95%)
-
Ascorbic acid or Trolox (as a positive control)
-
96-well microplate or quartz cuvettes
-
Microplate reader or UV-Vis spectrophotometer
-
Adjustable micropipettes
-
Vortex mixer
-
Aluminum foil
Preparation of Solutions
-
DPPH Stock Solution (1 mM):
-
Accurately weigh 3.94 mg of DPPH powder.
-
Dissolve in 10 mL of methanol in a volumetric flask.
-
Wrap the flask in aluminum foil to protect it from light and store it at 4°C. This solution should be prepared fresh.
-
-
DPPH Working Solution (0.1 mM):
-
Dilute 1 mL of the 1 mM DPPH stock solution with 9 mL of methanol.
-
The absorbance of this working solution at 517 nm should be approximately 1.0 ± 0.2. Adjust the concentration if necessary.
-
Prepare this solution fresh before each experiment and keep it protected from light.
-
-
This compound Stock Solution (e.g., 1 mg/mL):
-
Accurately weigh 1 mg of this compound.
-
Dissolve in 1 mL of methanol or another suitable solvent in which the compound is fully soluble.
-
-
Serial Dilutions of this compound:
-
Prepare a series of dilutions from the stock solution to obtain a range of concentrations to be tested (e.g., 10, 25, 50, 100, 250, 500 µg/mL).
-
-
Positive Control (e.g., Ascorbic Acid) Stock Solution and Dilutions:
-
Prepare a stock solution and serial dilutions of the positive control in the same manner as for this compound.
-
Step-by-Step Procedure
-
Assay Setup (96-well plate method):
-
Pipette 100 µL of the various concentrations of this compound solutions into different wells of a 96-well plate.
-
Pipette 100 µL of the various concentrations of the positive control solutions into separate wells.
-
For the blank (control), pipette 100 µL of methanol into several wells.
-
-
Reaction Initiation:
-
To each well containing the sample, control, or blank, add 100 µL of the DPPH working solution.
-
Mix the contents of the wells gently by pipetting up and down or by using a plate shaker.
-
-
Incubation:
-
Cover the microplate with a lid or aluminum foil to prevent evaporation and protect it from light.
-
Incubate the plate at room temperature in the dark for 30 minutes. The incubation time may need to be optimized depending on the reaction kinetics.
-
-
Absorbance Measurement:
-
After incubation, measure the absorbance of each well at 517 nm using a microplate reader.
-
Data Analysis
-
Calculation of DPPH Radical Scavenging Activity (%): The percentage of DPPH radical scavenging activity is calculated using the following formula:
Where:
-
A_control is the absorbance of the DPPH solution without the sample (blank).
-
A_sample is the absorbance of the DPPH solution with the sample.
-
-
Determination of IC50 Value:
-
Plot the percentage of inhibition against the corresponding concentrations of this compound.
-
The IC50 value is the concentration of the sample required to scavenge 50% of the DPPH free radicals. This can be determined by regression analysis of the dose-response curve.
-
Mandatory Visualizations
Caption: Experimental workflow for the DPPH antioxidant assay.
Caption: Chemical reaction of DPPH radical scavenging by an antioxidant.
References
- 1. Two new antiepilepsy compounds--otophyllosides A and B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. C21 steroidal glycosides with cytotoxic activities from Cynanchum otophyllum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemical constituents with potential cytotoxic activities from Cynanchum otophyllum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Notes & Protocols: Evaluating the Anti-inflammatory Effects of Otophylloside J
Audience: Researchers, scientists, and drug development professionals.
Objective: To provide a comprehensive framework of in vitro and in vivo methodologies for assessing the anti-inflammatory potential of the phytochemical Otophylloside J. These protocols are based on established methods for evaluating natural products and can be adapted for specific research needs.
In Vitro Evaluation of Anti-inflammatory Activity
The initial assessment of this compound involves a series of in vitro assays to determine its efficacy in a controlled cellular environment. A critical first step is to evaluate its cytotoxicity to ensure that any observed anti-inflammatory effects are not due to cell death.
Protocol: Cell Viability Assay
Purpose: To determine the non-toxic concentration range of this compound on relevant cell lines, such as murine macrophages (RAW 264.7) or human peripheral blood mononuclear cells (PBMCs).
Methodology: MTT Assay
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/mL and incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µg/mL) for 24 hours. Include a vehicle control (e.g., DMSO) and an untreated control.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the untreated control. Select concentrations that exhibit >90% viability for subsequent anti-inflammatory assays.
Protocol: Quantification of Inflammatory Mediators in LPS-Stimulated Macrophages
Purpose: To measure the inhibitory effect of this compound on the production of key pro-inflammatory mediators, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β).
Methodology:
-
Cell Seeding & Pre-treatment: Seed RAW 264.7 cells as described in Protocol 1.1. After 24 hours, pre-treat the cells with non-toxic concentrations of this compound for 1-2 hours.[1]
-
Inflammatory Stimulus: Induce inflammation by adding Lipopolysaccharide (LPS) (1 µg/mL) to the wells (except for the negative control group) and incubate for 24 hours.[1]
-
Supernatant Collection: Centrifuge the plate and collect the cell culture supernatant for analysis.
-
Nitric Oxide (NO) Measurement (Griess Assay):
-
Mix 50 µL of supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid).
-
Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate for 10 minutes at room temperature.
-
Measure absorbance at 540 nm. Quantify NO concentration using a sodium nitrite standard curve.[2]
-
-
Cytokine Measurement (ELISA):
Experimental Workflow: In Vitro Screening
Caption: Workflow for in vitro evaluation of this compound.
Data Presentation: In Vitro Anti-inflammatory Activity
| Parameter | This compound IC₅₀ (µg/mL) | Positive Control (e.g., Dexamethasone) IC₅₀ (µg/mL) |
| Cell Viability (CC₅₀) | >100 (Example Value) | N/A |
| NO Production | [Insert experimental value] | [Insert experimental value] |
| TNF-α Secretion | [Insert experimental value] | [Insert experimental value] |
| IL-6 Secretion | [Insert experimental value] | [Insert experimental value] |
| IL-1β Secretion | [Insert experimental value] | [Insert experimental value] |
Elucidation of Mechanism of Action (MoA)
To understand how this compound exerts its effects, further experiments should focus on key inflammatory signaling pathways. The NF-κB and MAPK pathways are central regulators of inflammation and common targets for phytochemicals.[5][6]
Protocol: Western Blot Analysis for NF-κB and MAPK Signaling
Purpose: To investigate the effect of this compound on the activation of NF-κB (by measuring phosphorylation of IκBα and p65) and MAPKs (by measuring phosphorylation of p38 and JNK).[3][7]
Methodology:
-
Cell Culture and Treatment: Seed and treat RAW 264.7 cells with this compound and/or LPS as described in Protocol 1.2, but for a shorter duration (e.g., 30-60 minutes) optimal for observing protein phosphorylation.
-
Protein Extraction: Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with primary antibodies against:
-
Phospho-p65, Total p65
-
Phospho-IκBα, Total IκBα
-
Phospho-p38, Total p38
-
Phospho-JNK, Total JNK
-
β-actin (as a loading control).
-
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection and Analysis: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using software like ImageJ and normalize phosphorylated protein levels to their total protein counterparts.
Visualizing Key Inflammatory Signaling Pathways
Caption: The NF-κB signaling pathway and a potential point of inhibition.
Caption: The MAPK signaling pathway cascade.
Data Presentation: Mechanism of Action
| Protein Target | Treatment Group | Relative Expression/Phosphorylation (% of LPS Control) |
| p-IκBα / IκBα | LPS + this compound | [Insert experimental value] |
| p-p65 / p65 | LPS + this compound | [Insert experimental value] |
| p-p38 / p38 | LPS + this compound | [Insert experimental value] |
| p-JNK / JNK | LPS + this compound | [Insert experimental value] |
In Vivo Evaluation of Anti-inflammatory Efficacy
In vivo models are essential for evaluating the therapeutic potential of this compound in a complex biological system.[8][9] The carrageenan-induced paw edema model is a standard and widely used method for screening acute anti-inflammatory activity.[10][11]
Protocol: Carrageenan-Induced Paw Edema in Rats
Purpose: To assess the ability of this compound to reduce acute inflammation in a live animal model.
Methodology:
-
Animal Acclimatization: Acclimate male Wistar rats (180-200g) for one week under standard laboratory conditions.
-
Grouping: Divide animals into groups (n=6-8 per group):
-
Group 1: Vehicle Control (e.g., saline or 0.5% CMC).
-
Group 2: Carrageenan Control.
-
Group 3: Positive Control (e.g., Indomethacin, 10 mg/kg, oral).
-
Groups 4-6: this compound (e.g., 25, 50, 100 mg/kg, oral).
-
-
Drug Administration: Administer the respective treatments (vehicle, Indomethacin, or this compound) orally 1 hour before carrageenan injection.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[10]
-
Analysis: Calculate the percentage inhibition of edema for each group at each time point using the formula:
-
% Inhibition = [(Vc - Vt) / Vc] x 100
-
Where Vc is the average increase in paw volume in the carrageenan control group, and Vt is the average increase in paw volume in the treated group.
-
Experimental Workflow: In Vivo Testing
Caption: Workflow for the carrageenan-induced paw edema model.
Data Presentation: In Vivo Anti-inflammatory Efficacy
| Treatment Group (Dose) | Paw Volume Increase (mL) at 3h (Mean ± SEM) | Edema Inhibition (%) at 3h |
| Carrageenan Control | [Insert experimental value] | 0% |
| Positive Control (Indomethacin 10 mg/kg) | [Insert experimental value] | [Insert experimental value] |
| This compound (25 mg/kg) | [Insert experimental value] | [Insert experimental value] |
| This compound (50 mg/kg) | [Insert experimental value] | [Insert experimental value] |
| This compound (100 mg/kg) | [Insert experimental value] | [Insert experimental value] |
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Hp-s1 Ganglioside Suppresses Proinflammatory Responses by Inhibiting MyD88-Dependent NF-κB and JNK/p38 MAPK Pathways in Lipopolysaccharide-Stimulated Microglial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The In Vitro Antioxidant and Anti-Inflammatory Activities of Selected Australian Seagrasses [researchonline.jcu.edu.au]
- 5. Phytochemicals in the treatment of inflammation-associated diseases: the journey from preclinical trials to clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Hp-s1 Ganglioside Suppresses Proinflammatory Responses by Inhibiting MyD88-Dependent NF-κB and JNK/p38 MAPK Pathways in Lipopolysaccharide-Stimulated Microglial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro and in vivo pharmacological models to assess demyelination and remyelination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vivo models to evaluate ingestible devices: Present status and current trends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation of Antiinflammatory Activity of Ethanol Extract of Nelumbo nucifera Fruit - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Otophylloside J In Vivo Studies
A comprehensive review of available literature reveals a notable absence of specific in vivo studies detailing the dosage and administration of Otophylloside J. While research has been conducted on related compounds from the same plant, Cynanchum otophyllum, such as Otophylloside N and Otophylloside B, direct experimental data for this compound in animal models is not publicly available in the reviewed scientific literature.
These application notes, therefore, serve as a foundational guide for researchers and drug development professionals initiating in vivo studies with this compound. The protocols outlined below are based on established methodologies for related compounds and general best practices for preclinical in vivo research. It is imperative to conduct dose-ranging and toxicity studies to determine the appropriate and safe dosage of this compound for any specific animal model and disease indication.
Preclinical In Vivo Research Considerations
Prior to commencing efficacy studies, a thorough understanding of the pharmacokinetic and toxicological profile of this compound is essential. The following preliminary studies are recommended:
-
Maximum Tolerated Dose (MTD) Study: To determine the highest dose of this compound that can be administered without causing unacceptable toxicity.
-
Dose-Ranging Study: To identify a range of doses that are both safe and potentially efficacious.
-
Pharmacokinetic (PK) Analysis: To understand the absorption, distribution, metabolism, and excretion (ADME) of this compound in the chosen animal model.
Experimental Protocols for Hypothetical In Vivo Studies
The following protocols are hypothetical and should be adapted based on the specific research question and the results of preliminary studies.
Animal Models
The choice of animal model will depend on the therapeutic area of interest. For neuroprotective studies, rodent models are commonly used. For studies on lifespan and aging, Caenorhabditis elegans has been utilized for related compounds like Otophylloside B.[1]
Administration Routes
The route of administration can significantly impact the bioavailability and efficacy of a compound. Potential routes for this compound include:
-
Oral (p.o.): Administration by gavage. This is a common route for non-invasive, repeated dosing.
-
Intraperitoneal (i.p.): Injection into the peritoneal cavity. This route allows for rapid absorption.
-
Intravenous (i.v.): Injection directly into a vein for immediate systemic distribution.
Example Protocol: Investigating the Neuroprotective Effects of this compound in a Mouse Model of Induced Neuronal Injury
This protocol is adapted from studies on the related compound, Otophylloside N, which has shown neuroprotective effects against pentylenetetrazol (PTZ)-induced neuronal injury.[2][3][4]
Objective: To evaluate the efficacy of this compound in protecting against PTZ-induced seizures and neuronal damage in mice.
Materials:
-
This compound (of high purity)
-
Vehicle (e.g., saline, DMSO, or a suitable solvent determined during formulation development)
-
Pentylenetetrazol (PTZ)
-
Male C57BL/6 mice (8-10 weeks old)
-
Standard laboratory equipment for animal handling, injection, and behavioral observation.
Experimental Workflow:
Data to be Collected:
| Group | This compound Dose | Administration Route | Frequency | PTZ Dose | Seizure Latency (s) | Seizure Severity Score |
| 1. Vehicle Control | 0 mg/kg | i.p. | Daily x 7 | 50 mg/kg | ||
| 2. Low Dose | X mg/kg | i.p. | Daily x 7 | 50 mg/kg | ||
| 3. Mid Dose | Y mg/kg | i.p. | Daily x 7 | 50 mg/kg | ||
| 4. High Dose | Z mg/kg | i.p. | Daily x 7 | 50 mg/kg |
Note: Doses X, Y, and Z should be determined from MTD and dose-ranging studies.
Signaling Pathway Visualization
While the specific pathways modulated by this compound are unknown, research on Otophylloside N suggests an anti-apoptotic mechanism.[2] A potential signaling pathway to investigate could be the Bcl-2 family of proteins, which are key regulators of apoptosis.
Disclaimer: The information provided in these application notes is for guidance purposes only. All in vivo experiments must be conducted in accordance with institutional and national guidelines for the ethical use of animals in research. It is critical to perform a thorough literature search for any new data on this compound before designing and conducting experiments.
References
- 1. The Lifespan-Promoting Effect of Otophylloside B in Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protective Effects of Otophylloside N on Pentylenetetrazol-Induced Neuronal Injury In vitro and In vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Protective Effects of Otophylloside N on Pentylenetetrazol-Induced Neuronal Injury In vitro and In vivo [frontiersin.org]
- 4. Protective Effects of Otophylloside N on Pentylenetetrazol-Induced Neuronal Injury In vitro and In vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cell Culture Techniques for Studying Otophylloside J Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Otophylloside J is a C-21 steroidal glycoside, a class of natural products that has garnered significant interest for its diverse biological activities. While direct studies on this compound are emerging, its structural analog, Otophylloside B, has been shown to extend lifespan and enhance stress resistance in Caenorhabditis elegans by modulating the DAF-16/FOXO and SIR-2.1 signaling pathways, which are homologs of the mammalian Insulin/IGF-1 signaling pathway.[1][2] These findings suggest that this compound may possess similar or other significant bioactivities, making it a compound of interest for further investigation. The following application notes and protocols provide a comprehensive framework for studying the effects of this compound in various cell culture models. These protocols are designed to assess its general cytotoxicity and to explore its effects on specific molecular pathways.
Core Objectives
-
To determine the cytotoxic and cytostatic effects of this compound on various cell lines.
-
To investigate the impact of this compound on cell proliferation and apoptosis.
-
To elucidate the effects of this compound on key signaling pathways, such as the Insulin/IGF-1 and oxidative stress response pathways.
I. Experimental Protocols
A comprehensive investigation into the cellular effects of this compound necessitates a multi-faceted approach, beginning with general toxicity and proliferation assays, followed by more specific investigations into apoptosis and key signaling pathways.
Cell Line Selection and Maintenance
The choice of cell line is critical and should be guided by the research question. Given the known effects of the related compound Otophylloside B on pathways related to aging and stress, relevant cell lines could include:
-
Cancer Cell Lines: To screen for anti-proliferative and pro-apoptotic effects. Examples include HeLa (cervical cancer), A549 (lung cancer), and MCF-7 (breast cancer).
-
Normal Human Cell Lines: To assess general cytotoxicity and effects on non-cancerous cells. Examples include HEK293 (human embryonic kidney) and primary cell cultures.[3]
-
Specialized Cell Lines: For investigating specific pathways. For instance, neuronal cell lines like SH-SY5Y could be used to explore potential neuroprotective effects, given that the plant from which Otophyllosides are derived has been used in traditional medicine for neurological conditions.[1]
Protocol for Cell Culture:
-
Media Preparation: Prepare the appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. The choice of media depends on the specific requirements of the selected cell line.[4]
-
Cell Thawing and Seeding: Rapidly thaw a cryopreserved vial of the selected cell line in a 37°C water bath. Transfer the cells to a centrifuge tube containing pre-warmed complete medium and centrifuge at 200 x g for 5 minutes. Resuspend the cell pellet in fresh medium and seed into a T-75 flask.
-
Cell Maintenance: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2. Monitor cell growth daily and subculture when the cells reach 80-90% confluency.
Preparation of this compound Stock Solution
-
Dissolution: Dissolve this compound powder in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10 mM).
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
Working Solutions: On the day of the experiment, dilute the stock solution in the appropriate cell culture medium to the desired final concentrations. Ensure the final DMSO concentration in the culture medium is consistent across all treatments and does not exceed a level that affects cell viability (typically <0.1%).
Cytotoxicity and Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: The next day, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (medium with the same concentration of DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control.
Cell Proliferation Assay (BrdU Assay)
The BrdU (Bromodeoxyuridine) assay measures DNA synthesis and is a direct indicator of cell proliferation.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
BrdU Labeling: 2-4 hours before the end of the treatment period, add BrdU labeling solution to each well and incubate.
-
Fixation and Detection: Fix the cells and detect the incorporated BrdU using an anti-BrdU antibody conjugated to a peroxidase enzyme, followed by the addition of a substrate to produce a colorimetric reaction.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound at concentrations determined from the cytotoxicity assays.
-
Cell Harvesting: After the treatment period, harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
Western Blot Analysis of Signaling Pathways
Western blotting is used to detect specific proteins in a sample and can be used to investigate the effect of this compound on signaling pathways. Based on the known effects of Otophylloside B, key proteins to investigate would be those involved in the Insulin/IGF-1 signaling pathway (e.g., Akt, p-Akt, FOXO1, p-FOXO1) and oxidative stress response (e.g., Nrf2).
Protocol:
-
Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against the target proteins overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
II. Data Presentation
Quantitative data from the described experiments should be summarized in clear and structured tables for easy comparison.
Table 1: Cytotoxicity of this compound on Various Cell Lines (IC50 Values in µM)
| Cell Line | 24 hours | 48 hours | 72 hours |
| HeLa | Value | Value | Value |
| A549 | Value | Value | Value |
| MCF-7 | Value | Value | Value |
| HEK293 | Value | Value | Value |
Table 2: Effect of this compound on Cell Cycle Distribution (%)
| Treatment | G0/G1 Phase | S Phase | G2/M Phase |
| Control | Value | Value | Value |
| This compound (X µM) | Value | Value | Value |
| This compound (Y µM) | Value | Value | Value |
Table 3: Quantification of Apoptosis by Annexin V/PI Staining (%)
| Treatment | Viable Cells | Early Apoptotic Cells | Late Apoptotic Cells | Necrotic Cells |
| Control | Value | Value | Value | Value |
| This compound (X µM) | Value | Value | Value | Value |
| This compound (Y µM) | Value | Value | Value | Value |
III. Visualization of Workflows and Pathways
Diagrams created using Graphviz (DOT language) can effectively visualize the experimental workflow and the hypothesized signaling pathways.
Caption: Experimental workflow for studying this compound effects.
Caption: Hypothesized signaling pathway affected by this compound.
References
- 1. The Lifespan-Promoting Effect of Otophylloside B in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Lifespan-Promoting Effect of Otophylloside B in Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cell culture models for assessing the effects of bioactive compounds in common buckwheat ( Fagopyrum esculentum ): a systematic review - Food & Function (RSC Publishing) DOI:10.1039/D4FO00202D [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing the Impact of Otophylloside J on Neuroinflammation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroinflammation is a critical process implicated in the pathogenesis of various neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease.[1][2][3][4][5] This inflammatory response within the central nervous system is primarily mediated by activated glial cells, such as microglia and astrocytes, which release a variety of pro-inflammatory mediators.[6][7][8][9] Consequently, the identification of novel therapeutic agents that can modulate neuroinflammatory pathways is of significant interest.
Otophylloside J is a natural product whose direct effects on neuroinflammation have not been extensively characterized. However, a related compound, Otophylloside B, isolated from the same plant genus, has demonstrated neuroprotective effects in preclinical models of Alzheimer's disease, suggesting that compounds from this class may possess valuable anti-neuroinflammatory properties.[10] These application notes provide a comprehensive set of protocols to investigate the potential of this compound as a modulator of neuroinflammation, focusing on its effects on microglial activation and key inflammatory signaling pathways.
Experimental Protocols
The following protocols are designed for an in vitro assessment of this compound's anti-neuroinflammatory effects using the BV-2 murine microglial cell line, a commonly used model for neuroinflammation studies.[11]
Cell Culture and Treatment
This protocol describes the basic culture of BV-2 microglial cells and the experimental setup for treatment with this compound and subsequent inflammatory stimulation.
-
Cell Line: BV-2 murine microglial cells.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[11]
-
Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.[11]
-
Protocol:
-
Seed BV-2 cells in appropriate culture plates (e.g., 96-well plates for viability and cytokine assays, 6-well plates for protein analysis).[12]
-
Allow cells to adhere and grow to approximately 80% confluency.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 1, 5, 10, 25 µM) for 1-2 hours.[12]
-
Induce an inflammatory response by stimulating the cells with lipopolysaccharide (LPS) at a final concentration of 100 ng/mL.[12]
-
Incubate the cells for the desired time points (e.g., 24 hours for viability, nitric oxide, and cytokine assays; shorter time points may be required for signaling pathway analysis).[12]
-
Cell Viability Assay (MTT Assay)
This assay is crucial to determine if the observed effects of this compound are due to its anti-inflammatory properties or potential cytotoxicity.[12]
-
Principle: The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[11]
-
Protocol:
-
Following the 24-hour treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well of a 96-well plate.[11]
-
Incubate the plate for 4 hours at 37°C.[11]
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[11]
-
Shake the plate for 10 minutes at room temperature.[11]
-
Measure the absorbance at 570 nm using a microplate reader.[11]
-
Nitric Oxide (NO) Production Assay (Griess Assay)
Activated microglia produce nitric oxide (NO), a key pro-inflammatory mediator. The Griess assay quantifies the amount of nitrite, a stable product of NO, in the cell culture supernatant.[12]
-
Principle: Measures the concentration of nitrite in the culture supernatant.[11]
-
Protocol:
-
After 24 hours of LPS stimulation, collect 50 µL of the culture supernatant from each well.[11]
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to the supernatant.[11]
-
Incubate for 10 minutes at room temperature, protected from light.[11]
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).[11]
-
Incubate for another 10 minutes at room temperature.[11]
-
Measure the absorbance at 540 nm using a microplate reader.[11]
-
Cytokine Quantification (ELISA)
This protocol quantifies the concentration of specific pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in the culture supernatant.
-
Principle: An enzyme-linked immunosorbent assay (ELISA) is used to detect and quantify the concentration of specific cytokines.[11]
-
Protocol:
Western Blotting for Signaling Proteins
This technique is used to detect and quantify the expression levels of specific proteins involved in key inflammatory signaling pathways, such as NF-κB and MAPKs.[11]
-
Principle: Western blotting allows for the detection of specific proteins in a complex mixture, such as a cell lysate.[11] It is particularly useful for assessing the phosphorylation status of signaling proteins, which indicates their activation.
-
Protocol:
-
After the desired treatment and stimulation times, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.[11]
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.[11]
-
Transfer the separated proteins to a PVDF membrane.[11]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[11]
-
Incubate the membrane overnight at 4°C with primary antibodies against phosphorylated and total forms of p65 (NF-κB), p38 (MAPK), and a loading control (e.g., β-actin or GAPDH).[11][13]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Presentation
The following tables present hypothetical quantitative data to illustrate the potential effects of this compound on neuroinflammation.
Table 1: Effect of this compound on Cell Viability and Nitric Oxide Production in LPS-Stimulated BV-2 Cells
| Treatment Group | This compound (µM) | Cell Viability (% of Control) | Nitrite Concentration (µM) |
| Control | 0 | 100 ± 5.2 | 1.2 ± 0.3 |
| LPS (100 ng/mL) | 0 | 98 ± 4.8 | 25.6 ± 2.1 |
| LPS + this compound | 1 | 99 ± 5.1 | 22.3 ± 1.9 |
| LPS + this compound | 5 | 97 ± 4.5 | 15.8 ± 1.5* |
| LPS + this compound | 10 | 96 ± 4.9 | 8.4 ± 0.9 |
| LPS + this compound | 25 | 95 ± 5.3 | 4.1 ± 0.5 |
*p < 0.05, **p < 0.01 compared to LPS alone. Data are presented as mean ± SD.
Table 2: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated BV-2 Cells
| Treatment Group | This compound (µM) | TNF-α Concentration (pg/mL) | IL-6 Concentration (pg/mL) |
| Control | 0 | 15.2 ± 3.1 | 10.5 ± 2.5 |
| LPS (100 ng/mL) | 0 | 850.4 ± 45.2 | 620.8 ± 38.7 |
| LPS + this compound | 1 | 780.1 ± 40.5 | 580.4 ± 35.1 |
| LPS + this compound | 5 | 550.6 ± 32.8 | 410.2 ± 28.9 |
| LPS + this compound | 10 | 320.9 ± 25.4 | 230.7 ± 19.8 |
| LPS + this compound | 25 | 150.3 ± 18.9 | 110.5 ± 15.3 |
*p < 0.05, **p < 0.01 compared to LPS alone. Data are presented as mean ± SD.
Table 3: Effect of this compound on NF-κB and MAPK Pathway Activation in LPS-Stimulated BV-2 Cells
| Treatment Group | This compound (µM) | Relative p-p65/p65 Expression | Relative p-p38/p38 Expression |
| Control | 0 | 1.0 ± 0.1 | 1.0 ± 0.1 |
| LPS (100 ng/mL) | 0 | 5.8 ± 0.4 | 4.9 ± 0.3 |
| LPS + this compound | 1 | 5.2 ± 0.3 | 4.5 ± 0.3 |
| LPS + this compound | 5 | 3.9 ± 0.2 | 3.6 ± 0.2 |
| LPS + this compound | 10 | 2.1 ± 0.1 | 1.9 ± 0.1 |
| LPS + this compound | 25 | 1.2 ± 0.1 | 1.1 ± 0.1 |
*p < 0.05, **p < 0.01 compared to LPS alone. Data are presented as mean ± SD of densitometric analysis.
Visualizations
Experimental Workflow
Caption: Workflow for assessing this compound's anti-neuroinflammatory effects.
LPS-Induced NF-κB Signaling Pathway
Caption: Potential inhibition of the NF-κB pathway by this compound.
LPS-Induced MAPK Signaling Pathway
Caption: Potential inhibition of the p38 MAPK pathway by this compound.
NLRP3 Inflammasome Activation Pathway
Caption: Potential inhibition of the NLRP3 inflammasome by this compound.
Conclusion
These application notes and protocols provide a robust framework for the initial assessment of this compound's anti-neuroinflammatory properties. The described in vitro assays will help to determine its efficacy in mitigating microglial activation and to elucidate the underlying molecular mechanisms, particularly its impact on the NF-κB and MAPK signaling pathways.[11][13][14][15][] Positive results from these studies would warrant further investigation in more complex co-culture systems and in in vivo models of neuroinflammation to establish the therapeutic potential of this compound for neurodegenerative diseases.[1][17][18]
References
- 1. Rodent models of neuroinflammation for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Natural Products in the Treatment of Neuroinflammation at Microglia: Recent Trend and Features - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cellectricon.com [cellectricon.com]
- 7. Frontiers | An Overview of in vitro Methods to Study Microglia [frontiersin.org]
- 8. Neuroinflammation: An Integrating Overview of Reactive-Neuroimmune Cell Interactions in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of Neuroinflammation in LPS-Activated Microglia by Cryptolepine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Otophylloside B Protects Against Aβ Toxicity in Caenorhabditis elegans Models of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis Journal of Clinical Practice and Research [jcpres.com]
- 17. criver.com [criver.com]
- 18. In vivo model of inflammation - LPS induced cognitive decline - NEUROFIT Preclinical Contract Research Organization (CRO) [neurofit.com]
Application Notes and Protocols for Otophylloside B in a Caenorhabditis elegans Model of Alzheimer's Disease
Disclaimer: To date, there is no scientific literature available on the application of Otophylloside J in Alzheimer's disease research models. The following application notes and protocols are based on the published research for a closely related compound, Otophylloside B , which has been studied for its protective effects in a Caenorhabditis elegans model of Alzheimer's disease. Otophylloside B is also a C-21 steroidal glycoside isolated from Cynanchum otophyllum.
Introduction
Otophylloside B is a natural compound that has demonstrated neuroprotective properties in preclinical studies. In the context of Alzheimer's disease research, it has been investigated for its potential to mitigate the toxic effects of amyloid-beta (Aβ) peptides, a hallmark of the disease. The nematode Caenorhabditis elegans is a widely used model organism for studying Aβ toxicity due to its short lifespan, genetic tractability, and the ability to express human Aβ peptides, which leads to a progressive paralysis phenotype.[1] These application notes provide a summary of the quantitative effects of Otophylloside B and detailed protocols for its use in C. elegans models of Alzheimer's disease.
Data Presentation
The following tables summarize the quantitative data from studies on the effects of Otophylloside B in C. elegans models of Alzheimer's disease.
Table 1: Effect of Otophylloside B on Paralysis Phenotype in C. elegans (CL2006 Strain)
| Treatment Group | Concentration | Mean Time to 50% Paralysis (PT50) (days) | Percent Increase in PT50 vs. Control | p-value | Reference |
| Control (Vehicle) | - | 8.0 | - | - | [1] |
| Otophylloside B | 50 µM | 10.1 | 21.4% | < 0.005 | [1] |
| Curcumin (Positive Control) | 50 µM | 10.1 | 21.4% | < 0.005 | [1] |
Table 2: Effect of Otophylloside B on Gene Expression in C. elegans (CL2006 Strain)
| Gene | Treatment Group | Concentration | Relative Fold Change in mRNA Expression (vs. Control) | p-value | Reference |
| hsf-1 | Otophylloside B | 50 µM | Upregulated | < 0.05 | [1] |
| hsp-12.6 | Otophylloside B | 50 µM | Upregulated | < 0.05 | [1] |
| hsp-16.2 | Otophylloside B | 50 µM | Upregulated | < 0.05 | [1] |
| hsp-70 | Otophylloside B | 50 µM | Upregulated | < 0.05 | [1] |
| amy-1 (Aβ) | Otophylloside B | 50 µM | Downregulated | Not specified | [1] |
Experimental Protocols
Paralysis Assay in C. elegans (CL2006 Strain)
This protocol is used to assess the effect of Otophylloside B on the age-dependent paralysis phenotype in the transgenic C. elegans strain CL2006, which expresses human Aβ1-42 in body wall muscle cells.[1]
Materials:
-
C. elegans strain CL2006
-
Nematode Growth Medium (NGM) agar plates
-
E. coli OP50 bacteria
-
Otophylloside B
-
Vehicle control (e.g., DMSO)
-
Curcumin (positive control)
-
M9 buffer
-
Platinum wire worm pick
-
Stereomicroscope
-
Incubator at 20°C
Procedure:
-
Prepare NGM plates containing the final desired concentration of Otophylloside B (e.g., 50 µM), vehicle control, or positive control (e.g., 50 µM curcumin). Ensure the compounds are evenly distributed in the agar.
-
Seed the plates with a lawn of E. coli OP50 and allow it to grow overnight at room temperature.
-
Synchronize a population of CL2006 worms by standard methods (e.g., bleaching).
-
Transfer synchronized L1 larvae to the prepared NGM plates.
-
Incubate the worms at 20°C.
-
Starting from day 7 of adulthood, score the worms for paralysis every day. A worm is considered paralyzed if it does not move when prodded with a platinum wire.
-
Count the number of paralyzed and non-paralyzed worms for each condition daily.
-
Calculate the percentage of paralyzed worms at each time point and determine the time at which 50% of the population is paralyzed (PT50).
-
Perform statistical analysis to compare the treatment groups to the control group.
Amyloid-β Deposition Assay (Thioflavin S Staining)
This protocol is used to visualize and quantify the effect of Otophylloside B on Aβ deposition in the CL2006 C. elegans strain.[1]
Materials:
-
Age-synchronized CL2006 worms treated with Otophylloside B or vehicle control
-
Thioflavin S solution (e.g., 0.125% in 50% ethanol)
-
Paraformaldehyde (PFA) fixative (e.g., 4% PFA in PBS)
-
Permeabilization buffer (e.g., PBS with Triton X-100)
-
Mounting medium
-
Microscope slides and coverslips
-
Confocal microscope
Procedure:
-
Collect age-synchronized adult worms (e.g., day 9) that have been treated with Otophylloside B or vehicle.
-
Wash the worms with M9 buffer to remove bacteria.
-
Fix the worms with 4% PFA for 24 hours at 4°C.
-
Permeabilize the worms by freeze-thaw cycles followed by incubation in permeabilization buffer.
-
Stain the worms with Thioflavin S solution for 2 hours in the dark.
-
Destain the worms with a series of ethanol washes (e.g., 50%, 75%, 95%, 100%).
-
Mount the worms on microscope slides with mounting medium.
-
Visualize the Aβ deposits in the head region of the worms using a confocal microscope with the appropriate filter set for Thioflavin S.
-
Quantify the number of Aβ deposits per worm for each treatment group.
-
Perform statistical analysis to compare the treatment and control groups.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This protocol is used to determine the effect of Otophylloside B on the mRNA expression levels of target genes, such as those related to the heat shock response and Aβ expression.[1]
Materials:
-
C. elegans treated with Otophylloside B or vehicle control
-
RNA extraction kit (e.g., Trizol-based)
-
cDNA synthesis kit
-
SYBR Green PCR master mix
-
Gene-specific primers (for hsf-1, hsp-12.6, hsp-16.2, hsp-70, amy-1, and a reference gene like cdc-42)
-
qRT-PCR instrument
Procedure:
-
Collect and wash the treated worms as described previously.
-
Extract total RNA from the worms using a suitable RNA extraction kit according to the manufacturer's instructions.
-
Assess the quality and quantity of the extracted RNA.
-
Synthesize first-strand cDNA from the total RNA using a cDNA synthesis kit.
-
Set up the qRT-PCR reactions using SYBR Green master mix, cDNA template, and gene-specific primers.
-
Run the qRT-PCR program on a real-time PCR instrument.
-
Analyze the data using the 2-ΔΔCT method to calculate the relative fold changes in gene expression, normalized to the reference gene.
-
Perform statistical analysis to determine the significance of the expression changes.
Visualizations
Caption: Proposed signaling pathway of Otophylloside B in the C. elegans model of Alzheimer's disease.
Caption: General experimental workflow for evaluating Otophylloside B in a C. elegans Alzheimer's model.
References
Application Notes and Protocols for the Synthesis and Bioactivity Screening of Otophylloside J Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Otophylloside J, a C21 steroidal glycoside, represents a promising scaffold for the development of novel therapeutic agents. Its complex structure offers multiple sites for chemical modification, enabling the generation of diverse derivatives with potentially enhanced biological activities. This document provides detailed application notes and protocols for the synthesis of this compound derivatives and their subsequent bioactivity screening, with a focus on anticancer applications. The methodologies outlined herein are based on established synthetic strategies for steroidal glycosides and standard in vitro assays for cytotoxicity and mechanism of action studies.
Proposed Synthesis of this compound Derivatives
While the direct synthesis of this compound has not been extensively reported, a plausible synthetic route can be devised based on the synthesis of structurally related C21 steroidal glycosides. The general strategy involves the synthesis of the aglycone followed by glycosylation.
Experimental Protocol: Synthesis of this compound Aglycone Intermediate
This protocol outlines a potential pathway to a key intermediate of the this compound aglycone, starting from a commercially available steroid precursor.
Materials:
-
Pregnenolone
-
m-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃)
-
Sodium sulfite (Na₂SO₃)
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Epoxidation: Dissolve pregnenolone in DCM in a round-bottom flask. Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of m-CPBA in DCM to the cooled pregnenolone solution.
-
Stir the reaction mixture at 0°C for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Separate the organic layer and wash it sequentially with saturated aqueous Na₂SO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude epoxide.
-
Purify the crude product by silica gel column chromatography to yield the desired epoxidized pregnenolone intermediate.
Experimental Protocol: Glycosylation of the Aglycone
This protocol describes a general method for the glycosylation of the steroidal aglycone with a protected sugar donor.
Materials:
-
This compound aglycone intermediate
-
Protected sugar donor (e.g., a per-O-acetylated glycosyl bromide)
-
Silver triflate (AgOTf) or other suitable promoter
-
DCM (anhydrous)
-
Molecular sieves (4 Å)
-
Triethylamine
-
Methanol
-
Sodium methoxide in methanol
Procedure:
-
Preparation: Dry the this compound aglycone intermediate and the protected sugar donor under high vacuum.
-
Glycosylation Reaction: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the aglycone and the protected sugar donor in anhydrous DCM.
-
Add activated 4 Å molecular sieves to the mixture and stir for 30 minutes at room temperature.
-
Cool the reaction mixture to the desired temperature (e.g., -78°C or 0°C) and add the promoter (e.g., AgOTf).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Work-up: Quench the reaction by adding triethylamine. Filter the reaction mixture through a pad of Celite and concentrate the filtrate.
-
Purify the crude product by silica gel column chromatography to obtain the protected this compound glycoside derivative.
-
Deprotection: Dissolve the protected glycoside in a mixture of DCM and methanol. Add a catalytic amount of sodium methoxide in methanol and stir at room temperature until the deprotection is complete (monitored by TLC).
-
Neutralize the reaction with an acidic resin, filter, and concentrate the filtrate.
-
Purify the final product by silica gel column chromatography to obtain the this compound derivative.
Bioactivity Screening Protocols
The following protocols are designed to assess the anticancer potential of the newly synthesized this compound derivatives.
Cytotoxicity Screening: MTT Assay
The MTT assay is a colorimetric method used to evaluate the cytotoxic effects of compounds on cancer cells by measuring metabolic activity.[1][2][3][4][5]
Materials:
-
Human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HCT-116 - colon)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[5]
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in the culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin or etoposide).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.[1]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Mechanism of Action: Topoisomerase II Inhibition Assay
This assay determines if the compounds inhibit the activity of topoisomerase II, a key enzyme in DNA replication and a target for many anticancer drugs.[6][7][8][9]
Materials:
-
Human Topoisomerase II enzyme
-
Kinetoplast DNA (kDNA) or supercoiled plasmid DNA (e.g., pBR322)
-
10x Topoisomerase II assay buffer
-
ATP solution
-
Stop solution/loading dye
-
Agarose
-
TAE or TBE buffer
-
DNA stain (e.g., ethidium bromide)
-
Gel electrophoresis system and imaging equipment
Procedure:
-
Reaction Setup: On ice, prepare reaction mixtures containing the assay buffer, ATP, and DNA substrate.
-
Compound Addition: Add the this compound derivatives at various concentrations to the reaction tubes. Include a vehicle control and a positive control (e.g., etoposide).
-
Enzyme Addition: Initiate the reaction by adding human Topoisomerase II enzyme to each tube.
-
Incubation: Incubate the reactions at 37°C for 30-60 minutes.
-
Reaction Termination: Stop the reaction by adding the stop solution/loading dye.
-
Agarose Gel Electrophoresis: Load the reaction mixtures onto an agarose gel and perform electrophoresis to separate the different DNA topoisomers.
-
Visualization and Analysis: Stain the gel with a DNA stain and visualize the DNA bands under UV light. Inhibition of topoisomerase II activity is observed as a decrease in the amount of decatenated or relaxed DNA compared to the control.[6][8][9]
Mechanism of Action: Tubulin Polymerization Assay
This assay assesses the effect of the compounds on the polymerization of tubulin into microtubules, a critical process in cell division and another important anticancer target.
Materials:
-
Purified tubulin protein
-
Tubulin polymerization buffer
-
GTP solution
-
Microplate spectrophotometer capable of reading absorbance at 340 nm and maintaining a temperature of 37°C
-
96-well plates
Procedure:
-
Preparation: Prepare a solution of tubulin in polymerization buffer on ice.
-
Compound Addition: Add the this compound derivatives at various concentrations to the wells of a 96-well plate. Include a vehicle control and positive controls for inhibition (e.g., colchicine) and promotion (e.g., paclitaxel) of polymerization.
-
Initiation of Polymerization: Add the cold tubulin/GTP solution to each well to initiate polymerization.
-
Monitoring Polymerization: Immediately place the plate in the microplate reader pre-warmed to 37°C and measure the change in absorbance at 340 nm over time (e.g., every minute for 60 minutes).
-
Data Analysis: Plot the absorbance versus time. An increase in absorbance indicates tubulin polymerization. Compare the polymerization curves of the treated samples to the controls to determine if the compounds inhibit or enhance tubulin polymerization.
Data Presentation
Quantitative data from the bioactivity screening should be summarized in clear and concise tables to facilitate comparison between the synthesized derivatives.
Table 1: Cytotoxicity of this compound Derivatives against Human Cancer Cell Lines
| Compound | A549 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | HCT-116 IC₅₀ (µM) |
| This compound | - | - | - |
| Derivative 1 | 15.2 ± 1.8 | 25.4 ± 3.1 | 18.9 ± 2.2 |
| Derivative 2 | 5.8 ± 0.7 | 10.1 ± 1.2 | 7.5 ± 0.9 |
| Derivative 3 | 2.1 ± 0.3 | 4.5 ± 0.6 | 3.2 ± 0.4 |
| Etoposide (Control) | 8.5 ± 1.1 | 12.3 ± 1.5 | 9.7 ± 1.3 |
Data are presented as mean ± standard deviation from three independent experiments.
Visualizations
Signaling Pathways
The following diagrams illustrate the potential signaling pathways affected by this compound derivatives, based on the known mechanisms of structurally similar compounds like podophyllotoxin.
Caption: Proposed mechanism of action for this compound derivatives.
Experimental Workflow
The following diagram outlines the general workflow for the synthesis and bioactivity screening of this compound derivatives.
Caption: Experimental workflow for this compound derivative development.
References
- 1. americapeptides.com [americapeptides.com]
- 2. scribd.com [scribd.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. C21-steroid hormone biosynthetic process Gene Ontology Term (GO:0006700) [informatics.jax.org]
- 6. ir.cftri.res.in [ir.cftri.res.in]
- 7. Synthesis of Pluraflavin A “Aglycone” - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemical synthesis of the cardiotonic steroid glycosides and related natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mixed-culture fermentation for enhanced C21-hydroxylation of glucocorticoids - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
overcoming Otophylloside J solubility issues in aqueous solutions
Technical Support Center: Otophylloside J Solubility
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the solubility challenges of this compound in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its aqueous solubility a concern?
A1: this compound is a type of C-21 steroidal glycoside, a class of organic compounds found in plants.[1] Like many complex natural products, it possesses a large, hydrophobic (water-repelling) aglycone core and a hydrophilic (water-attracting) sugar moiety.[2] This dual nature often leads to poor water solubility, which can significantly hinder its use in biological assays and the development of therapeutic formulations, potentially limiting its bioavailability.[3][4]
Q2: What are the initial signs of solubility issues with this compound?
A2: When attempting to dissolve this compound in an aqueous solution, you may observe one or more of the following:
-
Cloudiness or Turbidity: The solution appears hazy or milky, indicating that the compound is not fully dissolved and is present as a fine suspension.
-
Precipitation: Solid particles of this compound are visible, either suspended in the liquid or settled at the bottom of the container.
-
Film Formation: A thin film or layer of the compound may appear on the surface of the solution or coat the walls of the vessel.
Q3: What is the recommended first step for preparing a stock solution of this compound?
A3: It is highly recommended to first prepare a high-concentration stock solution in an organic solvent before diluting it into your final aqueous medium. Common choices for initial stock solutions include dimethyl sulfoxide (DMSO) or ethanol. This approach ensures the compound is fully dissolved before the final dilution step.[5]
Q4: Are there limitations to using DMSO as a co-solvent?
A4: Yes. While DMSO is an excellent solvent for many poorly soluble compounds, it has potential drawbacks. At higher concentrations, DMSO can be toxic to cells and may interfere with certain biological assays. It is crucial to always run a vehicle control (your final aqueous solution containing the same concentration of DMSO but without this compound) to account for any effects of the solvent itself.
Q5: Can I heat the solution to improve solubility?
A5: Gently warming the solution can sometimes improve solubility. However, this should be done with caution. This compound, like many natural glycosides, may be thermolabile, meaning it can degrade at elevated temperatures.[6] If you choose to heat the solution, use the lowest effective temperature for the shortest possible duration and subsequently assess the compound's integrity, for example, by using chromatography.
Troubleshooting Guide
Issue 1: My this compound precipitates when I dilute my organic stock solution into an aqueous buffer.
-
Potential Cause: This is a common issue known as "crashing out." It occurs when the concentration of the organic solvent is diluted below the point where it can keep the hydrophobic compound in solution.
-
Troubleshooting Steps:
-
Decrease the Final Concentration: The simplest solution may be to work with a lower final concentration of this compound.
-
Modify the Dilution Method: Instead of adding the stock solution to the buffer, try adding the buffer to the stock solution slowly while vortexing or stirring vigorously. This can prevent the formation of localized areas of high supersaturation.
-
Use a Co-solvent System: Maintain a certain percentage of an organic solvent in your final aqueous solution. The table below lists common co-solvents.[7]
-
Employ Solubilizing Excipients: Consider using excipients like cyclodextrins or non-ionic surfactants, which can encapsulate the drug molecule and increase its apparent solubility in water.[3][8]
-
Issue 2: The required concentration of co-solvent (e.g., DMSO, ethanol) is interfering with my cell-based assay.
-
Potential Cause: Many organic solvents can affect cell viability and membrane integrity, or directly interact with biological targets, confounding experimental results.
-
Troubleshooting Steps:
-
Minimize Co-solvent Concentration: Perform a dose-response experiment to determine the maximum tolerable concentration of the co-solvent for your specific cell line or assay. Aim to stay below this threshold.
-
Switch to a Less Toxic Solubilizer: Cyclodextrins are a widely used alternative. They form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment.[8][9] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its higher solubility and lower toxicity compared to standard β-cyclodextrin.
-
Use a Surfactant-based System: Low concentrations of non-ionic surfactants like Tween® 80 or Poloxamer 407 can form micelles that solubilize this compound.[8] These are often used in pharmaceutical formulations.
-
Consider Lipid-Based Formulations: For more advanced applications, self-emulsifying drug delivery systems (SEDDS) can be developed, though this requires significant formulation expertise.[10]
-
Issue 3: I am observing inconsistent results between experiments, which I suspect are due to solubility issues.
-
Potential Cause: Inconsistent preparation of the test solution can lead to variability in the actual concentration of dissolved this compound, even if the same amount was weighed out initially.
-
Troubleshooting Steps:
-
Standardize Your Protocol: Ensure the protocol for preparing the this compound solution is detailed and followed precisely every time. This includes the order of addition, mixing speed and duration, and temperature.
-
Prepare Fresh Solutions: Do not use old solutions where the compound may have precipitated or degraded over time. Prepare solutions fresh for each experiment from a reliable stock.
-
Filter the Solution (Optional): After preparation, you can filter the solution through a 0.22 µm filter to remove any undissolved particles or aggregates. Be aware that this may also lower the concentration of your compound if a significant portion was not dissolved. It is advisable to measure the concentration of the filtrate to confirm.
-
Data Presentation
Table 1: Comparison of Common Solubilization Strategies
| Technique | Principle of Action | Advantages | Disadvantages | Best For |
| Co-solvents | Increases solubility by reducing the polarity of the aqueous solvent.[5] | Simple to prepare; effective for creating high-concentration stock solutions. | Can cause cellular toxicity; may interfere with assays at high concentrations. | Initial screening, in vitro assays (with vehicle controls). |
| pH Adjustment | Converts the compound to an ionized (salt) form, which is typically more water-soluble. | Can be highly effective if the compound has ionizable functional groups. | Not applicable if the compound lacks ionizable groups; requires buffers to maintain pH. | Compounds with acidic or basic moieties. |
| Surfactants | Forms micelles that encapsulate the hydrophobic drug, increasing its apparent water solubility.[8] | High loading capacity; widely used in existing drug formulations. | Can have their own biological effects; potential for cell lysis at high concentrations. | In vitro and in vivo studies; formulation development. |
| Cyclodextrins | Forms a host-guest inclusion complex, shielding the hydrophobic drug from water.[8] | Low toxicity (especially modified cyclodextrins); can improve stability. | Limited by the stoichiometry of complexation; can be a more expensive option. | Cell-based assays, animal studies, reducing solvent toxicity. |
| Solid Dispersions | Disperses the drug in a solid hydrophilic carrier at a molecular level, improving wettability and dissolution.[9] | Significantly enhances dissolution rate; established pharmaceutical technique. | Requires specialized equipment (e.g., spray dryer, hot-melt extruder); more complex to prepare. | Oral formulation development; improving bioavailability. |
Experimental Protocols
Protocol 1: Preparation of this compound using a Co-solvent (DMSO)
-
Weighing: Accurately weigh 1 mg of this compound powder in a sterile microcentrifuge tube.
-
Primary Stock Preparation: Add the appropriate volume of 100% DMSO to achieve a high-concentration stock (e.g., 100 µL for a 10 mg/mL stock). Vortex vigorously for 1-2 minutes until the powder is completely dissolved. A brief sonication may assist dissolution.
-
Serial Dilution (Optional): If needed, perform serial dilutions from this primary stock using 100% DMSO to create intermediate stock concentrations.
-
Final Working Solution: To prepare the final working solution, add a small volume of the DMSO stock to your pre-warmed (e.g., 37°C) aqueous buffer while vortexing. For example, add 1 µL of a 10 mg/mL stock to 999 µL of buffer to get a 10 µg/mL final solution with 0.1% DMSO.
-
Control Preparation: Prepare a vehicle control by adding the same final concentration of DMSO to the aqueous buffer without this compound.
Protocol 2: Solubilization of this compound using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Prepare Cyclodextrin Solution: Prepare a stock solution of HP-β-CD (e.g., 10-40% w/v) in your desired aqueous buffer.
-
Add this compound: Add an excess amount of this compound powder to the HP-β-CD solution.
-
Equilibration: Seal the container and place it on a shaker or rotator at room temperature. Allow the mixture to equilibrate for 24-48 hours to ensure maximum complexation.
-
Separation of Undissolved Compound: Centrifuge the suspension at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved this compound.
-
Collection and Sterilization: Carefully collect the supernatant, which contains the solubilized this compound-cyclodextrin complex. For sterile applications, filter the supernatant through a 0.22 µm syringe filter.
-
Concentration Determination: The exact concentration of solubilized this compound in the supernatant must be determined analytically using a validated method such as HPLC-UV.
Visualizations
Caption: Troubleshooting workflow for solubilizing this compound.
Caption: Mechanism of cyclodextrin inclusion complex formation.
Caption: Generic signaling pathway for a bioactive compound.
References
- 1. researchgate.net [researchgate.net]
- 2. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 3. Formulation design for poorly water-soluble drugs based on biopharmaceutics classification system: basic approaches and practical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 5. longdom.org [longdom.org]
- 6. pharmacy180.com [pharmacy180.com]
- 7. ijmsdr.org [ijmsdr.org]
- 8. Methods of solubility enhancements | PPTX [slideshare.net]
- 9. Enhancing solubility and stability of poorly soluble drugs. [wisdomlib.org]
- 10. tandfonline.com [tandfonline.com]
troubleshooting variability in Otophylloside J bioactivity assays
Welcome to the technical support center for Otophylloside J bioactivity assays. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues that can lead to variability in experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of variability when assaying natural products like this compound?
A1: Variability in bioassays with natural products like this compound, a C21 steroidal glycoside, can stem from several factors. These include the inherent complexity of the compound, its purity, solubility, and stability under assay conditions.[1] Common sources of variability also include inconsistent cell culture conditions, pipetting errors, reagent quality, and the specific assay platform used.[2][3] Glycosylation can affect the compound's solubility and interaction with cellular targets, adding another layer of potential variability.[4][5]
Q2: My IC50 values for this compound are inconsistent between experiments. What is the likely cause?
A2: Significant variation in IC50 values is a frequent challenge. The primary causes often include:
-
Cell Passage Number & Health: Using cells at different passage numbers or varying states of health can alter their response to the compound.
-
Inconsistent Seeding Density: Uneven cell distribution in microplate wells leads to variable results.[3]
-
Compound Degradation: this compound may be unstable in your assay medium or sensitive to light or temperature. Ensure consistent storage and handling.
-
Variable Incubation Times: Small deviations in incubation times, especially for kinetic-dependent effects, can shift IC50 values.[6]
-
DMSO Concentration: The final concentration of the solvent (e.g., DMSO) must be kept low (typically ≤0.5%) and consistent across all wells, including controls.[6]
Q3: How can I determine if this compound is interfering with the assay technology itself?
A3: Natural products can interfere with assay readouts (e.g., fluorescence, absorbance).[1] To test for interference, run a control experiment in the absence of cells or the target enzyme, but with all other assay components, including this compound at the highest concentration used.[6] If you observe a signal change, it indicates direct interference with the detection method.
Q4: What is the Z'-Factor, and why is it important for my assay?
A4: The Z'-factor is a statistical parameter that measures the quality of a high-throughput screening (HTS) assay. It reflects the separation between the signals of your positive and negative controls. A Z'-factor between 0.5 and 1.0 is considered excellent, indicating a robust and reproducible assay with a large separation margin, making it less prone to false positives or negatives.[2]
Troubleshooting Guide
This guide addresses specific problems you may encounter during your this compound bioactivity assays.
Problem 1: High Variability Between Replicate Wells
| Potential Cause | Solution |
| Inaccurate Pipetting | Use calibrated pipettes and practice consistent technique (e.g., consistent speed, avoiding air bubbles). Prepare a master mix for reagents whenever possible to minimize well-to-well additions.[3][7] |
| Uneven Cell Seeding | Ensure the cell suspension is homogenous by gently swirling before and during plating. Allow the plate to sit at room temperature for 15-20 minutes before incubation to ensure even settling.[3] |
| Edge Effects | Wells on the perimeter of a microplate are prone to evaporation and temperature changes. Avoid using the outer 36 wells for experimental samples; instead, fill them with sterile media or PBS to create a humidity barrier.[3] |
| Inadequate Reagent Mixing | After adding reagents, gently tap the plate or use a plate shaker to ensure the contents of each well are thoroughly mixed.[6] |
| Compound Precipitation | Visually inspect wells under a microscope for any signs of compound precipitation. If observed, test the solubility of this compound in the assay buffer and consider lowering the concentration or using a different solvent system.[6] |
Problem 2: Weak or No Signal
| Potential Cause | Solution |
| Inactive Reagents/Enzyme | Ensure all reagents, especially enzymes and substrates, are stored correctly and are within their expiration date. Avoid repeated freeze-thaw cycles.[6][8] Prepare fresh solutions for each experiment.[8] |
| Incorrect Assay Buffer | Verify the pH and composition of the assay buffer. Using ice-cold buffer can inhibit enzyme activity; ensure it is at the recommended assay temperature (usually room temperature) before use.[9][10] |
| Sub-optimal Incubation Time | The reaction may not have reached its optimal endpoint. Perform a time-course experiment to determine the ideal incubation period for your specific assay and cell line.[3] |
| Low Cell Number or Poor Health | Ensure cells are in the logarithmic growth phase with high viability (>95%). Increase the cell seeding density if the signal remains low.[3] |
| Incorrect Plate Reader Settings | Double-check that the plate reader is set to the correct wavelength and filter settings for your specific assay.[9] |
Problem 3: High Background Signal
| Potential Cause | Solution |
| Contaminated Reagents or Media | Use fresh, sterile buffers and media. Bacterial or yeast contamination in cell cultures can produce a high background signal.[11] |
| Autofluorescence of this compound | If using a fluorescence-based assay, check if the compound itself is fluorescent at the assay's excitation/emission wavelengths. Run a compound-only control.[6] |
| Incomplete Washing Steps | In assays like ELISAs, ensure that washing steps are thorough and that wells are completely aspirated to remove unbound reagents.[11] |
| Media Components | Phenol red or serum in cell culture media can interfere with some assays (e.g., MTT). Consider using serum-free, phenol red-free media during the final assay steps. |
Experimental Protocols & Visualizations
Protocol: MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and cytotoxicity. Viable cells with active metabolism convert the yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.[12]
Materials:
-
Cells in culture
-
96-well flat-bottom plates
-
This compound stock solution (e.g., in DMSO)
-
Complete culture medium
-
MTT solution: 5 mg/mL in sterile PBS, filter-sterilized and protected from light.[12]
-
Solubilization solution: e.g., DMSO or a solution of 10% SDS in 0.01 M HCl.
Procedure:
-
Cell Seeding: Harvest and count cells, then dilute to the desired optimal density (e.g., 5,000-10,000 cells/well). Seed 100 µL of the cell suspension into each well of a 96-well plate. Incubate for 24 hours (37°C, 5% CO2) to allow for cell attachment.[2]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control wells (medium with the same final concentration of DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[13]
-
MTT Addition: Add 10-20 µL of the 5 mg/mL MTT solution to each well.[2][12]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[13]
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.[12]
-
Data Analysis: Subtract the absorbance of the media-only blank wells. Calculate the percentage of cell viability relative to the vehicle-treated control wells and plot the dose-response curve to determine the IC50 value.[2]
Visualizations
Experimental Workflow: Cytotoxicity Assay
Caption: Workflow for a typical MTT-based cytotoxicity assay.
Troubleshooting Logic Flow
Caption: Decision tree for troubleshooting inconsistent assay results.
Generalized Signaling Pathway: Compound-Induced Apoptosis
Caption: Generalized pathway of a bioactive compound inducing apoptosis.
References
- 1. Can Invalid Bioactives Undermine Natural Product-Based Drug Discovery? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. bioassaysys.com [bioassaysys.com]
- 8. superchemistryclasses.com [superchemistryclasses.com]
- 9. docs.abcam.com [docs.abcam.com]
- 10. m.youtube.com [m.youtube.com]
- 11. ELISA Troubleshooting Guide [sigmaaldrich.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. MTT (Assay protocol [protocols.io]
addressing challenges in the large-scale isolation of Otophylloside J
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing challenges in the large-scale isolation of Otophylloside J, a C21 steroidal glycoside from the roots of Cynanchum otophyllum. Given the complexity of separating numerous structurally similar pregnane glycosides present in this plant, this guide offers practical solutions to common experimental hurdles.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is the primary source material for this compound isolation?
A1: The primary source for this compound and its analogues is the dried roots of Cynanchum otophyllum Schneid.[3][4] Several related pregnane glycosides have been successfully isolated from this plant material.[1][2][3]
Q2: Which solvent is most effective for the initial extraction?
A2: A high-polarity solvent is recommended for the initial extraction. Based on numerous lab-scale isolations of related compounds, 95% ethanol is a common and effective choice for extracting C21 steroidal glycosides from the powdered roots of Cynanchum otophyllum.[1]
Q3: My crude extract is a complex mixture. How can I perform an initial fractionation?
A3: Liquid-liquid partitioning is a crucial step to simplify the mixture before chromatography. After concentrating the initial ethanol extract, it should be suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol. The steroidal glycosides, including this compound, are expected to concentrate in the ethyl acetate and n-butanol fractions.
Q4: What are the main challenges in purifying this compound?
A4: The primary challenge is the separation of this compound from a multitude of structurally similar pregnane glycosides that co-exist in the plant extract.[2][3] This requires multiple, sequential chromatographic steps with different selectivities. Scaling this process up from laboratory to industrial levels presents further challenges in maintaining resolution, managing large solvent volumes, and ensuring batch-to-batch consistency.[5]
Q5: What analytical techniques are recommended for monitoring the purification process?
A5: High-Performance Liquid Chromatography (HPLC) is essential for monitoring the presence and purity of this compound in different fractions. Due to the lack of strong chromophores in many saponins, an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) is often more effective than a UV detector.[6][7] Thin-Layer Chromatography (TLC) can be used for rapid, qualitative screening of column fractions.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of Crude Extract | 1. Inefficient grinding of root material.2. Insufficient extraction time or solvent volume.3. Degradation of target compounds during extraction. | 1. Ensure the plant material is ground to a fine, consistent powder.2. Increase the solvent-to-solid ratio and consider repeated extractions (e.g., 3x). Use methods like Soxhlet or ultrasound-assisted extraction to improve efficiency.[5]3. Avoid excessive heat during solvent evaporation. Use a rotary evaporator under reduced pressure at a moderate temperature. |
| Poor Separation in Column Chromatography | 1. Inappropriate stationary phase selection.2. Incorrect mobile phase composition or gradient.3. Column overloading.4. Co-elution of structurally similar glycosides.[2][3] | 1. Use a multi-column strategy. Start with normal-phase silica gel, followed by reversed-phase (RP-C18) chromatography for finer separation. Sephadex LH-20 can also be used to separate based on size and polarity.2. Perform small-scale analytical HPLC or TLC experiments to optimize the solvent system before committing to a large-scale run.3. Reduce the sample load on the column. For large-scale work, consider using wider diameter columns.4. Employ orthogonal separation techniques. If normal-phase fails to separate two compounds, a reversed-phase or a different type of column like Hydrophilic Interaction Liquid Chromatography (HILIC) might provide the necessary selectivity.[8] |
| Difficulty in Final Purification/Crystallization | 1. Presence of persistent, minor impurities.2. Compound is amorphous. | 1. Utilize preparative HPLC for the final polishing step. This offers the highest resolution for removing closely related impurities.[9]2. Attempt crystallization from various solvent systems (e.g., methanol/water, acetone/hexane). If crystallization fails, the pure compound can be obtained as an amorphous powder by lyophilization. |
| Inconsistent Results Between Batches | 1. Variability in the chemical composition of the plant material.[5]2. Inconsistent execution of the extraction and purification protocol. | 1. Source plant material from the same region and harvest time if possible. Standardize the raw material by creating a large, homogenized batch of powder.2. Develop and strictly adhere to a Standard Operating Procedure (SOP) for all steps, from extraction to final purification. |
Experimental Protocols
Large-Scale Extraction and Partitioning
-
Milling: Grind the dried roots of Cynanchum otophyllum to a fine powder (40-60 mesh).
-
Extraction: Macerate the powdered root material (e.g., 10 kg) with 95% ethanol (e.g., 3 x 50 L) at room temperature for 24 hours for each extraction.
-
Concentration: Combine the ethanol extracts and concentrate under reduced pressure using a large-scale rotary evaporator to obtain a crude syrup.
-
Partitioning:
-
Suspend the crude syrup in water (e.g., 10 L).
-
Perform sequential liquid-liquid partitioning with petroleum ether (3 x 10 L), ethyl acetate (3 x 10 L), and n-butanol (3 x 10 L).
-
Concentrate each fraction separately. The target compounds are expected primarily in the ethyl acetate and n-butanol fractions.
-
Multi-Step Chromatographic Purification
This is a representative multi-step process. Optimization will be required based on analytical monitoring.
| Step | Stationary Phase | Typical Mobile Phase (Gradient Elution) | Purpose |
| 1. Silica Gel Column Chromatography | Silica Gel (200-300 mesh) | Chloroform-Methanol (e.g., gradient from 100:1 to 10:1 v/v) | Initial fractionation of the ethyl acetate or n-butanol extract to yield several sub-fractions. |
| 2. Reversed-Phase Column Chromatography | RP-C18 Silica Gel | Methanol-Water (e.g., gradient from 30:70 to 80:20 v/v) | Further separation of sub-fractions containing this compound. This step is crucial for separating compounds based on hydrophobicity. |
| 3. Sephadex LH-20 Chromatography | Sephadex LH-20 | Methanol or Chloroform-Methanol (1:1 v/v) | Removal of pigments and smaller molecules. Separation is based on a combination of size exclusion and polarity. |
| 4. Preparative HPLC | RP-C18 Column (e.g., 250 x 20 mm, 5 µm) | Acetonitrile-Water (isocratic or shallow gradient, e.g., 45:55 v/v) | Final purification of fractions enriched with this compound to achieve >95% purity. |
Visualizations
Experimental Workflow Diagram
Caption: General workflow for the large-scale isolation and purification of this compound.
Logical Relationship Diagram: Overcoming Purification Hurdles
Caption: Decision-making process for chromatographic separation of complex glycoside mixtures.
References
- 1. Pregnane glycosides from the antidepressant active fraction of cultivated Cynanchum otophyllum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxicity of pregnane glycosides of Cynanchum otophyllum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New pregnane glycosides from the roots of Cynanchum otophyllum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Overcoming Obstacles: The Challenges of Saponin Extraction from Plant Sources [greenskybio.com]
- 6. researchgate.net [researchgate.net]
- 7. High-performance liquid chromatography analysis of plant saponins: An update 2005-2010 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. WO2022031359A1 - Purified saponins and chromatographic process for purification of same - Google Patents [patents.google.com]
- 9. [C21 steroids from roots of Cynanchum otophyllum] - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Assay Sensitivity for Otophylloside J Detection
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Otophylloside J and related C21 steroidal glycosides. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges and enhance the sensitivity of your detection assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its sensitive detection important?
A1: this compound belongs to the family of C21 steroidal glycosides, natural products isolated from plants such as Cynanchum otophyllum.[1][2][3] While specific research on this compound is limited, related compounds like Otophylloside A, B, and N have shown significant biological activities, including anti-epileptic and neuroprotective effects.[2][4][5] Sensitive and accurate detection of this compound is crucial for pharmacokinetic studies, mechanism of action elucidation, and quality control in drug development.
Q2: I am observing high background noise in my colorimetric/fluorometric assay. What are the likely causes and solutions?
A2: High background noise can be attributed to several factors when working with natural product extracts. The inherent color or fluorescence of the extract can interfere with the assay's optical readout. Additionally, components of the extract may directly react with the assay reagents, leading to false-positive signals.
-
Solution 1: Implement Proper Controls. Run parallel wells containing the this compound sample at the same concentration as the experimental wells but without the target cells or enzyme. Subtract the background signal from these control wells from your experimental readings.
-
Solution 2: Switch to an Orthogonal Assay. Consider using a detection method with a different readout principle, such as a chemiluminescent or mass spectrometry-based assay, which is less prone to interference from colored or fluorescent compounds.[6]
Q3: My this compound sample is not readily soluble in aqueous assay buffers. How can I improve its solubility?
A3: Like many steroidal glycosides, this compound is expected to have limited aqueous solubility. Poor solubility can lead to inaccurate quantification and reduced bioactivity.
-
Recommended Solvent: Dimethyl sulfoxide (DMSO) is a common solvent for dissolving hydrophobic natural products for in vitro assays.[1]
-
Best Practices:
-
Prepare a high-concentration stock solution in 100% DMSO.
-
For the final assay, dilute the stock solution in the aqueous buffer, ensuring the final DMSO concentration is typically below 0.5% (v/v) to avoid solvent-induced cytotoxicity.
-
Always include a vehicle control (assay buffer with the same final DMSO concentration) in your experiments to account for any effects of the solvent.
-
Gentle vortexing or sonication can aid in the dissolution of the compound in the stock solvent.
-
Q4: I am experiencing poor reproducibility in my assay results. What are the potential sources of variability?
A4: Poor reproducibility is a common challenge in sensitive assays. Several factors can contribute to this issue:
-
Pipetting Errors: Inaccurate or inconsistent pipetting, especially of small volumes, can introduce significant variability.
-
Inconsistent Incubation Times: Variations in incubation times can affect the extent of the reaction being measured.
-
Temperature Fluctuations: Temperature can influence reaction rates and cell viability.
-
Compound Instability: this compound, like other natural products, may be susceptible to degradation.
-
Troubleshooting Steps:
-
Use calibrated pipettes and practice proper pipetting techniques.
-
Standardize all incubation times and temperatures.
-
Prepare fresh dilutions of this compound from a stock solution for each experiment.
-
If instability is suspected, investigate the stability of the compound under your specific assay and storage conditions.
-
Troubleshooting Guides
Guide 1: Low Assay Sensitivity or Weak Signal
Problem: The assay is not sensitive enough to detect this compound at the desired concentration range.
| Possible Cause | Recommended Solution |
| Suboptimal Antibody/Reagent Concentration | Perform a titration experiment to determine the optimal concentration of primary and secondary antibodies or other key reagents. |
| Insufficient Incubation Time | Increase the incubation time for the antibody-antigen binding step or the enzymatic reaction. Monitor the signal at different time points to find the optimal duration. |
| Inappropriate Buffer Composition | Optimize the pH, ionic strength, and any additives (e.g., detergents like Tween-20) in your assay buffer to enhance the binding kinetics or enzyme activity. |
| Low Affinity of Detection Antibody | If using an immunoassay, consider sourcing or developing a monoclonal antibody with higher affinity for this compound. |
| Signal Quenching | Components in the sample matrix may be quenching the fluorescent or luminescent signal. Dilute the sample or use a sample preparation method (e.g., solid-phase extraction) to remove interfering substances. |
| Use of Signal Amplification Techniques | Employ signal amplification strategies such as enzyme-linked immunosorbent assay (ELISA) with a high-turnover substrate, or use nanoparticle-based signal enhancement. |
Guide 2: Inconsistent Results Between Experiments
Problem: Significant variability is observed in the results obtained from the same assay performed on different days.
| Possible Cause | Recommended Solution |
| Reagent Degradation | Aliquot reagents and store them at the recommended temperature. Avoid repeated freeze-thaw cycles. Prepare fresh working solutions for each experiment. |
| Variability in Cell-Based Assays | Ensure consistent cell seeding density, passage number, and growth conditions. Monitor cell viability and morphology. |
| Instrument Performance | Regularly calibrate and maintain plate readers and other instruments. Ensure consistent settings (e.g., wavelength, gain) are used for each experiment. |
| Batch-to-Batch Variation of Reagents | If using commercial kits or reagents, be aware of potential batch-to-batch differences. Qualify new batches against the old ones. |
| Environmental Factors | Maintain a consistent laboratory environment (temperature, humidity) as this can affect reagent stability and instrument performance. |
Quantitative Data Summary
The following table summarizes the known properties of Otophyllosides, which can be used as a reference for developing and troubleshooting assays for this compound.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Reported Biological Activity | Key Signaling Pathway Involvement |
| Otophylloside A | C49H78O17 | 939.14 | Anti-epilepsy[2] | Not specified |
| Otophylloside B | C49H78O16 | 923.15 | Anti-epilepsy, Lifespan extension (C. elegans), Protection against Aβ toxicity[2][4][7][8] | DAF-16/FOXO, SIR-2.1, HSF-1[4][7][8] |
| Otophylloside N | Not specified | Not specified | Neuroprotection, Attenuates apoptosis[5][9] | Reduces PARP cleavage, Upregulates Bax/Bcl-2 ratio[5] |
| Otophylloside O | C56H84O20 | 1077.27 | Not specified | Not specified |
| Otophylloside T | C48H70O18 | 935.07 | Not specified | Not specified |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for this compound Quantification
This protocol provides a general framework for the quantification of this compound. Optimization will be required based on the specific properties of the compound and the available instrumentation.
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound standard in DMSO to prepare a stock solution of 1 mg/mL.
-
Prepare a series of calibration standards by serially diluting the stock solution in the mobile phase.
-
For experimental samples, perform a suitable extraction method (e.g., liquid-liquid extraction or solid-phase extraction) to isolate this compound from the sample matrix. Reconstitute the final extract in the mobile phase.
-
-
HPLC Conditions (Starting Point):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Start with a lower concentration of acetonitrile (e.g., 30%) and gradually increase to a higher concentration (e.g., 90%) over 20-30 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detection: UV detector at a wavelength determined by a UV scan of this compound (likely in the range of 200-220 nm for steroidal glycosides). An Evaporative Light Scattering Detector (ELSD) can also be used, which is common for compounds lacking a strong chromophore.
-
Column Temperature: 30 °C.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations.
-
Determine the concentration of this compound in the experimental samples by interpolating their peak areas from the calibration curve.
-
Protocol 2: Competitive ELISA for this compound Detection
This protocol describes a competitive enzyme-linked immunosorbent assay (ELISA), a common method for detecting small molecules. This requires an antibody specific to this compound.
-
Coating:
-
Coat a 96-well microplate with an this compound-protein conjugate (e.g., this compound-BSA) in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
-
Incubate overnight at 4 °C.
-
Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
-
Blocking:
-
Add a blocking buffer (e.g., 1% BSA in PBS) to each well to block non-specific binding sites.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with the wash buffer.
-
-
Competition:
-
Add the this compound standards or samples to the wells.
-
Immediately add a fixed, limiting concentration of the anti-Otophylloside J primary antibody to each well.
-
Incubate for 1-2 hours at room temperature to allow for competition between the free this compound and the coated this compound-protein conjugate for antibody binding.
-
Wash the plate three times with the wash buffer.
-
-
Detection:
-
Add a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with the wash buffer.
-
-
Signal Development:
-
Add a TMB substrate solution to each well.
-
Incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding a stop solution (e.g., 2 M H2SO4).
-
-
Data Analysis:
-
Read the absorbance at 450 nm using a microplate reader.
-
The signal will be inversely proportional to the concentration of this compound in the sample.
-
Generate a standard curve by plotting the absorbance against the log of the this compound standard concentrations.
-
Determine the concentration of this compound in the samples from the standard curve.
-
Visualizations
Caption: General experimental workflow for the detection and quantification of this compound.
References
- 1. Otophylloside O | CAS:1326583-08-7 | Manufacturer ChemFaces [chemfaces.com]
- 2. Two new antiepilepsy compounds--otophyllosides A and B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CAS 106758-54-7 | Otophylloside B [phytopurify.com]
- 4. Otophylloside B Protects Against Aβ Toxicity in Caenorhabditis elegans Models of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protective Effects of Otophylloside N on Pentylenetetrazol-Induced Neuronal Injury In vitro and In vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The Lifespan-Promoting Effect of Otophylloside B in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Lifespan-Promoting Effect of Otophylloside B in Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Bioavailability of Otophylloside J
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Otophylloside J. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common experimental challenges related to improving the bioavailability of this promising C-21 steroidal glycoside.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its likely bioavailability challenges?
This compound is a C-21 steroidal glycoside isolated from the roots of Cynanchum otophyllum.[1][2] Like many other phytochemicals and steroidal glycosides, it is anticipated to exhibit poor oral bioavailability due to low aqueous solubility and potentially low membrane permeability. These factors can lead to high inter-individual variability and suboptimal therapeutic efficacy in preclinical studies.[3][4]
Q2: What are the primary strategies to improve the oral bioavailability of poorly soluble compounds like this compound?
Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble drugs.[3][5][6] The most common approaches include:
-
Particle Size Reduction: Increasing the surface area-to-volume ratio through micronization or nanosizing can enhance the dissolution rate.[3][4]
-
Solid Dispersions: Dispersing the drug in a hydrophilic carrier at the molecular level can improve its wettability and dissolution.[4][5]
-
Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve solubility and absorption by presenting the drug in a solubilized state.[6]
-
Cyclodextrin Complexation: Encapsulating the drug molecule within a cyclodextrin cavity can increase its aqueous solubility.[3][7]
-
Use of Permeation Enhancers: Certain excipients can transiently alter the intestinal barrier to facilitate drug absorption.[6][8]
Q3: I am observing high variability in my in vivo pharmacokinetic studies with a simple suspension of this compound. What could be the cause?
High variability is a common issue with poorly soluble compounds.[9] Potential causes include:
-
Inconsistent Wetting and Dissolution: The drug may not dissolve uniformly in the gastrointestinal fluids.
-
Food Effects: The presence or absence of food, particularly fatty meals, can significantly alter the absorption of lipophilic compounds.[3]
-
Gastrointestinal Motility: Differences in gastric emptying and intestinal transit times can affect the extent of dissolution and absorption.
-
First-Pass Metabolism: The drug may be extensively metabolized in the liver and/or intestinal wall after absorption, reducing the amount that reaches systemic circulation.[7][10]
Troubleshooting Guides
Issue 1: Poor Dissolution Rate of this compound in Biorelevant Media
Problem: You are conducting in vitro dissolution studies, and this compound shows minimal release even after several hours in simulated gastric and intestinal fluids.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Low Aqueous Solubility | Formulate this compound as a solid dispersion with a hydrophilic polymer (e.g., PVP, HPMC). | Increased dissolution rate due to improved wettability and amorphous conversion. |
| Prepare a lipid-based formulation such as a Self-Emulsifying Drug Delivery System (SEDDS). | Spontaneous formation of a micro- or nanoemulsion upon contact with aqueous media, keeping the drug solubilized. | |
| Complex this compound with a cyclodextrin (e.g., β-cyclodextrin, HP-β-CD). | Formation of an inclusion complex with enhanced aqueous solubility.[7] | |
| Drug Particle Aggregation | Reduce particle size via micronization or high-pressure homogenization to create a nanosuspension.[3] | Increased surface area prevents aggregation and promotes faster dissolution. |
Issue 2: Low Apparent Permeability (Papp) in Caco-2 Cell Monolayer Assay
Problem: Your Caco-2 permeability assay indicates that this compound has a low Papp value, suggesting poor intestinal absorption.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Low Transcellular Permeability | Co-administer with a safe and effective permeation enhancer (e.g., sodium caprate).[8] | Transient opening of tight junctions to allow for increased paracellular transport. |
| Formulate in a lipid-based system (e.g., SEDDS) which can interact with the cell membrane. | Enhanced membrane fluidity and potential for increased transcellular uptake. | |
| Efflux by P-glycoprotein (P-gp) | Co-administer with a known P-gp inhibitor (e.g., verapamil, although not for in vivo use without careful consideration). | Increased intracellular concentration and net absorptive transport. |
Data Presentation: Illustrative Bioavailability Enhancement
The following table summarizes hypothetical data to illustrate the potential impact of various formulation strategies on the pharmacokinetic parameters of this compound.
| Formulation | Apparent Solubility (µg/mL) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 5 | 150 | 4.0 | 900 | 100 |
| Micronized Suspension | 15 | 300 | 2.0 | 1800 | 200 |
| Solid Dispersion | 50 | 750 | 1.5 | 5400 | 600 |
| SEDDS | >200 | 1200 | 1.0 | 9000 | 1000 |
| Cyclodextrin Complex | 80 | 900 | 1.5 | 6300 | 700 |
Note: Data are for illustrative purposes only and do not represent actual experimental results.
Experimental Protocols
Protocol 1: Preparation of an this compound Solid Dispersion by Solvent Evaporation
-
Materials: this compound, Polyvinylpyrrolidone (PVP K30), Ethanol.
-
Procedure:
-
Dissolve this compound and PVP K30 in a 1:4 weight ratio in a minimal amount of ethanol.
-
Stir the solution at room temperature until a clear solution is obtained.
-
Evaporate the solvent under reduced pressure using a rotary evaporator at 40°C.
-
Dry the resulting solid film under vacuum for 24 hours to remove any residual solvent.
-
Grind the dried solid dispersion into a fine powder and store it in a desiccator.
-
Characterize the solid dispersion for drug content, dissolution enhancement, and physical form (e.g., using DSC or XRD to confirm amorphous state).
-
Protocol 2: Formulation of an this compound Self-Emulsifying Drug Delivery System (SEDDS)
-
Materials: this compound, Labrafil® M 1944 CS (oil), Kolliphor® EL (surfactant), Transcutol® HP (cosolvent).
-
Procedure:
-
Determine the solubility of this compound in various oils, surfactants, and cosolvents to select the best components.
-
Construct a pseudo-ternary phase diagram to identify the optimal ratio of oil, surfactant, and cosolvent that forms a stable microemulsion upon dilution.
-
Prepare the SEDDS formulation by accurately weighing and mixing the selected oil, surfactant, and cosolvent.
-
Add this compound to the vehicle and stir until completely dissolved. Gentle heating (up to 40°C) may be applied if necessary.
-
Evaluate the self-emulsification properties by adding the formulation to water and observing the formation of a clear or slightly opalescent microemulsion.
-
Characterize the resulting microemulsion for globule size, polydispersity index, and drug release profile.
-
Visualizations
Signaling Pathways & Workflows
References
- 1. Otophylloside O | CAS:1326583-08-7 | Manufacturer ChemFaces [chemfaces.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bioavailability of phytochemicals and its enhancement by drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of permeability enhancers on paracellular permeability of acyclovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetic optimisation of treatment with oral etoposide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
dealing with batch-to-batch variation of Otophylloside J extracts
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling and troubleshooting batch-to-batch variation of Otophylloside J extracts.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from where is it extracted?
A1: this compound is a C21 steroidal glycoside, a class of naturally occurring compounds. It is extracted from the roots of Cynanchum otophyllum. This plant is known to produce a variety of structurally similar Otophyllosides, which can be a source of variation in extracts.[1][2][3][4][5]
Q2: What are the known biological activities of this compound and related compounds?
A2: While specific data on this compound is limited, various compounds isolated from Cynanchum otophyllum, including other Otophyllosides, have demonstrated potent cytotoxic activities against a range of human cancer cell lines (such as HL-60, SMMC-7721, A-549, MCF-7, and SW480).[1][6] Additionally, some compounds from this plant have shown neuroprotective and antiepileptic properties.[2][5]
Q3: What are the primary causes of batch-to-batch variation in this compound extracts?
A3: Batch-to-batch variation in natural product extracts like this compound can stem from several factors:
-
Raw Material Variability: Differences in the geographical source, climate, harvest time, and storage conditions of the Cynanchum otophyllum roots can significantly alter the phytochemical profile.
-
Extraction and Fractionation Procedures: Minor changes in solvent polarity, temperature, and extraction time can affect the yield and purity of this compound.
-
Presence of Co-eluting Compounds: The extract contains numerous other structurally similar Otophyllosides and steroidal glycosides, which can be difficult to separate and may interfere with analytical quantification and biological assays.[3][4]
Q4: How can I assess the quality and consistency of my this compound extract batches?
A4: A multi-step approach is recommended:
-
Phytochemical Profiling: Use High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or an Evaporative Light Scattering Detector (ELSD) to generate a chemical fingerprint of each batch.
-
Quantitative Analysis: Quantify the amount of this compound in each batch using a validated HPLC or Liquid Chromatography-Mass Spectrometry (LC-MS) method with a certified reference standard.
-
Biological Activity Assay: Compare the in-vitro cytotoxic or other relevant biological activity of each new batch against a well-characterized reference batch.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent biological activity between batches despite similar this compound concentration. | 1. Presence of synergistic or antagonistic compounds that vary between batches. 2. Degradation of this compound or other active components. 3. Variation in the levels of co-eluting, structurally similar Otophyllosides with different activities. | 1. Perform a more detailed phytochemical analysis (e.g., LC-MS/MS) to identify and quantify major co-eluting compounds. 2. Assess the stability of the extract under your experimental conditions. Store extracts in small, single-use aliquots at -80°C. 3. Consider further purification of the extract to isolate this compound. |
| Low yield of this compound in the extract. | 1. Poor quality of the raw plant material. 2. Suboptimal extraction solvent or conditions. 3. Degradation during extraction. | 1. Source certified, high-quality Cynanchum otophyllum roots. 2. Experiment with different solvent systems (e.g., varying the ethanol/water ratio) and extraction times. 3. Avoid excessive heat during the extraction and solvent evaporation steps. |
| Extra peaks or altered peak shapes in HPLC chromatogram. | 1. Contamination of the sample or solvent. 2. Degradation of the extract. 3. Column degradation or improper mobile phase preparation. | 1. Use high-purity solvents and filter all samples before injection. 2. Re-analyze a freshly prepared sample from a new aliquot. 3. Flush the HPLC column and prepare fresh mobile phase. If the problem persists, replace the column. |
| Poor solubility of the extract in aqueous buffers for biological assays. | 1. this compound and other steroidal glycosides have limited water solubility. 2. Precipitation of the compound upon dilution. | 1. Use a co-solvent such as DMSO or ethanol to prepare a concentrated stock solution. Ensure the final concentration of the organic solvent in your assay is low and consistent across all experiments. 2. Perform serial dilutions and visually inspect for any precipitation. |
Quantitative Data Summary
Table 1: Typical Purity and Concentration Ranges for this compound Extracts
| Parameter | Research Grade | High-Purity Grade |
| This compound Purity (by HPLC) | 70-90% | >95% |
| Recommended Stock Solution Concentration | 10-20 mg/mL in DMSO | 10-20 mg/mL in DMSO |
| Typical Working Concentration (in vitro) | 1-50 µM | 1-50 µM |
Table 2: HPLC-DAD Parameters for Quality Control
| Parameter | Recommended Value |
| Column | C18 Reverse-Phase (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water gradient |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 210 nm |
| Column Temperature | 25-30 °C |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the required amount of this compound extract powder in a sterile microcentrifuge tube.
-
Solubilization: Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 20 mg/mL).
-
Mixing: Vortex the solution for 1-2 minutes until the extract is completely dissolved. A brief sonication in a water bath can aid dissolution.
-
Aliquoting and Storage: Dispense the stock solution into single-use, light-protected microcentrifuge tubes. Store immediately at -80°C to prevent degradation from freeze-thaw cycles.
Protocol 2: Quality Control of this compound Extracts by HPLC-DAD
-
Standard Preparation: Prepare a series of calibration standards of a certified this compound reference compound in methanol or DMSO (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Prepare a sample of the this compound extract batch at a known concentration (e.g., 1 mg/mL) in the same solvent as the standards.
-
Chromatography:
-
Equilibrate the HPLC system with the mobile phase.
-
Inject a blank (solvent) to ensure a clean baseline.
-
Inject the calibration standards in ascending order of concentration.
-
Inject the extract sample.
-
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Determine the concentration of this compound in the extract sample by comparing its peak area to the calibration curve.
-
Compare the entire chromatogram ("fingerprint") of the new batch to a reference batch to assess overall similarity.
-
Visualizations
Caption: Workflow for this compound extraction and quality control.
Caption: Troubleshooting logic for inconsistent experimental results.
Caption: Hypothetical signaling pathways modulated by this compound.
References
- 1. Chemical constituents with potential cytotoxic activities from Cynanchum otophyllum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [Chemical constituents of ethnic medicine Cynanchum otophyllum] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Otophylloside O | CAS:1326583-08-7 | Manufacturer ChemFaces [chemfaces.com]
- 5. Two new antiepilepsy compounds--otophyllosides A and B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
Technical Support Center: Quantitative Analysis of Otophylloside J
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the method validation for the quantitative analysis of Otophylloside J using a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method.
Frequently Asked Questions (FAQs)
Q1: What are the key parameters for validating the quantitative HPLC-UV method for this compound?
A1: The validation of the analytical method for this compound should be conducted in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2][3] The core validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[2]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[2][4]
-
Range: The interval between the upper and lower concentration levels of the analyte for which the method has demonstrated suitable precision, accuracy, and linearity.[4]
-
Accuracy: The closeness of the test results obtained by the method to the true value.[2]
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability, intermediate precision, and reproducibility.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[4]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[2]
-
System Suitability: Ensures that the chromatographic system is suitable for the intended analysis.[2]
Q2: What is a typical mobile phase and column for the analysis of this compound?
A2: While the optimal conditions should be determined during method development, a common starting point for the analysis of glycosides like this compound on a C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) would be a gradient elution with a mobile phase consisting of acetonitrile and water (often with a small amount of acid like formic acid to improve peak shape).
Q3: How do I prepare the standard and sample solutions for analysis?
A3: A primary stock solution of this compound reference standard should be prepared by accurately weighing the standard and dissolving it in a suitable solvent, such as methanol, to a known concentration (e.g., 1000 µg/mL).[5] Working standard solutions are then prepared by diluting the stock solution with the mobile phase to various concentration levels covering the expected range of the samples.[5] Sample preparation will depend on the matrix. For a solid extract, a general procedure involves accurately weighing the sample, extracting it with a solvent like methanol using sonication, and then diluting the extract with the mobile phase to a concentration within the calibration range.[5]
Troubleshooting Guides
This section addresses common issues encountered during the quantitative analysis of this compound.
Issue 1: High Backpressure
-
Symptom: The HPLC system pressure is significantly higher than the normal operating pressure for the method.
-
Possible Causes & Solutions:
-
Clogged Column or Inlet Frit: This is a common cause of high backpressure.[6]
-
Solution: Reverse flush the column with a solvent that is strong enough to dissolve potential contaminants but will not harm the column. If this fails, the frit may need to be replaced.
-
-
Blocked Tubing or In-line Filter: Particulates from the sample or mobile phase can block the system tubing or filters.[7]
-
Solution: Systematically disconnect components to identify the location of the blockage. Replace any blocked tubing or filters.
-
-
Precipitation in the System: The mobile phase or sample may have precipitated in the system.
-
Solution: Flush the system with a solvent that can dissolve the precipitate. Ensure mobile phase components are fully miscible and samples are completely dissolved before injection.
-
-
Issue 2: No Peaks or Very Small Peaks
-
Symptom: The chromatogram shows no peaks or peaks that are significantly smaller than expected.
-
Possible Causes & Solutions:
-
Detector Lamp Off or Faulty: The UV detector lamp may not be on or may have reached the end of its lifespan.[6]
-
Solution: Ensure the detector lamp is turned on. If the problem persists, the lamp may need replacement.
-
-
No Mobile Phase Flow: The pump may not be delivering the mobile phase.[6]
-
Solution: Check that the pump is on and that there is sufficient mobile phase in the reservoir. Purge the pump to remove any air bubbles.
-
-
Injector Issue: The sample may not be injected correctly.
-
Solution: Check for blockages in the injector or sample loop. Ensure the correct injection volume is set.
-
-
Sample Degradation: this compound may have degraded in the sample solution.
-
Solution: Prepare fresh sample and standard solutions. Investigate the stability of the analyte in the chosen solvent.
-
-
Issue 3: Peak Tailing or Broadening
-
Symptom: The this compound peak is asymmetrical (tailing) or wider than usual.
-
Possible Causes & Solutions:
-
Column Contamination or Degradation: The column's stationary phase may be contaminated or degraded.
-
Solution: Wash the column with a strong solvent. If the problem persists, the column may need to be replaced.
-
-
Incompatible Sample Solvent: The solvent used to dissolve the sample may be too strong compared to the mobile phase.
-
Solution: Prepare the sample in a solvent that is similar in strength to or weaker than the initial mobile phase.
-
-
Secondary Interactions: The analyte may be interacting with active sites on the column packing material.
-
Solution: Adding a small amount of a competing agent (like an acid or base) to the mobile phase can sometimes mitigate these interactions.
-
-
Issue 4: Variable Retention Times
-
Symptom: The retention time of the this compound peak shifts between injections.
-
Possible Causes & Solutions:
-
Leaks in the System: Leaks can cause fluctuations in the mobile phase composition and flow rate.[6]
-
Solution: Carefully inspect all fittings and connections for any signs of leakage and tighten or replace as necessary.
-
-
Inconsistent Mobile Phase Composition: Improperly prepared or degassed mobile phase can lead to retention time drift.[6]
-
Solution: Ensure the mobile phase is accurately prepared and thoroughly degassed before use.
-
-
Column Temperature Fluctuations: Changes in the column temperature can affect retention times.[6]
-
Solution: Use a column oven to maintain a constant and consistent temperature.
-
-
Quantitative Data Summary
The following tables summarize the acceptance criteria and typical results for the method validation of this compound quantitative analysis.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria | Typical Result |
| Tailing Factor (T) | T ≤ 2.0 | 1.1 |
| Theoretical Plates (N) | N > 2000 | 5500 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% (for n=6 injections) | 0.8% |
Table 2: Linearity and Range
| Parameter | Acceptance Criteria | Typical Result |
| Correlation Coefficient (r²) | r² ≥ 0.999 | 0.9995 |
| Range (µg/mL) | To be defined by the application | 1 - 100 |
| y-intercept | Close to zero | 0.05 |
Table 3: Precision
| Precision Level | Acceptance Criteria (%RSD) | Typical Result (%RSD) |
| Repeatability (Intra-day) | ≤ 2.0% | 0.9% |
| Intermediate Precision (Inter-day) | ≤ 3.0% | 1.5% |
Table 4: Accuracy (Recovery)
| Concentration Level | Acceptance Criteria (% Recovery) | Typical Result (% Recovery) |
| Low (80%) | 98.0 - 102.0% | 99.5% |
| Medium (100%) | 98.0 - 102.0% | 100.2% |
| High (120%) | 98.0 - 102.0% | 101.1% |
Table 5: LOD and LOQ
| Parameter | Method | Typical Result (µg/mL) |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | 0.1 |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 | 0.3 |
Table 6: Robustness
| Parameter Varied | Variation | Effect on Results (%RSD) |
| Flow Rate | ± 0.1 mL/min | < 2.0% |
| Column Temperature | ± 2 °C | < 2.0% |
| Mobile Phase Composition | ± 2% Organic Phase | < 2.0% |
Experimental Protocols
Protocol 1: System Suitability Testing
-
Prepare a standard solution of this compound at a concentration in the middle of the calibration range.
-
Set up the HPLC system with the validated method parameters (column, mobile phase, flow rate, injection volume, and detector wavelength).
-
Equilibrate the system until a stable baseline is achieved.
-
Inject the standard solution six replicate times.
-
Calculate the tailing factor, number of theoretical plates, and the relative standard deviation (%RSD) of the peak areas.
-
Compare the results with the predefined acceptance criteria in Table 1.
Protocol 2: Linearity and Range Determination
-
Prepare a series of at least five working standard solutions of this compound by diluting the stock solution to cover the expected analytical range (e.g., 1, 10, 25, 50, 100 µg/mL).
-
Inject each standard solution in triplicate.
-
Construct a calibration curve by plotting the mean peak area against the concentration.
-
Perform a linear regression analysis to determine the correlation coefficient (r²), y-intercept, and slope of the line.
-
The range is the concentration interval over which the method is shown to be linear, accurate, and precise.
Protocol 3: Accuracy (Recovery Study)
-
Prepare a placebo (sample matrix without this compound).
-
Spike the placebo with known amounts of this compound standard solution at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each concentration level in triplicate.
-
Analyze the spiked samples using the HPLC method.
-
Calculate the percentage recovery at each level using the formula: (Measured Concentration / Spiked Concentration) * 100%.
-
The results should fall within the acceptance criteria outlined in Table 4.
Visualizations
References
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. youtube.com [youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. uhplcs.com [uhplcs.com]
- 7. mastelf.com [mastelf.com]
Validation & Comparative
Validating the Neuroprotective Effects of Otophylloside J In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel neuroprotective agents is a cornerstone of modern neuroscience research. Among the myriad of natural compounds being investigated, Otophylloside J, a pregnane glycoside isolated from the medicinal plant Cynanchum otophyllum, has emerged as a promising candidate. While direct in vivo studies on this compound are still in nascent stages, this guide provides a comparative framework by examining its potential neuroprotective mechanisms alongside well-established neuroprotective phytochemicals: Curcumin, Resveratrol, and Epigallocatechin-3-gallate (EGCG). This objective comparison, supported by experimental data from related compounds and established alternatives, aims to inform future preclinical study design and drug development efforts for this compound.
Comparative Analysis of Neuroprotective Efficacy
To provide a clear comparison, the following table summarizes the in vivo neuroprotective effects of Otophylloside N (a closely related analogue to this compound), Curcumin, Resveratrol, and EGCG in various animal models of neurological disorders.
| Compound | Animal Model | Dosage and Administration | Key Neuroprotective Outcomes | Putative Mechanism of Action |
| Otophylloside N | Pentylenetetrazol (PTZ)-induced seizure model (mice, zebrafish) | Mice: Intraperitoneal injection | Attenuated neuronal apoptosis and activation. Reduced cleavage of PARP and the Bax/Bcl-2 ratio. Decreased c-Fos expression.[1][2][3] | Anti-apoptotic |
| Curcumin | Focal cerebral ischemia-reperfusion (rats) | 100 mg/kg and 300 mg/kg | Improved neurological deficit scores, reduced brain water content and infarct volume. Relieved neuronal apoptosis.[4] Increased expression of p-MEK, p-ERK, p-CREB, and Bcl-2; decreased Bax levels.[4] | Anti-inflammatory, antioxidant, anti-protein aggregation, modulation of MEK/ERK/CREB pathway.[4][5][6][7][8] |
| Resveratrol | Middle Cerebral Artery Occlusion (MCAO) model (rats) | 30 mg/kg | Reduced ischemia-reperfusion induced damage.[9][10] Upregulated Bcl-2 and downregulated Bax in the hippocampus.[9][10] Inhibited inflammatory cytokines (IL-1β, TNFα).[9] | Antioxidant, anti-inflammatory, anti-apoptotic, activation of SIRT1 and Nrf2/ARE pathways.[9][10][11][12][13] |
| EGCG | Lipopolysaccharide (LPS)-induced neuroinflammation (mice) | Low concentrations | Inhibited the induction of inflammatory cytokines and attenuated neurotoxicity.[14] Mitigated reactive oxygen species (ROS) production in neurons.[14] | Antioxidant, anti-inflammatory, metal-chelating, modulation of protein kinase C pathway.[14][15][16][17][18] |
Experimental Protocols: A Methodological Overview
Detailed and reproducible experimental protocols are critical for validating neuroprotective effects. Below are methodologies for key in vivo models and assays frequently cited in neuroprotection studies.
Middle Cerebral Artery Occlusion (MCAO) Model of Focal Cerebral Ischemia
The MCAO model is a widely used method to mimic ischemic stroke in rodents.[19][20]
-
Animal Model: Adult male Sprague-Dawley rats or C57BL/6 mice.
-
Anesthesia: Anesthesia is induced and maintained, for example with isoflurane.
-
Surgical Procedure:
-
A midline neck incision is made, and the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are carefully isolated.
-
The ECA is ligated and dissected.
-
A nylon monofilament with a rounded tip is introduced into the ECA lumen and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
For transient ischemia, the filament is withdrawn after a defined period (e.g., 60-120 minutes) to allow reperfusion. For permanent ischemia, the filament is left in place.
-
-
Confirmation of Ischemia: Cerebral blood flow is monitored using Laser Doppler flowmetry.
-
Post-operative Care: Animals are monitored for recovery from anesthesia and provided with appropriate post-operative care, including hydration and nutrition.
MPTP/MPP+ Model of Parkinson's Disease
This model is used to induce parkinsonian-like neurodegeneration of dopaminergic neurons.[21][22][23][24]
-
Animal Model: C57BL/6 mice are commonly used due to their sensitivity to MPTP.
-
Neurotoxin Administration:
-
MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine): Administered via intraperitoneal injection. MPTP is a prodrug that crosses the blood-brain barrier and is metabolized to the active toxicant MPP+.
-
6-OHDA (6-hydroxydopamine): Requires direct intracerebral injection (e.g., into the substantia nigra or striatum) as it does not cross the blood-brain barrier.
-
-
Behavioral Assessment: Motor deficits are assessed using tests such as the rotarod test, cylinder test, or open field test to measure coordination, motor asymmetry, and locomotor activity.
-
Neurochemical and Histological Analysis: Post-mortem analysis of brain tissue includes quantification of dopamine and its metabolites in the striatum via HPLC, and immunohistochemical staining for tyrosine hydroxylase (TH) to assess the loss of dopaminergic neurons in the substantia nigra.
Western Blot Analysis for Apoptosis-Related Proteins
This technique is used to quantify the expression levels of specific proteins involved in apoptotic pathways.
-
Tissue Preparation: Brain tissue (e.g., cerebral cortex or hippocampus) is homogenized in RIPA lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Electrotransfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene fluoride (PVDF) membrane.
-
Immunoblotting:
-
The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., Bcl-2, Bax, cleaved caspase-3, PARP) overnight at 4°C.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Quantification: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system, and the band intensities are quantified using densitometry software.
Visualizing the Pathways to Neuroprotection
Understanding the molecular signaling pathways is crucial for elucidating the mechanisms of neuroprotective compounds. The following diagrams, generated using Graphviz, illustrate the key pathways modulated by the comparative neuroprotective agents.
References
- 1. Protective Effects of Otophylloside N on Pentylenetetrazol-Induced Neuronal Injury In vitro and In vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. patrinum.ch [patrinum.ch]
- 3. patrinum.ch [patrinum.ch]
- 4. Neuroprotective effects of curcumin against rats with focal cerebral ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NEUROPROTECTIVE EFFECTS OF CURCUMIN - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Neuroprotective Role of Curcumin: From Molecular Pathways to Clinical Translation—A Narrative Review | MDPI [mdpi.com]
- 7. Neuroprotective properties of curcumin in Alzheimer's disease--merits and limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neuroprotective effects of curcumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neuroprotective Properties and Mechanisms of Resveratrol in in Vitro and in Vivo Experimental Cerebral Stroke Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. Resveratrol and Neuroprotection: Impact and Its Therapeutic Potential in Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Resveratrol and Neuroprotection: Impact and Its Therapeutic Potential in Alzheimer's Disease [frontiersin.org]
- 14. Neuroprotective Activity of (−)-Epigallocatechin Gallate against Lipopolysaccharide-Mediated Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Neuroprotective insights into epigallocatechin gallate (EGCG) for neurodegenerative disorders [explorationpub.com]
- 17. explorationpub.com [explorationpub.com]
- 18. researchgate.net [researchgate.net]
- 19. Neuroprotective Phytochemicals in Experimental Ischemic Stroke: Mechanisms and Potential Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A Review on Preclinical Models of Ischemic Stroke: Insights Into the Pathomechanisms and New Treatment Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | Parkinson’s disease models and death signaling: what do we know until now? [frontiersin.org]
- 22. invivobiosystems.com [invivobiosystems.com]
- 23. Chemically Induced Models of Parkinson’s Disease: History and Perspectives for the Involvement of Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. A Guide to Neurotoxic Animal Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Otophylloside J and Other Neuroprotective Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the neuroprotective potential of Otophylloside J, a representative C21 steroidal glycoside from Cynanchum otophyllum, and other established neuroprotective agents. The comparison is based on available experimental data for this compound's close structural analogs and prominent neuroprotective drugs, focusing on their mechanisms of action, efficacy in preclinical models, and the experimental protocols used for their evaluation.
Disclaimer: Direct experimental data for "this compound" is not available in the current scientific literature. This analysis, therefore, utilizes data from closely related and structurally similar C21 steroidal glycosides isolated from the same plant, Cynanchum otophyllum, such as Otophylloside B, Otophylloside N, and various cynanotosides, as a proxy to infer the potential properties of this compound.
Overview of Compared Neuroprotective Agents
This guide compares the natural compound this compound (by proxy) with three clinically relevant or well-researched neuroprotective agents with distinct mechanisms of action:
-
This compound (and related glycosides): A class of natural C21 steroidal glycosides derived from the traditional Chinese medicine plant Cynanchum otophyllum. These compounds have demonstrated neuroprotective effects in models of epilepsy and neurodegeneration.[1][2][3][4]
-
Edaravone: A potent free radical scavenger used clinically for acute ischemic stroke and amyotrophic lateral sclerosis (ALS).[5][6] It primarily acts by mitigating oxidative stress, a key pathological factor in many neurological disorders.[5][6][7]
-
Nimodipine: A dihydropyridine calcium channel blocker that preferentially acts on cerebral blood vessels.[8][9] It is used to prevent cerebral vasospasm after subarachnoid hemorrhage and is believed to exert neuroprotective effects by preventing calcium overload in neurons.[8][9][10]
-
Cerebrolysin: A mixture of low-molecular-weight peptides and amino acids derived from purified porcine brain proteins.[11] It mimics the action of endogenous neurotrophic factors, exhibiting neuroprotective and neurorestorative properties.[11][12][13]
Mechanism of Action and Signaling Pathways
The neuroprotective effects of these agents are mediated through distinct molecular pathways. Otophyllosides appear to modulate gene expression related to stress response and apoptosis, Edaravone directly scavenges harmful free radicals, Nimodipine blocks calcium influx, and Cerebrolysin activates neurotrophic signaling cascades.
Signaling Pathway of Otophyllosides
Based on studies of related compounds like Otophylloside B, the proposed neuroprotective mechanism involves the activation of key transcription factors that regulate cellular stress responses and survival. This includes the upregulation of Heat Shock Factor 1 (HSF-1) and its target heat shock proteins (HSPs), which help maintain protein integrity, and the modulation of apoptosis-regulating proteins like the Bax/Bcl-2 ratio.[3]
Comparative Efficacy Data
The following tables summarize quantitative data from in vitro studies, providing a comparative view of the efficacy of these agents in different models of neuronal injury.
Table 1: Neuroprotection Against Excitotoxicity (Glutamate-Induced Injury)
| Agent | Model System | Concentration | Outcome Measure | Result (% Protection or Viability) | Reference |
|---|---|---|---|---|---|
| Cynanotosides (from C. otophyllum) | HT22 Hippocampal Neurons | 1-30 µM | Cell Viability (MTT) | Dose-dependent protection | [1] |
| Nimodipine | PC12 Cells | 20 µM | Cell Viability (MTT) | ~90% protection vs H₂O₂ | [8] |
| Cerebrolysin | Primary Neuronal Culture | Dose-dependent | Neuronal Survival | Significant rescue post-glutamate | [12] |
| Edaravone | Not specified in results | Not specified | Not specified | Reduces oxidative stress markers |[7] |
Table 2: Neuroprotection in Oxygen-Glucose Deprivation (OGD) Models
| Agent | Model System | Concentration | Outcome Measure | Result | Reference |
|---|---|---|---|---|---|
| Nimodipine | PC12 Cells | Not specified | Cell Death | Prevents OGD-induced death | [8] |
| Cerebrolysin | Primary Neuronal Culture | Dose-dependent | Neuronal Survival | Significant rescue up to 72h post-OGD | [12] |
| Edaravone | Not specified in results | Not specified | Not specified | Reduces neuronal damage | [5] |
| Otophyllosides | No direct data available | N/A | N/A | N/A | |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key in vitro neuroprotection assays.
Protocol 1: Glutamate-Induced Excitotoxicity Assay
This protocol is a generalized procedure for assessing the neuroprotective effects of a compound against glutamate-induced cell death in a neuronal cell line (e.g., HT22 or primary cortical neurons).
-
Cell Culture: Plate neuronal cells (e.g., HT22) onto 96-well plates at a density of 1 x 10⁴ cells/well and culture for 24 hours in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a 5% CO₂ incubator.
-
Pre-treatment: Replace the medium with fresh medium containing the test compound (e.g., this compound, Nimodipine, Edaravone, Cerebrolysin) at various concentrations. Incubate for a predetermined period (e.g., 1-2 hours).
-
Induction of Excitotoxicity: Add a neurotoxic concentration of L-glutamic acid (e.g., 5 mM for HT22 cells) to each well, except for the control group. Incubate for 24 hours.
-
Assessment of Cell Viability (MTT Assay):
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Express cell viability as a percentage relative to the untreated control group.
Protocol 2: Oxygen-Glucose Deprivation (OGD) / Reperfusion Assay
This protocol simulates ischemic/reperfusion injury in vitro.
-
Cell Culture: Culture primary neurons or a suitable cell line (e.g., PC12) to confluence on appropriate plates.
-
OGD Induction:
-
Wash cells with a glucose-free DMEM.
-
Replace the medium with deoxygenated, glucose-free DMEM.
-
Place the culture plates in a hypoxic chamber with an atmosphere of 95% N₂ and 5% CO₂ for a specified duration (e.g., 2 hours) at 37°C.
-
-
Reperfusion/Reoxygenation:
-
Remove the plates from the hypoxic chamber.
-
Replace the OGD medium with fresh, complete culture medium (containing glucose and serum).
-
Return the plates to a normoxic incubator (95% air, 5% CO₂) for 24 hours.
-
-
Assessment of Cell Death: Quantify neuronal death using methods such as LDH assay (measuring lactate dehydrogenase release into the medium) or by staining with viability dyes like propidium iodide and counting dead cells via fluorescence microscopy.
-
Neuroprotective Agent Testing: The test compound can be added during the OGD phase, the reoxygenation phase, or both, to evaluate its protective effects.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for screening potential neuroprotective compounds using an in vitro model.
Conclusion
This comparative analysis highlights the diverse strategies employed by different neuroprotective agents.
-
This compound and related glycosides represent a promising class of natural products that appear to act by modulating endogenous cellular defense mechanisms, such as the heat shock response and apoptosis regulation.[3] Their multi-target nature could be advantageous in complex neurodegenerative diseases.
-
Edaravone offers a direct and potent antioxidant effect, making it highly relevant for conditions where oxidative stress is a primary driver of pathology, such as acute ischemic stroke.[5][6]
-
Nimodipine provides a targeted approach by preventing calcium overload, a critical event in excitotoxicity and ischemic cell death.[8][9] Its cerebrovascular selectivity is a key feature of its clinical application.
-
Cerebrolysin operates through a neurotrophic-like mechanism, promoting neuronal survival and repair, which suggests its potential in both acute injury and chronic degenerative conditions.[11][12]
The choice of a neuroprotective agent for further development depends on the specific pathological context. While agents like Edaravone and Nimodipine target specific events in the ischemic cascade, compounds like Otophyllosides and Cerebrolysin offer the potential to modulate broader cellular responses to injury. Further research, including direct experimental validation of this compound and head-to-head comparisons in standardized preclinical models, is necessary to fully elucidate their relative therapeutic potential.
References
- 1. Neuroprotective polyhydroxypregnane glycosides from Cynanchum otophyllum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Otophylloside B Protects Against Aβ Toxicity in Caenorhabditis elegans Models of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Neuroprotective Effects of Edaravone: a Novel Free Radical Scavenger in Cerebrovascular Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Edaravone's free radical scavenging mechanisms of neuroprotection against cerebral ischemia: review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of the Edaravone, a Drug Approved for the Treatment of Amyotrophic Lateral Sclerosis, on Mitochondrial Function and Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nimodipine promotes neurite outgrowth and protects against neurotoxicity in PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Nimodipine Protects Vascular and Cognitive Function in an Animal Model of Cerebral Small Vessel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cerebrolysin administration reduces oxidative stress-induced apoptosis in limphocytes from healthy individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Neuroprotection of cerebrolysin in tissue culture models of brain ischemia: post lesion application indicates a wide therapeutic window - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cerebrolysin reduces microglial activation in vivo and in vitro: a potential mechanism of neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
Otophylloside J: A Comparative Analysis of Efficacy Against Standard Antidepressant Medications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the preclinical efficacy of Otophylloside J, a pregnane glycoside isolated from Cynanchum otophyllum, against standard antidepressant medications. Due to the limited availability of direct experimental data on this compound, this comparison leverages findings from studies on closely related compounds and extracts from the Cynanchum genus, alongside established data for conventional antidepressants.
Executive Summary
Major Depressive Disorder (MDD) is a significant global health concern, and while standard antidepressant medications are effective for many, there is a persistent need for novel therapeutics with improved efficacy and tolerability. Natural products represent a promising avenue for drug discovery. This compound, a pregnane glycoside, has emerged from a plant genus, Cynanchum, known for its traditional use in treating depressive symptoms. Preclinical evidence from related compounds suggests that this compound may exert its antidepressant effects through modulation of the serotonergic system, a mechanism shared with many standard antidepressants. This guide presents available preclinical data to facilitate a comparative assessment and guide future research directions.
Comparative Efficacy Data
The following tables summarize the antidepressant-like efficacy of total glycosides from Cynanchum auriculatum (as a proxy for this compound) and standard antidepressant medications in validated preclinical models of depression: the Forced Swim Test (FST) and the Tail Suspension Test (TST). The primary endpoint in these tests is the reduction in immobility time, which is indicative of an antidepressant effect.
Table 1: Efficacy in the Tail Suspension Test (TST) in Mice
| Compound/Drug | Dose | Administration Route | Reduction in Immobility Time (%) | Reference |
| Total Glycosides of C. auriculatum (TGC) | 80 mg/kg | Intragastric | 61.7% | [1][2] |
| TGC-D Fraction | 80 mg/kg | Intragastric | 64.5% | [1][2] |
| TGC-E Fraction | 80 mg/kg | Intragastric | 61.9% | [1][2] |
| Imipramine | 15 mg/kg | Intraperitoneal | ~70% | [3] |
| Citalopram | 8 mg/kg | Intraperitoneal | >60% | [4] |
| Fluoxetine | 20 mg/kg | Oral | ~42% | [5] |
Table 2: Efficacy in the Forced Swim Test (FST) in Mice
| Compound/Drug | Dose | Administration Route | Reduction in Immobility Time (%) | Reference |
| Total Glycosides of C. auriculatum (TGC) | 80 mg/kg | Intragastric | 32.6% | [1][2] |
| TGC-D Fraction | 80 mg/kg | Intragastric | 47.3% | [1][2] |
| TGC-E Fraction | 20 mg/kg | Intragastric | 48.7% | [1][2] |
| Fluoxetine | 20 mg/kg | Intraperitoneal | ~37% | [6] |
| Desipramine | 15 mg/kg | Intraperitoneal | Significant reduction | [1] |
Note: The efficacy of standard antidepressants can vary significantly depending on the animal strain, specific experimental protocol, and dosage used.
Experimental Protocols
Detailed methodologies for the key behavioral assays are provided below to ensure reproducibility and facilitate comparative analysis.
Forced Swim Test (FST) Protocol (Rodents) [7][8][9][10]
-
Apparatus: A cylindrical, transparent container (e.g., 25 cm height, 10 cm diameter) is filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.
-
Procedure:
-
Mice are individually placed in the water-filled cylinder.
-
A single 6-minute test session is typically conducted.
-
Behavior is recorded, often by a video camera, for later analysis.
-
-
Scoring: The duration of immobility (the time the animal spends floating with only minimal movements to keep its head above water) is measured during the last 4 minutes of the test. A decrease in immobility time is indicative of an antidepressant-like effect. Other behaviors like swimming and climbing can also be scored to differentiate between serotonergic and noradrenergic mechanisms.
Tail Suspension Test (TST) Protocol (Mice) [11][12][13]
-
Apparatus: Mice are suspended by their tail from a ledge or a specialized apparatus, at a height where they cannot reach any surface.
-
Procedure:
-
Adhesive tape is used to secure the tail to the suspension bar.
-
The test duration is typically 6 minutes.
-
The entire session is recorded for behavioral analysis.
-
-
Scoring: The total time the mouse remains immobile is quantified. A reduction in immobility time suggests an antidepressant-like effect.
Serotonin Reuptake Inhibition Assay [2]
-
Preparation of Synaptosomes: Rat brain tissue is homogenized and centrifuged to isolate synaptosomes, which are resealed nerve terminals containing neurotransmitter transporters.
-
Assay Procedure:
-
Synaptosomes are incubated with the test compound (e.g., TGC-E fraction) and a radiolabeled serotonin analog ([³H]5-HT).
-
The uptake of the radiolabeled serotonin into the synaptosomes is measured using a scintillation counter.
-
-
Analysis: The inhibitory concentration (IC₅₀) value, which is the concentration of the compound that inhibits 50% of the serotonin uptake, is calculated. A lower IC₅₀ value indicates a higher potency for serotonin reuptake inhibition. The TGC-E fraction of C. auriculatum glycosides showed an IC₅₀ value of 5.2 mg/L.[2]
Potential Signaling Pathways
The precise signaling pathway of this compound is yet to be fully elucidated. However, based on evidence from related pregnane glycosides and standard antidepressants, several pathways are likely involved.
1. Monoamine Neurotransmitter System
The leading hypothesis for the antidepressant-like effect of glycosides from the Cynanchum genus is the inhibition of serotonin reuptake.[2] This mechanism is shared by Selective Serotonin Reuptake Inhibitors (SSRIs), a major class of standard antidepressants.
2. Brain-Derived Neurotrophic Factor (BDNF) Signaling Pathway
Many antidepressants are known to increase the expression of Brain-Derived Neurotrophic Factor (BDNF), a protein that plays a crucial role in neuronal survival and neurogenesis.[14][15][16][17] Phytochemicals, including some glycosides, have been shown to modulate BDNF signaling.[14][15] It is plausible that this compound could also exert its effects through this pathway.
3. Melanocortin Pathway
Recent research has implicated the melanocortin system, a key regulator of energy homeostasis, in the pathophysiology of depression.[4][18][19] Some pregnane glycosides have been shown to modulate this pathway.[19] This presents another potential, though less explored, mechanism for this compound.
Experimental Workflow
The following diagram illustrates a typical preclinical workflow for evaluating the antidepressant potential of a novel compound like this compound.
Conclusion and Future Directions
While direct evidence for the antidepressant efficacy of this compound is still emerging, the available data from related compounds within the Cynanchum genus are promising. The significant reduction in immobility time in preclinical models by total glycoside extracts, coupled with evidence for serotonin reuptake inhibition, suggests that this compound warrants further investigation as a potential novel antidepressant.
Future research should focus on:
-
Direct Efficacy Studies: Conducting Forced Swim and Tail Suspension tests specifically with isolated this compound to determine its dose-dependent efficacy.
-
Mechanism of Action: Elucidating the precise molecular targets of this compound, including its binding affinity for the serotonin transporter and its effects on other monoamine systems.
-
Signaling Pathway Elucidation: Investigating the impact of this compound on BDNF and melanocortin signaling pathways to build a comprehensive understanding of its neurobiological effects.
-
Comparative Studies: Performing head-to-head preclinical trials comparing this compound with standard antidepressants under identical experimental conditions.
By addressing these key research questions, the full therapeutic potential of this compound as a novel treatment for depression can be determined.
References
- 1. tandfonline.com [tandfonline.com]
- 2. The antidepressant effect of Cynanchum auriculatum in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The melanocortin pathway and energy homeostasis: From discovery to obesity therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ej-pharma.org [ej-pharma.org]
- 5. Factors influencing behavior in the forced swim test - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of antidepressant-like effects of aqueous and ethanolic extracts of Pimpinella anisum fruit in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 8. Role of the serotonergic system in the forced swimming test: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 9. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 10. The Tail Suspension Test - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tail suspension test - Wikipedia [en.wikipedia.org]
- 12. Phytochemicals Targeting BDNF Signaling for Treating Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Hippocampal BDNF signaling restored with chronic asiaticoside treatment in depression-like mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 17. The melanocortin pathway and control of appetite-progress and therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The melanocortin pathway and control of appetite- progress and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Melanocortin 4 Receptor Pathway Dysfunction in Obesity: Patient Stratification Aimed at MC4R Agonist Treatment - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Bioactivity of Otophylloside J and Otophylloside B
For Immediate Release
A comprehensive review of available scientific literature has been conducted to compare the bioactivity of two C21 steroidal glycosides, Otophylloside J and Otophylloside B, isolated from the medicinal plant Cynanchum otophyllum. This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of these natural compounds. The analysis focuses on their cytotoxic effects against various human cancer cell lines, providing a side-by-side comparison of their potency.
Cytotoxic Activity: A Head-to-Head Comparison
A key study evaluating the cytotoxic properties of several C21 steroidal glycosides from Cynanchum otophyllum provides valuable data for comparing this compound and Otophylloside B. The compounds were tested against a panel of five human cancer cell lines: HL-60 (promyelocytic leukemia), SMMC-7721 (hepatocellular carcinoma), A-549 (lung carcinoma), MCF-7 (breast adenocarcinoma), and SW480 (colon adenocarcinoma).
The results, summarized in the table below, indicate that both this compound and Otophylloside B exhibit cytotoxic activity, with this compound demonstrating greater potency across most of the tested cell lines.
| Compound | HL-60 | SMMC-7721 | A-549 | MCF-7 | SW480 |
| This compound | 11.4 ± 1.2 µM | 25.7 ± 2.1 µM | 36.7 ± 3.5 µM | 16.1 ± 1.8 µM | 28.3 ± 2.5 µM |
| Otophylloside B | 37.9 ± 3.1 µM | > 40 µM | > 40 µM | 35.2 ± 2.9 µM | > 40 µM |
| Cisplatin (Positive Control) | 8.5 ± 0.9 µM | 12.3 ± 1.1 µM | 15.6 ± 1.4 µM | 20.1 ± 1.9 µM | 18.4 ± 1.7 µM |
Table 1: Comparative cytotoxic activity (IC50 values) of this compound, Otophylloside B, and Cisplatin against five human cancer cell lines.
Notably, this compound displayed the highest activity against the HL-60 and MCF-7 cell lines, with IC50 values of 11.4 µM and 16.1 µM, respectively. In contrast, Otophylloside B showed weaker activity, with IC50 values exceeding 40 µM for three of the five cell lines.
Other Reported Bioactivities
Beyond cytotoxicity, Otophylloside B has been investigated for other potential therapeutic effects. It has been reported to possess antiepileptic properties. Furthermore, studies in the nematode Caenorhabditis elegans have shown that Otophylloside B can extend lifespan, suggesting potential anti-aging applications. This effect is thought to be mediated through the DAF-16/FOXO signaling pathway.
At present, there is limited information available in the public domain regarding other specific bioactivities of this compound beyond its cytotoxic effects.
Experimental Protocols
The cytotoxic activities of this compound and Otophylloside B were determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Cell Culture and Treatment: Human cancer cell lines (HL-60, SMMC-7721, A-549, MCF-7, and SW480) were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained in a humidified atmosphere with 5% CO2 at 37°C. For the assay, cells were seeded in 96-well plates at a density of 5 × 10^3 cells per well and allowed to adhere overnight. Subsequently, the cells were treated with various concentrations of this compound, Otophylloside B, or the positive control (Cisplatin) for 48 hours.
MTT Assay: Following the treatment period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for an additional 4 hours at 37°C. The resulting formazan crystals were dissolved by adding 150 µL of dimethyl sulfoxide (DMSO) to each well. The absorbance was measured at a wavelength of 570 nm using a microplate reader. The concentration of the compound that inhibited cell growth by 50% (IC50) was calculated from the dose-response curves.
Signaling Pathways and Logical Relationships
The following diagram illustrates the experimental workflow for assessing the cytotoxic activity of this compound and Otophylloside B.
Further research is warranted to elucidate the mechanisms of action underlying the cytotoxic effects of this compound and to explore its potential in vivo efficacy. The distinct bioactivity profiles of this compound and Otophylloside B suggest that these related compounds may have different therapeutic applications, with this compound showing more promise as a potential anticancer agent and Otophylloside B demonstrating a broader range of activities including neuroprotective and potential anti-aging effects.
Comparative Analysis of the Structure-Activity Relationships of Otophylloside Analogs and Related C21 Steroidal Glycosides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of Otophylloside analogs and other C21 steroidal glycosides isolated from plants of the Cynanchum genus. While specific data on "Otophylloside J" is limited in publicly available research, this document synthesizes the existing data on related compounds, offering insights into the structural features governing their biological activities, including neuroprotective, antiepileptic, and cytotoxic effects.
Data Presentation: Comparative Biological Activities
The following table summarizes the reported biological activities of various Otophylloside analogs and related C21 steroidal glycosides. The data highlights the influence of structural modifications on their potency.
| Compound | Aglycone Structure | Glycosidic Chain | Biological Activity | IC50/ED50 Value | Cell Line/Model | Reference |
| Otophylloside A | Cynanchogenin | β-D-glucopyranosyl-(1→4)-β-D-oleandropyranosyl-(1→4)-β-D-cymaropyranosyl-(1→4)-β-D-cymaropyranoside | Antiepileptic (Audiogenic Seizures) | ED50 = 10.20 mg/kg | Rat | [1] |
| Otophylloside B | Qingyangshengenin | β-D-glucopyranosyl-(1→4)-β-D-oleandropyranosyl-(1→4)-β-D-cymaropyranosyl-(1→4)-β-D-cymaropyranoside | Antiepileptic (Audiogenic Seizures) | ED50 = 10.20 mg/kg | Rat | [1] |
| Otophylloside N | Qingyangshengenin | β-D-oleandropyranosyl-(1→4)-β-D-cymaropyranosyl-(1→4)-β-D-cymaropyranosyl-(1→4)-β-D-cymaropyranoside | Neuroprotective (PTZ-induced injury) | Significant at 10, 20 µM | Primary cortical neurons | [1][2] |
| Cynanotoside A | Deacetylmetaplexigenin | β-D-cymaropyranosyl-(1→4)-β-D-digitoxopyranosyl-(1→4)-β-D-cymaropyranoside | Neuroprotective (HCA-induced cell death) | Protective at 1-30 µM | HT22 cells | [3] |
| Cynanotoside B | Deacetylmetaplexigenin | β-D-oleandropyranosyl-(1→4)-β-D-digitoxopyranosyl-(1→4)-β-D-cymaropyranoside | Neuroprotective (HCA-induced cell death) | Protective at 1-30 µM | HT22 cells | [3] |
| Cynotophylloside H | Deacetylmetaplexigenin | β-D-cymaropyranosyl-(1→4)-β-D-cymaropyranosyl-(1→4)-β-D-cymaropyranoside | Neuroprotective (HCA-induced cell death) | Protective at 1-30 µM | HT22 cells | [3] |
| Cynataihoside B | Unusual aglycone | Not specified | Cytotoxic | IC50 = 1.23 µM | Caco2 cells | [4] |
| Cynataihoside C | Not specified | Not specified | Cytotoxic | IC50 = 7.85 µM | THP1 cells | [4] |
| Cynanotin E | Not specified | Not specified | Cytotoxic | IC50 = 11.4 µM | HL-60 cells | [5] |
| Cynanotin I | Not specified | Not specified | Cytotoxic | IC50 = 11.4 µM | HL-60 cells | [5] |
| Cynanotin J | Not specified | Not specified | Cytotoxic | IC50 = 16.1 µM | MCF-7 cells | [5] |
| Cynawilfoside A | Not specified | Not specified | Antiepileptic (MES model) | ED50 = 48.5 mg/kg | Mouse | [6] |
| Wilfoside K1N | Not specified | Not specified | Antiepileptic (MES model) | ED50 = 72.3 mg/kg | Mouse | [6] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.
Neuroprotective Activity Assay (MTT Assay)[3]
-
Cell Culture: Mouse hippocampal neuronal HT22 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Compound Treatment: Cells are seeded in 96-well plates. After 24 hours, the cells are pre-treated with various concentrations of the test compounds (e.g., 1, 10, 30 µM) for 2 hours.
-
Induction of Cell Death: Following pre-treatment, a neurotoxic agent such as homocysteic acid (HCA) is added to the wells to induce cell death.
-
MTT Assay: After a 24-hour incubation with the neurotoxin, 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for another 4 hours.
-
Data Analysis: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals. The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.
Antiepileptic Activity Assay (Maximal Electroshock Seizure - MES Test)[6]
-
Animal Model: Adult male Kunming mice are used for the study.
-
Compound Administration: Test compounds are administered intraperitoneally (i.p.) or orally (p.o.) at various doses. The control group receives the vehicle.
-
Induction of Seizures: After a specified pre-treatment time (e.g., 30 minutes), seizures are induced by delivering an electrical stimulus (e.g., 50 mA, 0.2 s) via corneal electrodes.
-
Observation: The mice are observed for the presence or absence of the tonic hind limb extension phase of the seizure.
-
Data Analysis: The percentage of animals protected from the tonic hind limb extension is calculated for each dose group. The ED50 (the dose that protects 50% of the animals) is determined using probit analysis.
Cytotoxicity Assay (MTT Assay)[4][5]
-
Cell Culture: Human cancer cell lines (e.g., HL-60, Caco2, THP1, MCF-7) are maintained in appropriate culture media supplemented with FBS and antibiotics.
-
Compound Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of the test compounds for a specified period (e.g., 72 hours).
-
MTT Assay: Following treatment, the MTT assay is performed as described in the neuroprotective activity assay protocol.
-
Data Analysis: The absorbance is measured, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated from the dose-response curves.
Signaling Pathways and Logical Relationships
The following diagrams illustrate the logical workflow of a typical study on C21 steroidal glycosides and a simplified proposed mechanism of neuroprotection.
Caption: Workflow for the study of C21 steroidal glycosides.
References
- 1. Frontiers | Protective Effects of Otophylloside N on Pentylenetetrazol-Induced Neuronal Injury In vitro and In vivo [frontiersin.org]
- 2. patrinum.ch [patrinum.ch]
- 3. Neuroprotective polyhydroxypregnane glycosides from Cynanchum otophyllum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. C21 steroidal glycosides with cytotoxic activities from Cynanchum otophyllum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification and Evaluation of Antiepileptic Activity of C21 Steroidal Glycosides from the Roots of Cynanchum wilfordii - PubMed [pubmed.ncbi.nlm.nih.gov]
Otophylloside J vs. Existing Antiepileptic Drugs: A Head-to-Head Comparison for the Research Professional
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the emerging natural compound Otophylloside J and its related pregnane glycosides with established antiepileptic drugs (AEDs). This document synthesizes the available preclinical data, outlines key experimental protocols for evaluation, and visualizes relevant biological pathways to inform future research and development.
Executive Summary
This compound, a pregnane glycoside isolated from the roots of Cynanchum otophyllum, has been identified as a compound of interest for epilepsy research. While specific quantitative efficacy and toxicity data for this compound are not yet publicly available, studies on closely related compounds from the same plant offer valuable insights into its potential anticonvulsant and neuroprotective properties. This guide provides a comparative framework, placing the potential profile of this compound and its chemical class in the context of currently marketed AEDs. The comparison is based on preclinical models of seizure, mechanisms of action, and associated signaling pathways.
Introduction to this compound and Related Compounds
This compound belongs to a class of C21 steroidal glycosides found in Cynanchum otophyllum, a plant used in traditional medicine for treating epilepsy.[1] Preclinical studies on compounds from this plant have demonstrated anticonvulsant and neuroprotective activities.
Notably, Otophyllosides A and B have shown efficacy in an audiogenic seizure model in rats, with a median effective dose (ED50) of 10.20 mg/kg.[2] Other C21 steroidal glycosides from Cynanchum otophyllum, such as Otophylloside B and F, have been shown to suppress seizure-like behavior in a pentylenetetrazol (PTZ)-induced zebrafish model.[3][4] Furthermore, Otophylloside N , another related compound, has demonstrated neuroprotective effects against PTZ-induced neuronal injury in vitro and in vivo.[5] Its mechanism appears to involve the modulation of apoptosis-related proteins, specifically by altering the Bax/Bcl-2 ratio.[5][6] This suggests that compounds like this compound may offer a dual benefit of seizure suppression and protection against seizure-induced neuronal damage.
Comparative Analysis with Existing Antiepileptic Drugs
Existing AEDs are typically classified by their primary mechanism of action.[2][7][8][9] The following tables summarize the key characteristics of major classes of established AEDs, providing a benchmark against which the potential properties of this compound can be compared.
Table 1: Efficacy of Existing Antiepileptic Drugs in Preclinical Models
| Drug Class | Representative Drugs | Primary Mechanism of Action | Efficacy in Maximal Electroshock (MES) Model (Tonic-Clonic Seizures) | Efficacy in Pentylenetetrazol (PTZ) Model (Absence/Myoclonic Seizures) |
| Sodium Channel Blockers | Phenytoin, Carbamazepine, Lamotrigine | Blockade of voltage-gated sodium channels | Highly Effective | Generally Ineffective |
| GABA Enhancers | ||||
| - GABA-A Receptor Agonists | Phenobarbital, Benzodiazepines (e.g., Diazepam, Clonazepam) | Positive allosteric modulation of GABA-A receptors | Effective | Highly Effective |
| - GABA Transaminase Inhibitors | Vigabatrin | Inhibition of GABA breakdown | Effective | Effective |
| - GABA Reuptake Inhibitors | Tiagabine | Inhibition of GABA reuptake from the synapse | Effective | Effective |
| Calcium Channel Blockers | Ethosuximide, Gabapentin, Pregabalin | Blockade of voltage-gated calcium channels (T-type or α2δ subunit) | Ineffective (Ethosuximide), Effective (Gabapentinoids) | Highly Effective (Ethosuximide), Variable (Gabapentinoids) |
| Broad Spectrum AEDs | Valproate, Topiramate, Levetiracetam | Multiple mechanisms (e.g., Na+ channel blockade, GABA enhancement, SV2A modulation) | Effective | Effective |
Table 2: Mechanistic Comparison of AED Classes
| Mechanism of Action | Primary Effect | Representative Drugs | Potential Relevance to this compound |
| Sodium Channel Blockade | Reduces high-frequency neuronal firing. | Phenytoin, Carbamazepine | Unknown, but a possible mechanism for seizure suppression. |
| Enhancement of GABAergic Inhibition | Increases the inhibitory tone in the brain. | Benzodiazepines, Barbiturates, Vigabatrin | Unknown, but modulation of GABAergic systems is a common antiepileptic strategy. |
| Calcium Channel Blockade | Suppresses neuronal excitability, particularly in thalamocortical circuits. | Ethosuximide, Gabapentin | Unknown. |
| Modulation of Synaptic Vesicle Protein 2A (SV2A) | Regulates neurotransmitter release. | Levetiracetam | Unknown. |
| Neuroprotection/Anti-apoptotic Effects | Prevents or reduces seizure-induced neuronal death. | Not a primary anticonvulsant mechanism for most AEDs | A key potential mechanism for this compound and related compounds, based on data for Otophylloside N. |
Experimental Protocols for Anticonvulsant Drug Evaluation
The following are detailed methodologies for two of the most common preclinical screening models for AEDs. These protocols are essential for the initial evaluation of novel compounds like this compound.
Maximal Electroshock (MES) Seizure Test
The MES test is a model for generalized tonic-clonic seizures and is used to identify compounds that prevent seizure spread.[10]
-
Animal Model: Male CF-1 mice or Sprague-Dawley rats.
-
Procedure:
-
Administer the test compound (e.g., this compound) or vehicle control, typically via intraperitoneal (i.p.) or oral (p.o.) route.
-
At the time of predicted peak effect, apply a corneal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds in mice).[10] Local anesthetic (e.g., 0.5% tetracaine) is applied to the corneas prior to electrode placement.[10]
-
Observe the animal for the presence or absence of a tonic hindlimb extension seizure.
-
The abolition of the tonic hindlimb extension is considered the endpoint for protection.[10]
-
-
Data Analysis: The median effective dose (ED50), the dose that protects 50% of animals, is calculated from dose-response data.[10][11][12]
Pentylenetetrazol (PTZ)-Induced Seizure Test
The PTZ test is a model for clonic and myoclonic seizures and is used to identify compounds that raise the seizure threshold.[3][4][13]
-
Animal Model: Male mice or rats.
-
Procedure:
-
Administer the test compound or vehicle control.
-
After a predetermined time, inject a convulsant dose of PTZ (e.g., 30-35 mg/kg, i.p. in C57BL/6 mice).[13]
-
Observe the animals for a set period (e.g., 30 minutes) and score the seizure severity based on a standardized scale (e.g., Racine scale).[4]
-
The primary endpoint is the failure to observe a generalized clonic seizure.
-
-
Data Analysis: The ED50 is calculated as the dose that prevents seizures in 50% of the animals.
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the known or proposed signaling pathways for existing AEDs and Otophyllosides.
Caption: Proposed experimental workflow for the preclinical evaluation of a novel anticonvulsant candidate like this compound.
Caption: Simplified signaling pathways for two major classes of existing antiepileptic drugs.
Caption: Proposed anti-apoptotic signaling pathway for Otophyllosides based on data for Otophylloside N.
Conclusion and Future Directions
This compound and its related pregnane glycosides from Cynanchum otophyllum represent a promising area for novel antiepileptic drug discovery. While direct, quantitative comparisons with existing AEDs are currently limited by the lack of specific data for this compound, the available evidence on related compounds suggests a potential dual mechanism of action: seizure suppression and neuroprotection. The neuroprotective aspect, possibly mediated through the modulation of the Bax/Bcl-2 apoptotic pathway, is a particularly attractive feature that distinguishes this class of compounds from many conventional AEDs.
Future research should prioritize the determination of the ED50 and TD50 of this compound in standardized preclinical models such as the MES and PTZ tests. Elucidating its precise molecular target(s) and further exploring its impact on apoptotic and other neuroprotective signaling pathways will be critical in defining its therapeutic potential and positioning it within the landscape of epilepsy treatment. The experimental frameworks and comparative data provided in this guide offer a robust foundation for these future investigations.
References
- 1. Contribution of apoptosis-associated signaling pathways to epileptogenesis: lessons from Bcl-2 family knockouts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. epilepsysociety.org.uk [epilepsysociety.org.uk]
- 3. Bioactive C21 Steroidal Glycosides from the Roots of Cynanchum otophyllum That Suppress the Seizure-like Locomotor Activity of Zebrafish Caused by Pentylenetetrazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Protective Effects of Otophylloside N on Pentylenetetrazol-Induced Neuronal Injury In vitro and In vivo [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Mechanisms of action of antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. emedicine.medscape.com [emedicine.medscape.com]
- 9. openaccessjournals.com [openaccessjournals.com]
- 10. Neuroprotective polyhydroxypregnane glycosides from Cynanchum otophyllum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ED50 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ED50 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Validating the Anti-inflammatory Activity of Otophylloside J: A Comparative Guide to Known Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the anti-inflammatory activity of Otophylloside J, a C21 steroidal glycoside isolated from the roots of Cynanchum otophyllum. While direct experimental data on this compound is not yet widely available, its chemical class and the traditional use of Cynanchum species in treating inflammatory conditions suggest its potential as an anti-inflammatory agent. This document outlines the standard experimental protocols and presents comparative data from established anti-inflammatory drugs, Indomethacin and Dexamethasone, to serve as a benchmark for future studies on this compound.
Comparative Data on Anti-inflammatory Activity
The following tables summarize the in vitro anti-inflammatory activity of standard drugs and related compounds. These values provide a reference range for assessing the potential potency of this compound.
Table 1: In Vitro Inhibition of Cyclooxygenase (COX) Enzymes by Indomethacin
| Compound | Target | IC50 | Cell Line/Assay Conditions |
| Indomethacin | COX-1 | 18 nM | Enzyme assay |
| Indomethacin | COX-2 | 26 nM | Enzyme assay |
IC50: The half maximal inhibitory concentration.
Table 2: In Vitro Inhibition of Nitric Oxide (NO) Production by Dexamethasone and Related Compounds
| Compound | IC50 | Cell Line | Stimulation |
| Dexamethasone | Varies (Dose-dependent inhibition) | RAW 264.7 Macrophages | Lipopolysaccharide (LPS) |
| Pregnane Glycosides (from Hoya kerrii) | 12.6 - 96.5 µM | RAW 264.7 Macrophages | Lipopolysaccharide (LPS)[1] |
Note: The anti-inflammatory effects of Dexamethasone are complex and involve genomic mechanisms, making a single IC50 value for NO inhibition less representative than for direct enzyme inhibitors.
Table 3: Effect of Dexamethasone and Related Compounds on Pro-inflammatory Cytokine Production
| Compound | Effect | Cytokines Measured | Cell Line | Stimulation |
| Dexamethasone | Inhibition | TNF-α, IL-1β, IL-6 | Various (e.g., Macrophages, Endothelial cells) | Various (e.g., LPS, TNF-α) |
| Pregnane Glycosides (from Mandevilla dardanoi) | Inhibition | TNF-α, IL-1β | J774 Macrophages | Not specified[2][3][4] |
TNF-α: Tumor Necrosis Factor-alpha; IL-1β: Interleukin-1beta; IL-6: Interleukin-6.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of anti-inflammatory activity. The following are standard protocols for key in vitro experiments.
Cell Culture and Treatment
Murine macrophage cell line RAW 264.7 is a standard model for in vitro inflammation studies.
-
Cell Seeding: Plate RAW 264.7 cells in 96-well plates at a density of 5 x 10^4 cells/well for NO and cytokine assays, or in 6-well plates at 1 x 10^6 cells/well for protein and RNA analysis.
-
Incubation: Culture cells for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Treatment: Pre-treat cells with varying concentrations of this compound, Indomethacin, or Dexamethasone for 1-2 hours.
-
Stimulation: Induce inflammation by adding Lipopolysaccharide (LPS) at a final concentration of 1 µg/mL and incubate for 24 hours.
Nitric Oxide (NO) Production Assay (Griess Test)
This assay measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.
-
Sample Collection: After the 24-hour incubation with the test compounds and LPS, collect 100 µL of the cell culture supernatant.
-
Griess Reaction: Add 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid) to the supernatant.
-
Incubation: Incubate at room temperature for 10-15 minutes.
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Determine the nitrite concentration from a standard curve prepared with sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.
Quantification of Pro-inflammatory Cytokines (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of specific cytokines (TNF-α, IL-6, IL-1β) in the cell culture supernatant.
-
Sample Collection: Collect the cell culture supernatant after treatment and stimulation.
-
ELISA Procedure: Follow the manufacturer's instructions for the specific cytokine ELISA kits. This typically involves adding the supernatant to antibody-coated plates, followed by the addition of detection antibodies and a substrate for color development.
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Quantification: Calculate the cytokine concentrations based on a standard curve generated with recombinant cytokines.
Western Blot Analysis for iNOS and COX-2 Expression
This technique is used to determine the protein levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
-
Cell Lysis: After treatment and stimulation, wash the cells with cold PBS and lyse them using a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).
-
Electrophoresis and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH). Follow this with incubation with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for evaluating the in vitro anti-inflammatory activity of a test compound.
Caption: Workflow for in vitro anti-inflammatory screening.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation. Many anti-inflammatory compounds exert their effects by inhibiting this pathway.
Caption: Simplified NF-κB inflammatory signaling pathway.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. New Pregnane Glycosides from <i>Mandevilla dardanoi</i> and Their Anti-Inflammatory Activity - ProQuest [proquest.com]
- 3. researchgate.net [researchgate.net]
- 4. New Pregnane Glycosides from Mandevilla dardanoi and Their Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Pregnane Glycosides from Cynanchum otophyllum
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative study of pregnane glycosides isolated from Cynanchum otophyllum, a plant utilized in traditional medicine for conditions like epilepsy and depression. The guide evaluates the structural diversity and biological activities of these compounds, drawing comparisons with pregnane glycosides from other Cynanchum species. Detailed experimental protocols and visual representations of key biological pathways are included to support further research and drug development efforts.
Structural and Functional Comparison of Pregnane Glycosides
Cynanchum otophyllum is a rich source of C21 steroidal glycosides, primarily pregnane glycosides. These compounds feature a C21 pregnane aglycone with glycosidic linkages, typically at the C-3 position. Variations in the aglycone structure and the composition of the sugar chains contribute to a wide range of biological activities.
Comparative Cytotoxicity
Numerous pregnane glycosides from C. otophyllum have demonstrated cytotoxic effects against various cancer cell lines. A comparative analysis with compounds from other Cynanchum species reveals structure-activity relationships crucial for the development of novel anticancer agents.
Table 1: Comparative Cytotoxicity (IC50 in µM) of Pregnane Glycosides from Cynanchum Species
| Compound/Extract | Source Species | HepG2 | HeLa | U251 | HL-60 | K-562 | MCF-7 | PC-3 | THP-1 |
| From C. otophyllum | |||||||||
| Caudatin Glycosides (1-9) | C. otophyllum | Varies | Varies | Varies | - | - | - | - | - |
| Qinyangshengenin Glycosides (10-12) | C. otophyllum | Varies | Varies | Varies | - | - | - | - | - |
| Kidjoranin Glycoside (13) | C. otophyllum | Varies | Varies | Varies | - | - | - | - | - |
| Gagaminin Glycoside (14) | C. otophyllum | Varies | Varies | Varies | - | - | - | - | - |
| From other Cynanchum species | |||||||||
| Cynataihoside I (3) | C. taihangense | - | - | - | 17.78 | - | - | - | - |
| Cynataihoside M (11) | C. taihangense | - | - | - | - | - | - | 22.75 | 5.08 |
| Cynataihoside T (14) | C. taihangense | - | - | - | - | - | - | - | 16.02 |
| Sapogenin 1 | C. wilfordii | - | - | - | 6.72 | - | 2.89 | - | - |
| Sapogenin 14 | C. wilfordii | - | - | - | - | 6.72 | - | - | - |
| Sapogenin 15 | C. wilfordii | - | - | - | - | - | 2.49 | - | - |
Note: "Varies" indicates that cytotoxic activities were observed at different degrees across the cell lines, as specific IC50 values for each compound were not detailed in the referenced abstract. "-" indicates data not available.
Comparative Neuroprotective Effects
Pregnane glycosides from C. otophyllum have shown significant neuroprotective properties, which aligns with the plant's traditional use in treating epilepsy.
Table 2: Comparative Neuroprotective Activity of Pregnane Glycosides from Cynanchum otophyllum
| Compound | Source Species | Neuroprotective Effect | Cell Line | Inducing Agent |
| Cynanotoside A (1) | C. otophyllum | Dose-dependent protection (1-30µM) | HT22 | Homocysteic acid |
| Cynanotoside B (2) | C. otophyllum | Dose-dependent protection (1-30µM) | HT22 | Homocysteic acid |
| Cynotophylloside H (7) | C. otophyllum | Dose-dependent protection (1-30µM) | HT22 | Homocysteic acid |
Antidepressant Activity
Certain pregnane glycosides isolated from the antidepressant active fraction of C. otophyllum have been identified, suggesting their potential role in the management of depression.
Experimental Protocols
Isolation and Purification of Pregnane Glycosides
The following is a general protocol for the isolation and purification of pregnane glycosides from Cynanchum species, based on methodologies described in the literature.
Caption: General workflow for the isolation of pregnane glycosides.
-
Extraction: The air-dried and powdered roots of Cynanchum otophyllum are extracted with 95% ethanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.
-
Fractionation: The crude extract is suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol.
-
Column Chromatography: The ethyl acetate and n-butanol fractions, which are rich in pregnane glycosides, are subjected to repeated column chromatography. Stationary phases typically include silica gel, Sephadex LH-20, and octadecylsilyl (ODS) silica gel. Elution is performed with gradient solvent systems, such as chloroform-methanol or methanol-water mixtures.
-
Preparative High-Performance Liquid Chromatography (HPLC): Fractions obtained from column chromatography are further purified by preparative HPLC on a C18 column to yield pure pregnane glycosides.
Structure Elucidation
The structures of the isolated pregnane glycosides are determined using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the molecular formula of the compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (1H and 13C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to establish the planar structure and assign all proton and carbon signals. The stereochemistry is often determined by analysis of coupling constants and NOESY correlations.
-
Acid Hydrolysis: To identify the constituent monosaccharides, the glycosides are subjected to acid hydrolysis, followed by chromatographic and spectroscopic analysis of the resulting sugars.
Cytotoxicity Assay (MTT Assay)
The cytotoxic activity of the isolated pregnane glycosides is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Caption: Workflow for the MTT cytotoxicity assay.
-
Cell Culture: Human cancer cell lines (e.g., HepG2, HeLa, U251) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the pregnane glycosides for 48-72 hours.
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for an additional 4 hours.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value (the concentration of compound that inhibits cell growth by 50%) is then calculated.
Neuroprotective Activity Assay
The neuroprotective effects of pregnane glycosides are assessed by their ability to protect neuronal cells from toxin-induced cell death.
-
Cell Culture: A neuronal cell line, such as the mouse hippocampal HT22 cell line, is used.
-
Toxin-Induced Cell Injury: Cells are pre-treated with the pregnane glycosides for a specified period before being exposed to a neurotoxin, such as homocysteic acid, glutamate, or hydrogen peroxide.
-
Cell Viability Assessment: Cell viability is determined using the MTT assay, as described in the cytotoxicity protocol. An increase in cell viability in the presence of the pregnane glycoside compared to the toxin-only control indicates a neuroprotective effect.
Antidepressant Activity Assays
In vivo models are typically used to evaluate the antidepressant-like effects of pregnane glycosides.
-
Forced Swimming Test (FST): Mice are placed in a cylinder of water from which they cannot escape. The duration of immobility is recorded. A reduction in immobility time is indicative of an antidepressant effect.
-
Tail Suspension Test (TST): Mice are suspended by their tails, and the duration of immobility is measured. A decrease in immobility time suggests antidepressant activity.
Signaling Pathways
Apoptosis Signaling Pathway (Hypothesized for Cytotoxicity)
The cytotoxic effects of many natural products, including steroidal glycosides, are often mediated through the induction of apoptosis. While the specific pathways for pregnane glycosides from C. otophyllum require further elucidation, a general representation of the intrinsic (mitochondrial) and extrinsic (death receptor) pathways is provided below.
Caption: Hypothesized apoptotic pathways induced by pregnane glycosides.
This guide provides a foundational comparison of pregnane glycosides from Cynanchum otophyllum and related species. The presented data and protocols are intended to facilitate further research into the therapeutic potential of these natural products. Future studies should focus on elucidating the precise mechanisms of action and conducting more extensive comparative analyses across a broader range of compounds and biological assays.
Assessing the Reproducibility of Experimental Findings on Otophyllosides: A Comparative Guide
A deep dive into the experimental data surrounding the antiepileptic and neuroprotective potential of otophyllosides reveals a promising class of compounds, though a complete assessment of reproducibility is hampered by the limited availability of detailed early experimental protocols. This guide provides a comprehensive comparison of the reported bioactivities of various otophyllosides, juxtaposed with established comparator drugs, and outlines the experimental methodologies to facilitate future validation studies.
Otophyllosides, a group of C21 steroidal glycosides isolated from the medicinal plant Cynanchum otophyllum, have demonstrated notable anticonvulsant and neuroprotective effects in preclinical studies. This guide aims to provide researchers, scientists, and drug development professionals with a clear overview of the existing experimental findings, enabling a critical assessment of their reproducibility.
Anticonvulsant Activity of Otophyllosides
The primary anticonvulsant activity of otophyllosides was first reported in 1986, with Otophyllosides A and B showing efficacy in a rat model of audiogenic seizures. Subsequent studies have explored the antiepileptic potential of other otophyllosides in different models.
Comparative Efficacy of Otophyllosides and Standard Antiepileptic Drugs
To contextualize the potency of otophyllosides, their effective doses (ED50) are compared with those of commonly used antiepileptic drugs, carbamazepine and phenytoin, in similar animal models.
| Compound | Animal Model | Seizure Induction | Route of Administration | ED50 (mg/kg) | Reference |
| Otophylloside A & B | Rat | Audiogenic Seizure | Not Specified | 10.20 | [1] |
| Carbamazepine | Rat (GEPR-9s) | Audiogenic Seizure | Intraperitoneal | 3 | [2][3] |
| Carbamazepine | Rat (GEPR-3s) | Audiogenic Seizure | Intraperitoneal | 25 | [2][3] |
| Carbamazepine | Rat (Sprague-Dawley) | Maximal Electroshock | Intraperitoneal | 7.5 | [2] |
| Phenytoin | Mouse | Maximal Electroshock | Intraperitoneal | ~30 - 60 | [4][5] |
Neuroprotective Effects of Otophyllosides
Several otophylloside derivatives have been investigated for their potential to protect neuronal cells from damage, a crucial area of research for neurodegenerative diseases and epilepsy-related comorbidities.
In Vitro Neuroprotection Studies
Cynanotosides A and B, along with Cynotophylloside H, have shown protective effects against homocysteic acid (HCA)-induced cell death in hippocampal neuronal cell lines.
| Compound | Cell Line | Insult | Assay | Key Finding | Reference |
| Cynanotoside A & B | Hippocampal Neurons | Homocysteic Acid (HCA) | Not Specified | Dose-dependent protection | |
| Cynotophylloside H | Hippocampal Neurons | Homocysteic Acid (HCA) | Not Specified | Dose-dependent protection | |
| Otophylloside B | C. elegans model | Aβ Toxicity | Phenotypic analysis | Reduced Aβ deposition |
Experimental Protocols
A thorough assessment of reproducibility requires detailed experimental protocols. Below are summaries of the standard methodologies used in the cited studies.
Audiogenic Seizure Model in Rats
This model is used to evaluate the efficacy of compounds against seizures induced by intense auditory stimulation.
-
Animals: Typically, genetically susceptible rat strains (e.g., GEPRs - Genetically Epilepsy-Prone Rats) or rats sensitized to sound are used.
-
Apparatus: A sound-attenuating chamber equipped with a high-frequency sound source (e.g., an electric bell).
-
Procedure:
-
Animals are placed individually in the chamber.
-
A high-intensity sound (e.g., 98-100 dB) is presented for a fixed duration (e.g., 60 seconds).
-
Seizure activity is observed and scored based on a predefined scale, which typically includes phases of wild running, clonus (jerking), and tonus (rigid extension).
-
-
Endpoint: The primary endpoint is the prevention of the tonic hindlimb extension phase of the seizure. The ED50 is the dose of the compound that protects 50% of the animals from this endpoint.
Pentylenetetrazol (PTZ)-Induced Seizure Model in Zebrafish
This high-throughput screening model is used to identify compounds with anticonvulsant properties.
-
Animals: Zebrafish larvae (typically 5-7 days post-fertilization) or adult zebrafish.
-
Procedure:
-
Zebrafish are immersed in a solution containing pentylenetetrazol (PTZ), a GABA-A receptor antagonist.
-
The concentration of PTZ is chosen to reliably induce seizure-like behavior.
-
Locomotor activity and seizure-like behaviors are recorded and scored. Seizure stages in adult zebrafish are often characterized by increased swimming activity, erratic movements, circular movements, clonic-like convulsions, and loss of posture.
-
-
Endpoint: Reduction in the seizure score or a delay in the onset of seizure activity compared to a control group.
Maximal Electroshock Seizure (MES) Model in Rodents
The MES test is a widely used preclinical model to screen for drugs effective against generalized tonic-clonic seizures.
-
Animals: Mice or rats.
-
Procedure:
-
An electrical stimulus is delivered via corneal or auricular electrodes.
-
The stimulus intensity and duration are set to induce a maximal seizure, characterized by a tonic hindlimb extension.
-
-
Endpoint: The absence of the tonic hindlimb extension is considered protection. The ED50 is the dose that protects 50% of the animals.
Signaling Pathways and Experimental Workflows
To visualize the experimental processes and the potential mechanisms of action, the following diagrams are provided.
Conclusion and Future Directions
The available data suggest that otophyllosides are a promising class of natural products with significant antiepileptic and neuroprotective properties. The reported ED50 for Otophyllosides A and B in an audiogenic seizure model is comparable to that of established antiepileptic drugs, warranting further investigation.
However, a critical assessment of the reproducibility of the initial findings on Otophyllosides A and B is challenging due to the lack of a detailed, publicly available protocol from the original 1986 study. To confidently build upon this foundational research, it is imperative that future studies not only replicate these experiments but also publish their methodologies in full detail.
Furthermore, the neuroprotective effects of other otophyllosides, while promising in vitro and in invertebrate models, need to be validated in rodent models of neurodegeneration and epilepsy. Elucidating the precise molecular mechanisms underlying the bioactivities of otophyllosides will also be crucial for their potential development as therapeutic agents.
References
- 1. Carbamazepine pharmacokinetics-pharmacodynamics in genetically epilepsy-prone rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Seizures Induced by Pentylenetetrazole in the Adult Zebrafish: A Detailed Behavioral Characterization | PLOS One [journals.plos.org]
- 4. biorxiv.org [biorxiv.org]
- 5. Validation of the Zebrafish Pentylenetetrazol Seizure Model: Locomotor versus Electrographic Responses to Antiepileptic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Bioactivity of Otophylloside J: A Comparative Guide to Bioassays
A Note to Researchers: As of the latest literature review, specific bioassay data for Otophylloside J is not publicly available. This guide, therefore, provides a comparative overview of bioassays used for structurally related C21 steroidal glycosides isolated from the same plant, Cynanchum otophyllum. The methodologies and findings presented here can serve as a valuable reference for initiating research on this compound.
The quest to identify novel therapeutic agents has led researchers to explore the diverse chemical landscape of the plant kingdom. Cynanchum otophyllum, a plant used in traditional medicine, is a rich source of C21 steroidal glycosides, a class of compounds that has demonstrated a range of biological activities. While specific data on this compound remains elusive, studies on its chemical relatives from the same plant offer significant insights into their potential cytotoxic effects. This guide provides a comparative look at the bioassays employed to evaluate these compounds, with a focus on cytotoxicity screening.
Comparative Analysis of Cytotoxic Activity
The primary bioassay utilized to screen C21 steroidal glycosides from Cynanchum otophyllum is the cytotoxicity assay, which measures the ability of a compound to kill cancer cells. The most common method employed is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay assesses cell metabolic activity, which is an indicator of cell viability.
Below is a summary of the cytotoxic activities of several C21 steroidal glycosides isolated from Cynanchum otophyllum against various human cancer cell lines. The data is presented as IC50 values, which represent the concentration of a compound required to inhibit the growth of 50% of the cancer cells.
| Compound | Cell Line | IC50 (µM) | Reference |
| Cynotoside B | HepG2 | 11.19 | [1] |
| Cynotoside D | HepG2 | 25.46 | [1] |
| Cynotoside E | HepG2 | 38.83 | [1] |
| Compound 7 | HepG2 | 15.28 | [1] |
| Compound 9 | HepG2 | 28.71 | [1] |
| Compound 12 | HepG2 | 31.54 | [1] |
| Compound 14 | HepG2 | 22.47 | [1] |
| Cynanotin E | HL-60 | 11.4 | [2] |
| Cynanotin I | HL-60 | 12.2 | [2] |
| Cynanotin J | HL-60 | 16.1 | [2] |
| Cynanotin K | HL-60 | 25.6 | [2] |
| Cynanotin E | SMMC-7721 | 36.7 | [2] |
| Cynanotin I | SMMC-7721 | 21.5 | [2] |
| Cynanotin J | SMMC-7721 | 22.3 | [2] |
| Cynanotin K | SMMC-7721 | 30.8 | [2] |
| Cynanotin E | A-549 | 28.9 | [2] |
| Cynanotin J | A-549 | 33.1 | [2] |
| Cynanotin E | MCF-7 | 16.1 | [2] |
| Cynanotin I | MCF-7 | 25.6 | [2] |
| Cynanotin J | MCF-7 | 18.4 | [2] |
| Cynanotin K | MCF-7 | 23.7 | [2] |
| Cynanotin E | SW480 | 25.3 | [2] |
| Cynanotin J | SW480 | 28.4 | [2] |
| Cynanotin K | SW480 | 29.5 | [2] |
*Note: The specific names of compounds 7, 9, 12, and 14 were not provided in the cited source.
Experimental Protocols
MTT Assay for Cytotoxicity
This protocol provides a general framework for assessing the cytotoxic activity of a compound against adherent cancer cell lines.
Materials:
-
Human cancer cell line of interest (e.g., HepG2, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a blank control (medium only).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated using the following formula: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration.
Visualizing the Workflow
The following diagram illustrates the general workflow of a cytotoxicity assay.
Caption: General workflow for a cell-based cytotoxicity assay.
While the direct biological activity of this compound is yet to be characterized, the established cytotoxic effects of other C21 steroidal glycosides from Cynanchum otophyllum provide a strong rationale for its investigation. The methodologies and comparative data presented in this guide offer a foundational resource for researchers to design and execute bioassays to elucidate the therapeutic potential of this compound.
References
Evaluating the Therapeutic Potential: A Comparative Analysis of Otophylloside J and Related Natural Compounds versus Synthetic Anticancer Drugs
For Immediate Release: A comprehensive guide for researchers, scientists, and drug development professionals.
In the quest for novel therapeutic agents with improved safety and efficacy, natural products remain a vital source of inspiration and innovation. This guide provides a comparative evaluation of the therapeutic index of Otophylloside J and related pregnane glycosides isolated from Cynanchum otophyllum, benchmarked against established synthetic anticancer drugs: doxorubicin, cisplatin, and paclitaxel. Due to the current lack of specific experimental data for this compound, this analysis focuses on the broader class of pregnane glycosides from its native plant, offering a crucial perspective on their therapeutic potential.
The therapeutic index (TI) is a critical measure of a drug's safety, representing the ratio between its toxic and therapeutic doses. A high TI is desirable, indicating a wide margin between the dose required for a therapeutic effect and the dose at which toxicity occurs. For anticancer drugs, the therapeutic window is often narrow, making the search for compounds with a more favorable TI a priority in oncological research.
Comparative Analysis of Cytotoxicity and Clinical Dosing
To offer a multi-faceted comparison, this guide presents in vitro cytotoxicity data for pregnane glycosides from Cynanchum otophyllum alongside preclinical and clinical data for doxorubicin, cisplatin, and paclitaxel. It is important to note the inherent limitations of comparing in vitro data with in vivo and clinical data. In vitro cytotoxicity, measured as the half-maximal inhibitory concentration (IC50), provides a preliminary indication of a compound's potency but does not account for pharmacokinetic and pharmacodynamic factors in a living organism.
In Vitro Cytotoxicity of Natural and Synthetic Compounds
The following table summarizes the available IC50 values for pregnane glycosides from Cynanchum otophyllum and the selected synthetic drugs against various human cancer cell lines. This allows for a direct comparison of their potency in a controlled laboratory setting.
| Compound Class/Drug | Specific Compound/Drug | Cancer Cell Line | IC50 (µM) |
| Pregnane Glycosides | Compound 8 | HL-60 | 6.72 |
| MCF-7 | 2.89 | ||
| Compound 200 | K-562 | 6.72 | |
| Compound 221 | MCF-7 | 2.49 | |
| Compound 120 | 212 (unspecified) | 0.96 µg/mL | |
| Compound 175 | SMMC-7721 | 13.49 | |
| Compound 176 | SMMC-7721 | 24.95 | |
| Compound 232 | SK-MEL-2 | 26.55 | |
| Compound 233 | SK-MEL-2 | 17.36 | |
| Cynanotins C-O (compounds 3-15) | HL-60 | 11.4 - 37.9 | |
| Cynanotins E, I, J (compounds 5, 9, 10) | Various (5 lines) | 11.4 - 36.7 | |
| Cynanotin K (compound 11) | Various (4 lines) | 12.2 - 30.8 | |
| Synthetic Drugs | Doxorubicin | HepG2 | 0.45 - 1.2 |
| HeLa | 0.1 - 0.5 | ||
| U251 | 0.2 - 0.8 | ||
| Cisplatin | HepG2 | 5 - 20 | |
| HeLa | 2 - 10 | ||
| U251 | 3 - 15 | ||
| Paclitaxel | HepG2 | 0.01 - 0.1 | |
| HeLa | 0.005 - 0.05 | ||
| U251 | 0.01 - 0.08 |
Note: The data for pregnane glycosides is compiled from multiple studies on compounds isolated from Cynanchum otophyllum. The IC50 values for synthetic drugs represent a typical range found in the literature for these cell lines.
Clinical Dosing and Toxicities of Synthetic Anticancer Drugs
The therapeutic window of synthetic drugs in a clinical setting is defined by their recommended dosage and dose-limiting toxicities (DLTs). The following table provides an overview of these parameters for the comparator drugs.
| Synthetic Drug | Typical Clinical Dose | Major Dose-Limiting Toxicities |
| Doxorubicin | 60-75 mg/m² every 21 days | Myelosuppression (especially neutropenia), cardiotoxicity (cumulative dose-dependent)[1][2] |
| Cisplatin | 50-120 mg/m² every 3-4 weeks | Nephrotoxicity (cumulative), ototoxicity, peripheral neuropathy, severe nausea and vomiting[3][4] |
| Paclitaxel | 135-175 mg/m² every 3 weeks | Myelosuppression (neutropenia), peripheral neuropathy, hypersensitivity reactions[5][6] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of therapeutic agents. Below are the methodologies for key experiments cited in this guide.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound, related glycosides, or synthetic drugs) and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
In Vivo Acute Toxicity Assessment: LD50 Determination
The median lethal dose (LD50) is a measure of the acute toxicity of a substance.
Principle: The LD50 is the statistically derived dose of a substance that is expected to cause death in 50% of a tested animal population.
Protocol (General Guideline):
-
Animal Selection: Use a standardized strain of laboratory animals (e.g., Swiss albino mice) of a specific age and weight range.
-
Dose Range Finding: Conduct a preliminary study with a small number of animals to determine the approximate range of doses that cause mortality.
-
Main Study: Assign animals to several groups (typically 5-10 animals per group) and administer a single dose of the test substance to each group. The doses should be spaced geometrically. A control group receives the vehicle only.
-
Observation: Observe the animals for a specified period (e.g., 14 days) for signs of toxicity and mortality.
-
Data Analysis: Record the number of mortalities in each dose group. The LD50 value is calculated using statistical methods such as the Probit analysis or the Reed-Muench method.
Visualizing the Path to Therapeutic Index Evaluation
To understand the logical flow of drug evaluation, the following diagrams illustrate key concepts and workflows.
Caption: Conceptualizing the Therapeutic Index.
Caption: A generalized workflow for evaluating the therapeutic index of a new compound.
Conclusion
While specific data on this compound is not yet available, the cytotoxic activity demonstrated by related pregnane glycosides from Cynanchum otophyllum suggests a promising area for further investigation. The in vitro potency of some of these natural compounds appears to be in a similar range to that of established synthetic drugs. However, a comprehensive evaluation of their therapeutic index will require extensive in vivo efficacy and toxicity studies. The narrow therapeutic windows of current chemotherapeutic agents like doxorubicin, cisplatin, and paclitaxel highlight the pressing need for new drug candidates with improved safety profiles. The pregnane glycosides from Cynanchum otophyllum represent a class of natural products that warrant deeper preclinical and clinical investigation to determine if they can offer a wider and safer therapeutic window for the treatment of cancer. Future research should focus on isolating and characterizing individual compounds, such as this compound, and systematically evaluating their efficacy and toxicity in relevant animal models.
References
- 1. labeling.pfizer.com [labeling.pfizer.com]
- 2. cancercareontario.ca [cancercareontario.ca]
- 3. cancercareontario.ca [cancercareontario.ca]
- 4. drugs.com [drugs.com]
- 5. Paclitaxel Therapeutic Drug Monitoring - International Association of Therapeutic Drug Monitoring and Clinical Toxicology Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. drugs.com [drugs.com]
Validating the Molecular Targets of Otophylloside J: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Otophylloside J is a C21 steroidal glycoside isolated from Cynanchum otophyllum, a plant belonging to the Apocynaceae family. While direct experimental validation of the molecular targets of this compound is not yet extensively documented in publicly available literature, its structural similarity to other cardiac glycosides from the same family suggests a likely mechanism of action. This guide provides a comparative framework for validating the putative molecular targets of this compound, drawing parallels with established experimental data for well-characterized cardiac glycosides that are known to target the Na+/K+-ATPase pump.
Putative Molecular Target: Na+/K+-ATPase
Based on its chemical classification as a steroidal glycoside from the Apocynaceae family, the primary putative molecular target of this compound is the sodium-potassium adenosine triphosphatase (Na+/K+-ATPase) pump.[1][2][3] This enzyme is a crucial transmembrane protein responsible for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane, which is vital for numerous cellular processes, including nerve impulse transmission and muscle contraction.[2][3]
Comparison of Target Validation Data
This section compares the hypothetical validation data for this compound with established data for a well-known cardiac glycoside, Digoxin, which also targets the Na+/K+-ATPase.
Table 1: In Vitro Target Engagement and Cellular Effects
| Parameter | This compound (Hypothetical Data) | Digoxin (Experimental Data) | Reference Compound (Ouabain) |
| Target Binding Affinity (Kd) | ~50 nM | 10-100 nM | ~20 nM |
| Enzyme Inhibition (IC50) | ~100 nM | 50-200 nM | ~30 nM |
| Cellular Na+ Accumulation | Dose-dependent increase | Dose-dependent increase | Dose-dependent increase |
| Cellular Ca2+ Influx | Dose-dependent increase | Dose-dependent increase | Dose-dependent increase |
| Cytotoxicity (IC50 in cancer cell lines) | 0.1 - 1 µM | 0.05 - 0.5 µM | 0.01 - 0.2 µM |
Experimental Protocols for Target Validation
The following are detailed methodologies for key experiments to validate the interaction of this compound with the Na+/K+-ATPase.
Na+/K+-ATPase Enzyme Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on Na+/K+-ATPase activity.
Methodology:
-
Isolate membrane fractions rich in Na+/K+-ATPase from a suitable source (e.g., porcine brain cortex or human erythrocytes).
-
Prepare a reaction mixture containing the membrane fraction, ATP, MgCl2, NaCl, and KCl in a suitable buffer.
-
Add varying concentrations of this compound to the reaction mixture.
-
Initiate the reaction by adding ATP.
-
Incubate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction and measure the amount of inorganic phosphate (Pi) released from ATP hydrolysis using a colorimetric method (e.g., Malachite Green assay).
-
Calculate the percentage of enzyme inhibition at each concentration of this compound and determine the IC50 value by non-linear regression analysis.
Cellular Ion Flux Assays
Objective: To measure the effect of this compound on intracellular sodium (Na+) and calcium (Ca2+) concentrations.
Methodology for Intracellular Na+ Measurement:
-
Culture cells (e.g., human cardiomyocytes or a relevant cancer cell line) in a suitable medium.
-
Load the cells with a sodium-sensitive fluorescent dye (e.g., Sodium Green™ or SBFI-AM).
-
Wash the cells to remove excess dye.
-
Treat the cells with varying concentrations of this compound.
-
Measure the fluorescence intensity over time using a fluorescence plate reader or microscope. An increase in fluorescence indicates an increase in intracellular Na+.
Methodology for Intracellular Ca2+ Measurement:
-
Culture cells as described above.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Wash the cells to remove excess dye.
-
Treat the cells with varying concentrations of this compound.
-
Measure the fluorescence intensity over time. An increase in fluorescence indicates an increase in intracellular Ca2+.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathway of this compound and the experimental workflow for its target validation.
Caption: Proposed signaling pathway of this compound.
Caption: Experimental workflow for this compound target validation.
Conclusion
While direct experimental evidence for the molecular targets of this compound is pending, its structural classification provides a strong rationale for hypothesizing its interaction with the Na+/K+-ATPase. The comparative data and detailed experimental protocols presented in this guide offer a robust framework for researchers to systematically validate this putative target. Confirmation of this compound's mechanism of action will be crucial for its further development as a potential therapeutic agent.
References
Safety Operating Guide
Essential Safety and Operational Guidance for Handling Otophylloside J
Otophylloside J, a C21 steroidal glycoside isolated from the roots of Cynanchum otophyllum, requires careful handling due to its potential biological activity and unknown toxicological profile. This guide provides essential safety and logistical information to support researchers, scientists, and drug development professionals in the safe handling and disposal of this compound.
I. Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent skin and eye contact, inhalation, and ingestion. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Required PPE | Specifications and Best Practices |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles. A face shield is required when there is a risk of splashing. | Must be ANSI Z87.1 compliant. |
| Skin Protection | Disposable nitrile gloves. A disposable, fluid-resistant lab coat. | Double gloving is recommended. Change gloves immediately if contaminated. Ensure lab coat cuffs are tucked into gloves. |
| Respiratory Protection | A NIOSH-approved N95 or higher-rated respirator. | Required when handling the solid compound or preparing solutions outside of a certified chemical fume hood. |
| Foot Protection | Closed-toe shoes. | Shoes should be made of a non-porous material. |
II. Operational Plan for Safe Handling and Disposal
A systematic approach to handling this compound from receipt to disposal is critical to ensure personnel safety and prevent environmental contamination.
A. Receiving and Storage:
-
Inspection: Upon receipt, inspect the package for any signs of damage or leakage.
-
Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials. The container should be tightly sealed.
B. Handling and Experimental Use:
-
Controlled Environment: All handling of solid this compound and preparation of stock solutions must be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Weighing: Weigh the compound on a tared, disposable weigh boat within the fume hood.
-
Solution Preparation: When dissolving this compound, add the solvent slowly to the compound to avoid splashing.
-
Spill Management: In case of a spill, immediately alert personnel in the area. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand), collect it in a sealed container, and dispose of it as hazardous waste. For large spills, evacuate the area and contact your institution's EHS department.
C. Disposal Plan:
-
Waste Segregation: All materials contaminated with this compound, including gloves, weigh boats, pipette tips, and excess solutions, must be disposed of as hazardous chemical waste.
-
Waste Containers: Use designated, leak-proof, and clearly labeled hazardous waste containers.
-
Disposal Request: Follow your institution's procedures for the pickup and disposal of hazardous chemical waste. Do not dispose of this compound down the drain or in regular trash.
III. Emergency Procedures
In the event of an exposure, immediate action is crucial.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
IV. Safe Handling Workflow
The following diagram illustrates the key steps for the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
